Zolunicant
説明
a naturally-occurring iboga alkaloid; structure given in first source
Structure
3D Structure
特性
IUPAC Name |
methyl (1S,15R,17R,18S)-17-(2-methoxyethyl)-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-26-10-8-15-11-14-12-22(21(25)27-2)19-17(7-9-24(13-14)20(15)22)16-5-3-4-6-18(16)23-19/h3-6,14-15,20,23H,7-13H2,1-2H3/t14-,15+,20+,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJQBBHYRQYDEG-SVBQBFEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC[C@H]1C[C@@H]2C[C@@]3([C@H]1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
308123-60-6, 188125-42-0 | |
| Record name | 18-Methoxycoronaridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=308123-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zolunicant [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188125420 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 18-Methoxycoronaridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0308123606 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 18-methoxycoronaridine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15096 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Zolunicant, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KX8NQX91Z8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Zolunicant | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VG463BM9RL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 18-Methoxycoronaridine (18-MC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
18-Methoxycoronaridine (18-MC), a synthetic analog of the naturally occurring iboga alkaloid, coronaridine, has emerged as a promising therapeutic candidate for the treatment of substance use disorders.[1] Developed as a safer alternative to ibogaine, 18-MC retains anti-addictive properties while mitigating the hallucinogenic and cardiotoxic side effects associated with its parent compound.[2] Its primary mechanism of action is the antagonism of the α3β4 nicotinic acetylcholine receptor (nAChR), which is densely expressed in key brain regions involved in reward and addiction, such as the medial habenula and the interpeduncular nucleus.[3][4] By blocking these receptors, 18-MC modulates the mesolimbic dopamine pathway, a critical circuit in the neurobiology of addiction.[1][4] Preclinical studies have consistently demonstrated the efficacy of 18-MC in reducing the self-administration of a wide range of addictive substances, including opioids, stimulants, nicotine, and alcohol, in animal models.[1][5] This technical guide provides a comprehensive overview of the synthesis, characterization, and pharmacological properties of 18-methoxycoronaridine.
Chemical Synthesis
The synthesis of enantiomerically pure (+)-18-methoxycoronaridine is most commonly achieved through the chemical resolution of a racemic mixture.[3][6] This process involves the formation of diastereomeric sulfonamides by reacting the racemic free base with a chiral resolving agent, followed by chromatographic separation and subsequent removal of the chiral auxiliary.[3] An alternative approach involves an enantioselective total synthesis utilizing chiral auxiliaries.[6]
Experimental Protocol: Chemical Resolution of (±)-18-Methoxycoronaridine
This protocol is adapted from the procedure for the chemical resolution of racemic 18-MC.
Step 1: Formation of Diastereomeric Sulfonamides
-
To a solution of racemic (±)-18-methoxycoronaridine in anhydrous tetrahydrofuran (THF) at room temperature, add potassium hexamethyldisilazane (KHMDS) to deprotonate the indole nitrogen.
-
After stirring for a designated period, cool the reaction mixture to 4°C.
-
Add a solution of (S)-(+)-camphorsulfonyl chloride in THF.
-
Allow the reaction to warm to room temperature and continue stirring until completion, monitoring the progress by thin-layer chromatography (TLC).
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
Step 2: Chromatographic Separation of Diastereomers
-
Extract the crude mixture with an appropriate organic solvent.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the resulting crude mixture of diastereomeric sulfonamides using flash column chromatography on silica gel.
Step 3: Hydrolysis to Enantiomerically Pure (+)-18-Methoxycoronaridine
-
To a solution of the isolated (+)-diastereomer in methanol at room temperature, add a solution of potassium hydroxide (KOH).
-
Stir the reaction mixture until the cleavage of the sulfonamide is complete, as monitored by TLC.
-
Neutralize the reaction mixture with 1 M hydrochloric acid (HCl) in diethyl ether.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (+)-18-methoxycoronaridine.
Caption: Chemical resolution of racemic 18-MC.
Characterization
The structural confirmation and purity of 18-methoxycoronaridine are established using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.
Spectroscopic Data
Table 1: Spectroscopic Data for an 18-Methoxycoronaridine Congener [7]
| Technique | Data |
| IR (NaCl, neat) νmax (cm-1) | 3447, 2974, 2935, 2880, 2246, 1691, 1540, 1482, 1456, 1400, 1366, 1312, 1250, 1222, 1159, 1094, 1056, 945, 922, 880, 773, 733, 646 |
| ¹H NMR (CDCl₃) δ (ppm) | 1.45-1.74 (m, 18 H), 2.83 (s, 3 H), 3.24 (br s, 1.5 H), 3.46 (br s, 0.5 H), 3.83-3.88 (m, 2 H), 3.92-3.98 (m, 2 H), 4.78-4.79 (d, J = 4 Hz, 1 H) |
| ¹³C NMR (CDCl₃) δ (ppm) | 24.92, 25.4, 26.6, 27.2, 28.3, 31.0, 33.8, 38.0, 38.9, 46.1, 47.3, 62.1, 62.6, 64.8, 79.1, 106.3, 155.7 |
| MS (CI, isobutane, 100 eV) m/z (rel intensity) | 304 (M + 1+, 13), 260 (6), 242 (100), 204 (4), 198 (8), 186 (37), 158 (3), 142 (92) |
Experimental Protocol: Mass Spectrometry for Metabolite Identification
This protocol outlines the general procedure for identifying metabolites of 18-MC using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]
-
Sample Preparation: Incubate 18-MC with human liver microsomes in the presence of NADPH.
-
Chromatographic Separation: Separate the metabolites using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometric Detection: Detect the parent compound and its metabolites using a triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI).
-
Data Analysis: Identify metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns. The primary metabolite of 18-MC is 18-hydroxycoronaridine (18-HC), formed via O-demethylation, a reaction predominantly catalyzed by the CYP2C19 enzyme.[8][9]
Pharmacological Profile
Mechanism of Action
18-MC acts as a potent and selective antagonist of the α3β4 nicotinic acetylcholine receptor.[10][11] These receptors are ligand-gated ion channels that are highly expressed in the medial habenula and interpeduncular nucleus, brain regions that constitute the habenulo-interpeduncular pathway.[10][11] This pathway plays a crucial role in modulating the mesolimbic dopamine system, which is central to the rewarding effects of drugs of abuse.[1] By blocking α3β4 nAChRs, 18-MC is thought to attenuate the reinforcing properties of addictive substances.[1]
Receptor Binding Affinity
18-MC exhibits a higher affinity for the α3β4 nAChR compared to other nicotinic receptor subtypes and other neurotransmitter receptors.[10][12] This selectivity contributes to its favorable safety profile compared to the less selective ibogaine.[2][10]
Table 2: Receptor Binding Affinities (Ki) of (+)-18-Methoxycoronaridine [6][10]
| Receptor Target | Ligand | Tissue/System | Ki (µM) |
| Nicotinic Acetylcholine Receptor (α3β4) | [³H]Epibatidine | HEK cells expressing human α3β4 nAChRs | ~0.75 |
| Mu (µ) Opioid Receptor | [³H]DAMGO | Rat brain membranes | Modest affinity |
| Kappa (κ) Opioid Receptor | [³H]U69,593 | Rat brain membranes | Modest affinity |
| Delta (δ) Opioid Receptor | [³H]DPDPE | Rat brain membranes | Low affinity |
| NMDA Receptor | [³H]MK-801 | Rat cortical membranes | Significantly reduced affinity compared to ibogaine |
| Sigma-2 (σ₂) Receptor | [³H]DTG | Rat liver membranes | Significantly reduced affinity compared to ibogaine |
Functional Activity
The antagonist activity of 18-MC at the α3β4 nAChR has been confirmed using electrophysiological techniques.
Table 3: Functional Activity (IC50) of (+)-18-Methoxycoronaridine [3]
| Assay Type | Receptor/Channel | System | Value (µM) | Parameter |
| Whole-cell patch clamp | α3β4 Nicotinic Acetylcholine Receptor | HEK cells expressing human α3β4 nAChRs | 0.75 | IC50 |
Preclinical Efficacy
The anti-addictive potential of 18-MC has been extensively evaluated in animal models of addiction, primarily through drug self-administration paradigms.
Reduction in Drug Self-Administration
Preclinical studies have consistently shown that 18-MC dose-dependently reduces the self-administration of various drugs of abuse in rats.
Table 4: Effects of (+)-18-MC on Drug Self-Administration in Rats [6][8][13]
| Substance | Dosage | Effect on Self-Administration |
| Morphine | 40 mg/kg, i.p. | Significant decrease |
| Cocaine | 40 mg/kg, i.p. | Significant decrease |
| Methamphetamine | 1-40 mg/kg, i.p. | Dose-dependent decrease |
| Nicotine | 1-40 mg/kg, i.p. | Dose-dependent decrease |
| Alcohol | 10, 20, 40 mg/kg, p.o. | Dose-dependent decrease |
Experimental Protocol: Intravenous Nicotine Self-Administration
This protocol describes a typical intravenous self-administration study to evaluate the effects of 18-MC on nicotine-taking behavior in rats.
-
Animal Model: Adult male Wistar or Sprague-Dawley rats are used.
-
Surgical Preparation: Rats are surgically implanted with an intravenous catheter in the jugular vein.
-
Operant Conditioning: Rats are trained in operant conditioning chambers where pressing an "active" lever results in an intravenous infusion of nicotine. Pressing an "inactive" lever has no consequence.
-
Drug Administration: Once a stable baseline of nicotine self-administration is established, rats are pre-treated with various doses of (+)-18-Methoxycoronaridine or a vehicle before the self-administration sessions.
-
Data Collection: The number of nicotine infusions earned (active lever presses) and the number of inactive lever presses are recorded.
-
Data Analysis: The effect of 18-MC on nicotine self-administration is determined by comparing the number of infusions earned after drug treatment to the baseline levels.
Caption: Preclinical experimental workflow for efficacy testing.
Signaling Pathways
The antagonism of α3β4 nAChRs by 18-MC in the habenulo-interpeduncular pathway is believed to indirectly modulate the mesolimbic dopamine system. Activation of nAChRs, which are ligand-gated ion channels, typically leads to an influx of cations, including Na⁺ and Ca²⁺, resulting in membrane depolarization.[14] The influx of Ca²⁺ can trigger various downstream signaling cascades. By blocking this initial step, 18-MC prevents the subsequent signaling events that contribute to the reinforcing effects of addictive drugs.
Caption: Proposed signaling pathway of 18-MC action.
Conclusion
(+)-18-Methoxycoronaridine represents a significant advancement in the development of pharmacotherapies for substance use disorders. Its selective antagonism of α3β4 nicotinic acetylcholine receptors provides a targeted mechanism of action that effectively reduces drug-seeking and drug-taking behavior in preclinical models.[1][10] Crucially, it achieves this while avoiding the adverse psychoactive and cardiotoxic effects associated with its parent compound, ibogaine.[2] The comprehensive data on its synthesis, characterization, and preclinical efficacy strongly support its continued development as a novel treatment for a wide range of addictions. Further research will be crucial to fully elucidate its clinical potential in human populations.
References
- 1. preprints.org [preprints.org]
- 2. Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. designer-drug.com [designer-drug.com]
- 8. Acute oral 18-methoxycoronaridine (18-MC) decreases both alcohol intake and IV nicotine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of 18-methoxycoronaridine congeners. Potential antiaddiction agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. α3β4∗ Nicotinic Acetylcholine Receptors Strongly Modulate the Excitability of VIP Neurons in the Mouse Inferior Colliculus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 18-Methoxycoronaridine - Wikipedia [en.wikipedia.org]
- 13. 18-MC reduces methamphetamine and nicotine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
Zolunicant: A Deep Dive into its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zolunicant (also known as 18-methoxycoronaridine or 18-MC) is a synthetic derivative of the psychoactive alkaloid ibogaine. Developed as a potential treatment for substance use disorders, this compound has been engineered to retain the anti-addictive properties of ibogaine while minimizing its hallucinogenic and cardiotoxic side effects. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacokinetics (PK) and pharmacodynamics (PD), drawing from available preclinical and clinical data.
Pharmacodynamics: How this compound Interacts with the Body
This compound's primary mechanism of action is as an antagonist of the α3β4 nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in the brain's reward pathways, and their modulation is believed to reduce the reinforcing effects of addictive substances. Unlike its parent compound, ibogaine, this compound exhibits a more selective receptor binding profile.
Receptor Binding and Functional Activity
In vitro studies have quantified this compound's interaction with its primary target and other receptors.
| Parameter | Value | Receptor/System | Description |
| IC50 | 750 nM | α3β4 nAChRs | Concentration causing 50% inhibition of receptor function. |
| Kd | 230 nM | Torpedo AChR Ion Channel | Dissociation constant, indicating binding affinity. |
| EC50 | 300 nM | AChR Desensitization | Concentration causing 50% of the maximal effect on receptor desensitization. |
Signaling Pathway of this compound
This compound's antagonism of α3β4 nAChRs in key brain regions, such as the medial habenula and interpeduncular nucleus, is thought to modulate downstream dopamine release in the mesolimbic pathway, a critical circuit in addiction.
Pharmacokinetics: The Journey of this compound Through the Body
The pharmacokinetic profile of this compound, encompassing its absorption, distribution, metabolism, and excretion (ADME), has been investigated in both preclinical and clinical settings.
Metabolism
In vitro studies using human liver microsomes have demonstrated that this compound is primarily metabolized via O-demethylation to its major metabolite, 18-hydroxycoronaridine (18-HC). This process is predominantly catalyzed by the polymorphic enzyme Cytochrome P450 2C19 (CYP2C19).
| Parameter | Value Range | System | Description |
| Km | 2.81 - 7.9 µM | Human Liver Microsomes | Michaelis-Menten constant, indicating the substrate concentration at half-maximal reaction velocity. |
| Vmax | 0.045 - 0.29 nmol/mg/min | Human Liver Microsomes | Maximum reaction velocity. |
| Km | 1.34 µM | cDNA-expressing Microsomes (CYP2C19) | Michaelis-Menten constant in a specific enzyme system. |
| Vmax | 0.21 nmol/mg/min | cDNA-expressing Microsomes (CYP2C19) | Maximum reaction velocity in a specific enzyme system. |
Clinical Pharmacokinetics
A Phase 1 clinical trial (NCT04292197) was conducted to assess the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers. The study included single ascending dose (SAD) and multiple ascending dose (MAD) cohorts. While the trial has been completed, detailed quantitative pharmacokinetic data (Cmax, Tmax, AUC, half-life) have not yet been made publicly available.
| Study Arm | Dosing Regimen |
| Single Ascending Dose (SAD) | 4 mg, 8 mg, 12 mg, and 16 mg administered twice in one day. Another description mentions single doses between 4 and 325 mg twice per day. |
| Multiple Ascending Dose (MAD) | Doses between 2 and 90 mg administered twice daily for up to 7 consecutive days. |
Experimental Protocols
In Vitro Metabolism Assay
The in vitro metabolism of this compound was characterized using the following protocol:
-
System: Pooled human liver microsomes and cDNA-expressed CYP2C19.
-
Substrate: this compound (18-MC).
-
Incubation: this compound was incubated with the microsomal preparations in the presence of an NADPH-regenerating system to initiate the metabolic reaction.
-
Analysis: The formation of the metabolite, 18-hydroxycoronaridine, was monitored over time using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
-
Kinetics: Michaelis-Menten kinetics were determined by varying the concentration of this compound and measuring the initial rate of metabolite formation.
Preclinical Self-Administration Studies
The anti-addictive potential of this compound was evaluated in rodent models of drug self-administration.
-
Animals: Male Wistar rats were used.
-
Apparatus: Standard operant conditioning chambers equipped with two levers (one active, one inactive) and an intravenous infusion system.
-
Procedure:
-
Acquisition: Rats were trained to self-administer a drug of abuse (e.g., morphine, cocaine) by pressing the active lever, which triggered an intravenous infusion of the drug.
-
Treatment: Once a stable baseline of self-administration was established, rats were pre-treated with various doses of this compound (e.g., 1-40 mg/kg, intraperitoneally) or vehicle.
-
Testing: The effect of this compound on drug self-administration was assessed by measuring the number of active lever presses and infusions received during subsequent test sessions.
-
Phase 1 Clinical Trial (NCT04292197)
This study was a randomized, double-blind, placebo-controlled trial in healthy volunteers.
-
Participants: Healthy, non-smoking male and female volunteers.
-
Design:
-
Part 1 (SAD): Participants received single ascending doses of this compound HCl or placebo.
-
Part 2 (MAD): Participants received multiple ascending doses of this compound HCl or placebo for 7 consecutive days.
-
-
Assessments:
-
Safety and Tolerability: Monitored through adverse event reporting, vital signs, ECGs, and clinical laboratory tests.
-
Pharmacokinetics: Blood and urine samples were collected at various time points to determine pharmacokinetic parameters, including Cmax, Tmax, AUC, and elimination half-life.
-
Conclusion
This compound is a promising therapeutic candidate for the treatment of substance use disorders with a well-defined pharmacodynamic profile centered on its antagonism of α3β4 nicotinic acetylcholine receptors. Its metabolism is primarily mediated by CYP2C19. While the Phase 1 clinical trial has been completed, the public dissemination of the quantitative pharmacokinetic data will be a crucial next step in fully understanding its clinical potential and informing the design of future efficacy studies. The detailed experimental protocols provided herein offer a basis for the continued investigation of this novel compound.
Zolunicant's Interaction with Nicotinic Acetylcholine Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zolunicant, also known as (+)-18-Methoxycoronaridine (18-MC), is a synthetic analog of the psychoactive alkaloid ibogaine. It has garnered significant scientific interest for its potential as a therapeutic agent for substance use disorders. Unlike its parent compound, this compound is reported to lack hallucinogenic and cardiotoxic effects, positioning it as a potentially safer alternative for addiction therapy.[1] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its effects on nicotinic acetylcholine receptors (nAChRs).
Nicotinic acetylcholine receptors are a family of ligand-gated ion channels that are crucial for fast synaptic transmission in the central and peripheral nervous systems.[2] They are implicated in a variety of physiological processes, including reward, cognition, and mood. The diverse assembly of different nAChR subunits results in a wide range of receptor subtypes with distinct pharmacological properties.
The primary mechanism underlying the anti-addictive properties of this compound is believed to be its antagonism of the α3β4 subtype of nAChRs.[2][3] These receptors are prominently localized in the medial habenula (MHb) and the interpeduncular nucleus (IPN), key brain regions involved in the modulation of the mesolimbic dopamine system, a critical pathway in the neurobiology of addiction.[3][4][5] By blocking these receptors, this compound can modulate dopamine release, thereby reducing the reinforcing effects of drugs of abuse.[3]
This guide will delve into the quantitative pharmacology of this compound's interaction with various nAChR subtypes, detail the experimental protocols used to elucidate these effects, and provide visual representations of the key signaling pathways and experimental workflows.
Data Presentation: Quantitative Pharmacology of this compound
The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of this compound at various nicotinic acetylcholine receptor subtypes and other relevant receptors to highlight its selectivity profile.
Table 1: Binding Affinity of this compound at Nicotinic Acetylcholine Receptors
| Receptor Subtype | Ligand | Tissue/System | Ki (µM) | Reference |
| α3β4 | [³H]Epibatidine | HEK cells expressing human α3β4 nAChRs | ~0.75 | [2] |
| Torpedo (muscle-type) | [³H]18-MC | Torpedo marmorata native membranes | 0.23 (Kd) | [1] |
| α4β2 | Not specified | Not specified | No affinity | [1] |
Table 2: Functional Potency of this compound at Nicotinic Acetylcholine Receptors
| Receptor Subtype | Assay | Species/System | IC50 (µM) | Reference |
| α3β4 | Whole-cell patch clamp | HEK293 cells | 0.90 | [6] |
| Muscle-type (hα1β1γδ) | (±)-epibatidine-induced Ca²⁺ influx | TE671 cells | 6.8 ± 0.8 | [1] |
| α9α10 | Not specified | Not specified | Higher potency than α3β4 | [1] |
Table 3: Selectivity Profile - Binding Affinities (Ki) of this compound at Other Receptors
| Receptor Family | Receptor Subtype | Ki Value (µM) | Reference |
| Opioid | µ-opioid | Modest affinity | [2] |
| Opioid | κ-opioid | Modest affinity | [2] |
| NMDA | Not specified | Significantly reduced affinity compared to ibogaine | [2] |
| Sigma | σ₂ | Significantly reduced affinity compared to ibogaine | [2] |
Note: While several sources state that this compound has low or no affinity for many opioid, serotonin, and dopamine receptor subtypes, specific Ki values are not consistently reported in the reviewed literature. The table reflects the available information.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with nicotinic acetylcholine receptors.
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.
-
Membrane Preparation:
-
HEK293 cells stably expressing the human α3β4 nAChR subtype are cultured and harvested.
-
The cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
Protein concentration is determined using a standard method like the BCA assay.
-
-
Competitive Binding:
-
The assay is typically performed in a 96-well plate format.
-
A fixed concentration of a radiolabeled ligand that binds to the α3β4 nAChR (e.g., [³H]epibatidine) is incubated with the membrane preparation.
-
Varying concentrations of unlabeled this compound are added to compete for binding with the radioligand.
-
The mixture is incubated to allow binding to reach equilibrium.
-
-
Separation and Quantification:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using liquid scintillation counting.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of a known ligand for the receptor.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This technique is used to measure the functional effects of a compound on ion channels, such as nAChRs, expressed in Xenopus oocytes. It allows for the determination of whether a compound is an agonist, antagonist, or modulator of receptor function.
-
Oocyte Preparation and cRNA Injection:
-
Oocytes are surgically removed from a female Xenopus laevis frog.
-
The oocytes are defolliculated (removal of the surrounding follicular cell layer).
-
Complementary RNA (cRNA) encoding the subunits of the desired nAChR subtype (e.g., α3 and β4) is injected into the oocytes.
-
The injected oocytes are incubated for 2-7 days to allow for receptor expression on the cell membrane.
-
-
Electrophysiological Recording:
-
An oocyte expressing the nAChRs is placed in a recording chamber and perfused with a recording solution (e.g., Ringer's solution).
-
Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.
-
The membrane potential of the oocyte is clamped at a holding potential (e.g., -70 mV).
-
The nAChR agonist, acetylcholine (ACh), is applied to the oocyte to elicit an inward current, which is recorded by the amplifier.
-
-
Antagonist Application and Data Analysis:
-
To test for antagonism, the oocyte is pre-incubated with varying concentrations of this compound before the application of ACh.
-
The reduction in the ACh-evoked current in the presence of this compound is measured.
-
The IC50 value, the concentration of this compound that causes a 50% inhibition of the ACh-induced current, is determined by plotting the percent inhibition against the logarithm of the this compound concentration.
-
Calcium Imaging Assay
This assay measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to nAChR activation and is another method to assess the functional effects of a compound.
-
Cell Preparation and Dye Loading:
-
Cells expressing the nAChR of interest (e.g., TE671 cells endogenously expressing the muscle-type nAChR) are plated on glass coverslips.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a solution containing the dye.
-
After loading, the cells are washed to remove excess dye.
-
-
Fluorescence Measurement:
-
The coverslip with the loaded cells is placed on the stage of a fluorescence microscope equipped with a camera.
-
A baseline fluorescence measurement is taken.
-
An agonist (e.g., epibatidine) is applied to the cells to activate the nAChRs, leading to an influx of calcium and an increase in fluorescence.
-
-
Antagonist Application and Data Analysis:
-
To determine the inhibitory effect of this compound, cells are pre-incubated with various concentrations of the compound before the addition of the agonist.
-
The change in fluorescence in the presence of this compound is recorded.
-
The IC50 value is calculated as the concentration of this compound that produces a 50% reduction in the agonist-induced fluorescence increase.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the mechanism of action and experimental evaluation of this compound.
Caption: this compound's mechanism of action on the mesolimbic dopamine system.
Caption: Workflow for a radioligand binding assay.
Caption: Workflow for a two-electrode voltage clamp experiment.
Conclusion
This compound (18-MC) demonstrates a promising pharmacological profile as a potential therapeutic for substance use disorders. Its primary mechanism of action involves the antagonism of α3β4 nicotinic acetylcholine receptors, which are strategically located in brain circuits that modulate reward and reinforcement. The quantitative data indicate a degree of selectivity for this nAChR subtype. The detailed experimental protocols provided herein serve as a guide for the continued investigation and characterization of this compound and other novel compounds targeting the nicotinic cholinergic system. The visualization of its proposed signaling pathway and the workflows of key assays offer a clear framework for understanding its mechanism and evaluation. Further research, utilizing these and other advanced methodologies, will be crucial in fully elucidating the therapeutic potential of this compound and its derivatives in the treatment of addiction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 18-MC acts in the medial habenula and interpeduncular nucleus to attenuate dopamine sensitization to morphine in the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ph04.tci-thaijo.org [ph04.tci-thaijo.org]
- 6. nAChR | DC Chemicals [dcchemicals.com]
Preclinical Development of Kappa-Opioid Receptor Antagonists for Opioid Addiction: A Technical Overview
Introduction
While a specific compound denoted as "Zolunicant" is not prominently featured in the current preclinical literature, the broader class of kappa-opioid receptor (KOR) antagonists represents a frontier in the development of novel therapeutics for opioid use disorder (OUD). This technical guide synthesizes the available preclinical data for promising KOR antagonists, providing an in-depth overview for researchers, scientists, and drug development professionals. The activation of the KOR by its endogenous ligand, dynorphin, is implicated in the negative affective states and dysphoria associated with opioid withdrawal, which are major drivers of relapse.[1][2] KOR antagonists aim to block this pathway, thereby mitigating the aversive aspects of opioid dependence and reducing the motivation to seek and use opioids.[3][4] This document details the preclinical evaluation of several KOR antagonists, serving as a representative guide to the methodologies and data in this therapeutic area.
Quantitative Preclinical Data for Representative KOR Antagonists
The following tables summarize key in vitro and in vivo preclinical data for several KOR antagonists that have been investigated for the treatment of addiction and mood disorders.
Table 1: In Vitro Receptor Binding and Functional Activity
| Compound | Receptor Target | Binding Affinity (Ki, nM) | Functional Assay (IC50 or Kb, nM) | Selectivity (vs. MOR) | Reference |
| Navacaprant | KOR | High | Potent Antagonist | ~300-fold | [5] |
| Aticaprant | KOR | High | Potent Antagonist | ~30-fold | [5] |
| LY2456302 | KOR | Potent | Potent Antagonist | >30-fold | [4] |
| Compound A | KOR | Not specified | Antagonist profile in [35S]GTPγS assay | Not specified | [6] |
MOR: Mu-opioid receptor
Table 2: In Vivo Efficacy in Animal Models of Addiction
| Compound | Animal Model | Species | Key Finding | Reference |
| LY2456302 | Ethanol Self-Administration | Alcohol-preferring (P) rats | Reduced ethanol self-administration without significant tolerance over 4 days. | [4] |
| (+)-18-Methoxycoronari dine (18-MC) | Morphine Self-Administration | Rats | Dose-dependently decreased morphine self-administration. | [7][8] |
| (+)-18-Methoxycoronari dine (18-MC) | Nicotine Self-Administration | Rats | Potently decreased nicotine self-administration. | [8][9] |
| KOR Antagonists (General) | Conditioned Place Preference (CPP) | Rodents | Attenuate the rewarding effects of opioids. | [10][11] |
| (+)-18-Methoxycoronari dine (18-MC) | Opioid Withdrawal | Rats | Attenuated multiple signs of morphine withdrawal. | [12] |
Table 3: Preclinical Pharmacokinetic Parameters
| Compound | Species | Route of Administration | Key Pharmacokinetic Feature | Reference |
| LY2456302 | Not specified | Oral | Orally bioavailable with favorable properties for clinical development. | [4] |
| Prototypical KOR Antagonists (nor-BNI, 5'-GNTI, JDTic) | Not specified | Systemic | Exceptionally long duration of action (multi-week blockade). | [6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections describe the protocols for key experiments in the evaluation of KOR antagonists for opioid addiction.
In Vitro Assays
1. Radioligand Binding Assays:
-
Objective: To determine the binding affinity of the test compound for the kappa-opioid receptor.
-
Methodology:
-
Cell membranes are prepared from cells stably expressing the human KOR (e.g., CHO-hKOR cells).[6]
-
Membranes are incubated with a radiolabeled ligand specific for the KOR (e.g., [³H]-U69,593).
-
Increasing concentrations of the test compound (e.g., this compound) are added to compete with the radioligand for binding to the receptor.
-
After incubation, the bound and free radioligand are separated by rapid filtration.
-
The amount of bound radioactivity is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated from the IC50 value.
-
2. [³⁵S]GTPγS Functional Assay:
-
Objective: To determine the functional activity of the test compound at the KOR (i.e., agonist, antagonist, or inverse agonist).
-
Methodology:
-
Membranes from CHO-hKOR cells are incubated with GDP, the radiolabeled non-hydrolyzable GTP analog [³⁵S]GTPγS, and varying concentrations of the test compound.[6]
-
Agonist binding to the G-protein coupled KOR facilitates the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
To test for antagonist activity, the assay is performed in the presence of a known KOR agonist (e.g., U69,593). A rightward shift in the concentration-response curve of the agonist indicates competitive antagonism.[6]
-
The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.
-
In Vivo Models of Opioid Addiction
1. Intravenous Self-Administration:
-
Objective: To assess the reinforcing effects of an opioid and the ability of a KOR antagonist to reduce opioid-taking behavior.[8][13]
-
Methodology:
-
Animals (typically rats or mice) are surgically implanted with an intravenous catheter.[9]
-
Animals are placed in an operant conditioning chamber equipped with two levers.
-
Pressing the "active" lever results in an intravenous infusion of an opioid (e.g., morphine, fentanyl), while pressing the "inactive" lever has no consequence.
-
Animals first learn to self-administer the opioid in daily sessions.
-
Once a stable baseline of responding is established, the effect of the KOR antagonist (administered systemically, e.g., intraperitoneally or orally) on the number of self-administered infusions is evaluated.[8]
-
2. Conditioned Place Preference (CPP):
-
Objective: To evaluate the rewarding or aversive properties of a drug by measuring the animal's preference for an environment previously paired with the drug.[10][11]
-
Methodology:
-
Pre-conditioning (Baseline): The animal is allowed to freely explore a two-compartment apparatus with distinct visual and tactile cues, and the time spent in each compartment is recorded.[10]
-
Conditioning: Over several days, the animal receives an injection of the opioid (e.g., morphine) and is confined to one compartment. On alternate days, the animal receives a vehicle injection and is confined to the other compartment.[14]
-
Post-conditioning (Test): The animal is placed back in the apparatus in a drug-free state, and the time spent in each compartment is measured. A significant increase in time spent in the drug-paired compartment indicates a conditioned place preference.
-
To test the effect of a KOR antagonist, it can be administered before the opioid during the conditioning phase to assess its ability to block the acquisition of CPP, or before the test phase to evaluate its effect on the expression of CPP.[14]
-
3. Assessment of Opioid Withdrawal:
-
Objective: To measure the severity of withdrawal symptoms following the cessation of chronic opioid administration and to evaluate the ability of a KOR antagonist to alleviate these symptoms.[1][12]
-
Methodology:
-
Animals are made dependent on an opioid through repeated injections or implantation of a slow-release pellet.
-
Withdrawal is precipitated by administering an opioid antagonist like naloxone or by abrupt cessation of the opioid.[1]
-
Somatic signs of withdrawal are observed and scored. These can include behaviors like jumping, wet dog shakes, teeth chattering, and ptosis.[12]
-
The KOR antagonist is administered prior to the precipitation of withdrawal, and its effect on the withdrawal score is determined.
-
4. In Vivo Microdialysis:
-
Objective: To measure the levels of neurotransmitters, particularly dopamine, in specific brain regions implicated in reward, such as the nucleus accumbens.[15][16]
-
Methodology:
-
A microdialysis probe is surgically implanted into the nucleus accumbens of a freely moving animal.
-
A physiological solution (artificial cerebrospinal fluid) is slowly perfused through the probe.
-
Neurotransmitters from the extracellular space diffuse across the semipermeable membrane of the probe into the perfusate.
-
The collected dialysate samples are analyzed using high-performance liquid chromatography (HPLC) to quantify the concentration of dopamine and its metabolites.[16]
-
This technique can be used to determine the effect of a KOR antagonist on basal dopamine levels or on opioid-induced dopamine release.[17][18]
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in the preclinical evaluation of KOR antagonists.
Caption: KOR Signaling Pathway and Antagonist Mechanism of Action.
Caption: Preclinical Evaluation Workflow for a KOR Antagonist.
References
- 1. Opioid withdrawal: role in addiction and neural mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Neurobiology of Opioid Dependence: Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective kappa-opioid antagonism ameliorates anhedonic behavior: evidence from the Fast-fail Trial in Mood and Anxiety Spectrum Disorders (FAST-MAS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LY2456302 is a novel, potent, orally-bioavailable small molecule kappa-selective antagonist with activity in animal models predictive of efficacy in mood and addictive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical and clinical efficacy of kappa opioid receptor antagonists for depression: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. 18-MC reduces methamphetamine and nicotine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acute oral 18-methoxycoronaridine (18-MC) decreases both alcohol intake and IV nicotine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 11. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Oral Nicotine Self-Administration in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scholars.uky.edu [scholars.uky.edu]
- 15. Pharmacological effects of nicotine salts on dopamine release in the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Nicotine infused into the nucleus accumbens increases synaptic dopamine as measured by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 18-Methoxycoronaridine (18-MC) and ibogaine: comparison of antiaddictive efficacy, toxicity, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
An In-depth Technical Guide on the In Vivo Effects of Zolunicant on Dopamine Release
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo effects of Zolunicant (also known as 18-methoxycoronaridine or 18-MC) on dopamine release, with a focus on its actions within the mesolimbic pathway. This document synthesizes preclinical data, details the experimental methodologies used to obtain these findings, and presents visual representations of the underlying neurobiological mechanisms.
Introduction
This compound is a synthetic analog of the psychoactive alkaloid ibogaine. It has garnered significant interest as a potential therapeutic agent for substance use disorders due to its ability to reduce drug-seeking behavior in animal models. A key mechanism underlying its anti-addictive properties is the modulation of the mesolimbic dopamine system, a critical neural circuit in reward and addiction. The nucleus accumbens (NAc), a central component of this system, is a primary target for the reinforcing effects of many drugs of abuse, which typically elevate extracellular dopamine levels in this region. This compound has been shown to counteract these effects, primarily through its action as a selective antagonist of α3β4 nicotinic acetylcholine receptors (nAChRs). Unlike its parent compound, ibogaine, this compound has a more favorable safety profile, lacking hallucinogenic and cardiotoxic effects.[1]
Quantitative Data on Dopamine Release
The following tables summarize the quantitative findings from key preclinical studies investigating the effects of this compound on dopamine release in the nucleus accumbens of rats. These studies primarily utilized in vivo microdialysis to measure extracellular dopamine concentrations.
Table 1: Effect of this compound on Basal Dopamine Levels in the Nucleus Accumbens
| Treatment | Dose | Effect on Basal Dopamine Levels | Reference |
| This compound (18-MC) | 40 mg/kg, i.p. | Decreased extracellular dopamine levels | Glick et al., 1996 |
Table 2: Effect of this compound on Drug-Induced Dopamine Release in the Nucleus Accumbens
| Pre-treatment | Challenge Drug | Effect on Dopamine Release | Reference |
| This compound (18-MC) (40 mg/kg, i.p.) | Nicotine | Significantly attenuated nicotine-induced dopamine release | Maisonneuve et al., 1998 |
| This compound (18-MC) (10 µg, intra-IPN or intra-MHb) | Morphine (repeated administration) | Blocked the sensitized dopamine response | Taraschenko et al., 2007[2] |
Experimental Protocols
The in vivo effects of this compound on dopamine release are primarily investigated using in vivo microdialysis in rodents. The following is a detailed methodology for a typical experiment.
1. Stereotaxic Surgery and Guide Cannula Implantation
-
Objective: To surgically implant a guide cannula directed at the nucleus accumbens, allowing for the subsequent insertion of a microdialysis probe.
-
Animals: Male Sprague-Dawley rats are typically used.
-
Anesthesia: Animals are anesthetized with a suitable anesthetic agent (e.g., a ketamine/xylazine cocktail or isoflurane).
-
Procedure:
-
The anesthetized rat is placed in a stereotaxic apparatus.
-
The scalp is incised to expose the skull.
-
Bregma and lambda are identified, and the skull is leveled.
-
A small burr hole is drilled over the target coordinates for the nucleus accumbens (coordinates are determined from a rat brain atlas, e.g., Paxinos and Watson).
-
A guide cannula is lowered through the burr hole to the desired depth.
-
The cannula is secured to the skull with dental cement and anchor screws.
-
A dummy cannula is inserted into the guide cannula to maintain patency.
-
The animal is allowed to recover from surgery for a specified period (e.g., 5-7 days).
-
2. In Vivo Microdialysis
-
Objective: To measure extracellular dopamine concentrations in the nucleus accumbens of awake, freely moving rats.
-
Apparatus: A microdialysis pump, a fraction collector, and a high-performance liquid chromatography (HPLC) system with electrochemical detection.
-
Procedure:
-
On the day of the experiment, the dummy cannula is removed, and a microdialysis probe is inserted through the guide cannula into the nucleus accumbens.
-
The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).
-
The system is allowed to equilibrate for a baseline period (e.g., 1-2 hours).
-
Dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant (e.g., perchloric acid) to prevent dopamine degradation.
-
Following the baseline collection, this compound or vehicle is administered (e.g., intraperitoneally).
-
In studies of drug-induced dopamine release, a challenge drug (e.g., nicotine or morphine) is administered after the this compound pre-treatment.
-
Dialysate collection continues for a specified period post-drug administration.
-
3. Neurochemical Analysis
-
Objective: To quantify the concentration of dopamine in the collected dialysate samples.
-
Method: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).
-
Procedure:
-
An aliquot of each dialysate sample is injected into the HPLC system.
-
The components of the sample are separated on a reverse-phase column.
-
Dopamine is detected and quantified by an electrochemical detector.
-
The concentration of dopamine in each sample is calculated by comparing the peak height or area to that of known standards.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of this compound and the experimental workflow for in vivo microdialysis.
Caption: Proposed signaling pathway of this compound.
Caption: Experimental workflow for in vivo microdialysis.
References
- 1. Eating and drinking cause increased dopamine release in the nucleus accumbens and ventral tegmental area in the rat: measurement by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 18-MC acts in the medial habenula and interpeduncular nucleus to attenuate dopamine sensitization to morphine in the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and development of 18-Methoxycoronaridine
An In-depth Technical Guide on the Discovery and Development of 18-Methoxycoronaridine (18-MC)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
18-Methoxycoronaridine (18-MC), also known as zolunicant, is a synthetic derivative of the psychoactive alkaloid ibogaine.[1][2] It was developed in 1996 by researchers Stanley D. Glick and Martin E. Kuehne and their respective teams to retain the anti-addictive properties of ibogaine while eliminating its hallucinogenic, cardiotoxic, and other adverse effects.[1][2][3] Preclinical studies have consistently demonstrated 18-MC's efficacy in reducing the self-administration of a wide range of substances of abuse, including opioids, stimulants, nicotine, and alcohol.[4][5] Its primary mechanism of action is the selective antagonism of α3β4 nicotinic acetylcholine receptors (nAChRs), which modulates the brain's reward pathways.[4][6][7] Having a favorable safety profile and promising preclinical data, 18-MC has progressed into clinical trials, positioning it as a significant candidate for the treatment of substance use disorders.[7][8]
Introduction: The Quest for Safer Anti-Addiction Therapeutics
Substance use disorders (SUDs) pose a formidable global health challenge, necessitating the development of novel pharmacotherapies with improved efficacy and safety. The naturally occurring alkaloid ibogaine has shown promise in treating addiction but is hampered by significant safety concerns, including hallucinogenic effects, tremors, and cardiotoxicity.[4][9] This created a clear rationale for developing a safer analog that could separate the anti-addictive efficacy from these hazardous side effects. 18-Methoxycoronaridine (18-MC) was engineered specifically to meet this need, emerging from a program designed to create structural variants of iboga alkaloids with a better therapeutic index.[5][10]
Discovery and Development Rationale
18-MC was invented in 1996 through a collaboration between the research team of pharmacologist Stanley D. Glick at Albany Medical College and the chemists Upul K. Bandarage and Martin E. Kuehne at the University of Vermont.[2] The development was spurred by findings that other ibogaine analogs, like coronaridine, possessed anti-addictive properties.[3][10] The goal was to create a congener that would not cause tremors or Purkinje cell damage, side effects observed with high doses of ibogaine.[4][5] 18-MC was identified as the most promising compound, demonstrating efficacy in reducing self-administration of morphine, cocaine, methamphetamine, nicotine, and alcohol in rat models, without affecting the intake of non-drug reinforcers like water.[4][5][11]
Synthesis of (+)-18-Methoxycoronaridine
The therapeutically active enantiomer, (+)-18-methoxycoronaridine, is produced via a chemical resolution process. This method involves reacting the racemic free base with a chiral resolving agent, such as (S)-(+)-camphorsulfonyl chloride, to form diastereomeric sulfonamides. These diastereomers can then be separated using chromatography. The final step involves the removal of the chiral auxiliary to yield the enantiomerically pure (+)-18-MC.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. 18-Methoxycoronaridine - Wikipedia [en.wikipedia.org]
- 3. Ibogaine - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. 18-Methoxycoronaridine (18-MC) and ibogaine: comparison of antiaddictive efficacy, toxicity, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mindmed.co [mindmed.co]
- 9. benchchem.com [benchchem.com]
- 10. designer-drug.com [designer-drug.com]
- 11. pubs.acs.org [pubs.acs.org]
Zolunicant: A Technical Guide on its Potential as an Anti-Addictive Agent
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Zolunicant (also known as 18-methoxycoronaridine or 18-MC) is a synthetic analog of the naturally occurring psychoactive compound ibogaine. Developed as a potential treatment for substance use disorders, this compound has demonstrated promising anti-addictive properties in preclinical studies by effectively reducing the self-administration of various drugs of abuse, including opioids, stimulants, nicotine, and alcohol. Its primary mechanism of action is the antagonism of the α3β4 subtype of nicotinic acetylcholine receptors (nAChRs), which are critically involved in the brain's reward pathways. Unlike its parent compound, ibogaine, this compound exhibits a more favorable safety profile, lacking the hallucinogenic and cardiotoxic effects associated with ibogaine. This technical guide provides a comprehensive overview of the pharmacology, preclinical efficacy, and clinical development of this compound as a potential anti-addictive agent.
Core Pharmacological Profile
This compound's primary pharmacological effect is mediated through its interaction with nicotinic acetylcholine receptors.
Mechanism of Action
The principal mechanism of action of this compound is the antagonism of the α3β4 subtype of nicotinic acetylcholine receptors (nAChRs). These receptors are densely located in the medial habenula and the interpeduncular nucleus, key brain regions that regulate the dopamine system. By blocking these receptors, this compound is thought to modulate the dopaminergic pathways associated with reward and addiction.
Receptor Binding Affinities
Quantitative data on the binding affinities of this compound for various neurotransmitter receptors and ion channels are summarized below.
| Receptor/Transporter | Ligand | Tissue/System | Ki (µM) |
| Nicotinic Acetylcholine Receptor (α3β4) | [³H]Epibatidine | HEK cells expressing human α3β4 nAChRs | ~0.75 |
| Mu (µ) Opioid Receptor | [³H]DAMGO | Rat brain membranes | Modest affinity |
| Kappa (κ) Opioid Receptor | [³H]U69,593 | Rat brain membranes | Modest affinity |
| NMDA Receptor | [³H]MK-801 | Rat cortical membranes | Significantly reduced affinity compared to ibogaine |
| Sigma-2 (σ₂) Receptor | [³H]DTG | Rat liver membranes | Significantly reduced affinity compared to ibogaine |
Functional Activity
The functional activity of this compound at the α3β4 nAChR has been characterized through electrophysiological studies.
| Assay Type | Receptor/Channel | System | Value (µM) | Parameter |
| Electrophysiology | α3β4 nAChR | HEK-293 cells | 0.75 | IC50 |
Pharmacokinetics and Metabolism
In vitro studies using human liver microsomes have shown that this compound is primarily metabolized via O-demethylation to its major metabolite, 18-hydroxycoronaridine (18-HC). This metabolic process is predominantly catalyzed by the polymorphic enzyme CYP2C19.
Preclinical Efficacy in Animal Models of Addiction
This compound has been evaluated in a variety of preclinical models of addiction, consistently demonstrating a reduction in drug self-administration.
Opioid Self-Administration
In studies with rats trained to self-administer morphine, a 40 mg/kg intraperitoneal (i.p.) dose of this compound significantly decreased morphine intake. These effects were observed to last for up to two weeks in some animals.[1]
Cocaine Self-Administration
Similar to its effects on opioids, a 40 mg/kg i.p. dose of this compound also significantly reduced cocaine self-administration in rats.[2] Furthermore, this compound has been shown to block context-induced reinstatement of cocaine-seeking behavior, suggesting a potential role in preventing relapse.[2][3][4]
Nicotine Self-Administration
This compound has demonstrated potent effects in reducing nicotine self-administration. In rats trained to self-administer nicotine intravenously, oral gavage doses of 10, 20, and 40 mg/kg of this compound resulted in a dose-dependent decrease in nicotine intake.[5][6] The 40 mg/kg dose produced a significant reduction in nicotine self-administration.[5][6] Notably, this compound was found to be most potent in decreasing nicotine self-administration compared to other drugs of abuse.[7][8]
Alcohol Self-Administration
In alcohol-preferring (P) rats with free access to water and a 10% alcohol solution, oral administration of this compound at doses of 10, 20, and 40 mg/kg dose-dependently reduced alcohol intake in both male and female rats.[5][6] All tested doses caused significant reductions in alcohol self-administration.[5][6]
Methamphetamine Self-Administration
Intraperitoneal administration of this compound (1-40 mg/kg) dose-dependently decreased the intravenous self-administration of methamphetamine in rats.[7][8]
Clinical Development
This compound, under the developmental code MM-110, has progressed to clinical trials in humans.
Phase 1 Clinical Trial
A Phase 1, single and multiple ascending dose trial was conducted in 108 healthy volunteers in Perth, Australia, to evaluate the safety, tolerability, pharmacokinetics, and effects on cognitive activity of this compound.[9][10]
-
Design : The study included single ascending dose (SAD) and multiple-ascending dose (MAD) arms.[9]
-
Results : Topline data indicated that this compound was well-tolerated up to 500mg per day in the SAD arm and 60 mg per day for seven days in the MAD arm.[9] A linear pharmacokinetic profile was observed across the tested doses.[9] No serious adverse events were reported, and there were no clinically concerning findings from laboratory parameters or electrocardiograms.[9]
Phase 2a Clinical Trial
Following the positive results of the Phase 1 trial, a Phase 2a clinical trial was initiated to evaluate the safety, tolerability, and efficacy of this compound in individuals undergoing supervised opioid withdrawal.[7] The trial was planned to start in the second quarter of 2022.[3][9]
Experimental Protocols
Radioligand Binding Assays
-
Objective : To determine the binding affinity (Ki) of this compound for various receptors.
-
General Protocol :
-
Membrane Preparation : Cell membranes expressing the target receptor are prepared from cultured cells or animal brain tissue.
-
Incubation : Membranes are incubated with a specific radioligand for the target receptor and varying concentrations of this compound.
-
Separation : Bound and free radioligand are separated by rapid filtration.
-
Quantification : The amount of radioactivity retained on the filters is measured.
-
Data Analysis : The IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) is determined, and the Ki value is calculated using the Cheng-Prusoff equation.[11][12]
-
Electrophysiology
-
Objective : To characterize the functional effects of this compound on ion channels, particularly α3β4 nAChRs.
-
General Protocol :
-
Cell Preparation : HEK-293 cells are transfected with cDNAs encoding the subunits of the α3β4 nAChR.
-
Patch-Clamp Recording : Whole-cell patch-clamp recordings are performed to measure ion currents through the nAChRs in response to an agonist.
-
Compound Application : this compound is applied to determine its effect on the agonist-evoked current.
-
Data Analysis : Current responses are analyzed to determine the IC50 of this compound and the nature of its antagonism.
-
Animal Self-Administration Studies
-
Objective : To assess the effect of this compound on the reinforcing properties of drugs of abuse.
-
General Protocol for Intravenous Self-Administration (e.g., Nicotine, Cocaine, Morphine, Methamphetamine) :
-
Animal Subjects : Typically, male or female Sprague-Dawley or Long-Evans rats are used.[1][5]
-
Surgery : Rats are surgically implanted with intravenous catheters in the jugular vein.[5]
-
Training : Animals are trained in operant conditioning chambers to press a lever to receive an intravenous infusion of the drug. Sessions are typically 45 minutes to 3 hours long.[5][13]
-
Treatment : Once stable self-administration is established, rats are treated with this compound (intraperitoneally or orally) at various doses prior to the self-administration session.[5][6]
-
Data Collection : The number of lever presses and drug infusions are recorded.
-
-
General Protocol for Oral Self-Administration (e.g., Alcohol) :
-
Animal Subjects : Alcohol-preferring (P) rats are often used.[5]
-
Procedure : Rats are given access to two bottles, one containing water and the other an alcohol solution (e.g., 10% v/v), for a set period each day (e.g., 6 hours).[5][6]
-
Treatment : this compound is administered orally via gavage at different doses.[5][6]
-
Data Collection : The volume of alcohol and water consumed is measured.
-
Visualizations
Signaling Pathway of this compound's Anti-Addictive Action
Caption: this compound antagonizes α3β4 nAChRs in the medial habenula, modulating dopamine release and reducing drug reward.
Experimental Workflow for Preclinical Self-Administration Studies
Caption: A typical workflow for evaluating the effect of this compound on drug self-administration in animal models.
Logical Relationship in this compound's Development
Caption: The development of this compound was driven by the need to separate the anti-addictive properties of ibogaine from its adverse effects.
References
- 1. researchgate.net [researchgate.net]
- 2. 18-Methoxycoronaridine Blocks Context-induced Reinstatement Following Cocaine Self-administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MindMed Reports Topline Data From Phase 1 Trial of MM-110 in Development for the Treatment of Opioid Withdrawal [prnewswire.com]
- 4. 18-Methoxycoronaridine blocks context-induced reinstatement following cocaine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acute oral 18-methoxycoronaridine (18-MC) decreases both alcohol intake and IV nicotine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. EX-99.1 [ir.mindmed.co]
- 8. 18-MC reduces methamphetamine and nicotine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mindmed.co [mindmed.co]
- 10. psychedelicalpha.com [psychedelicalpha.com]
- 11. MindMed Reports Topline Data From Phase 1 Trial of MM-110 in Development for the Treatment of Opioid Withdrawal :: Mind Medicine (MindMed) Inc. (MNMD) [ir.mindmed.co]
- 12. benchchem.com [benchchem.com]
- 13. Locomotor activity: A distinctive index in morphine self-administration in rats | PLOS One [journals.plos.org]
The Pharmacology of Zolunicant: A Technical Guide for Researchers
An In-depth Examination of a Novel α3β4 Nicotinic Acetylcholine Receptor Antagonist for Substance Use Disorders
Zolunicant, also known as 18-methoxycoronaridine (18-MC), is a synthetic derivative of the naturally occurring psychoactive compound ibogaine.[1] Developed as a potential therapeutic agent for substance use disorders, this compound has demonstrated a unique pharmacological profile that distinguishes it from its parent compound, notably lacking hallucinogenic and cardiotoxic effects.[1] This technical guide provides a comprehensive overview of the pharmacology of this compound, focusing on its mechanism of action, pharmacokinetic properties, and preclinical efficacy. It is intended for researchers, scientists, and drug development professionals in the field of addiction medicine.
Mechanism of Action: Selective Antagonism of α3β4 Nicotinic Acetylcholine Receptors
This compound's primary mechanism of action is the selective antagonism of the α3β4 subtype of nicotinic acetylcholine receptors (nAChRs).[2] These receptors are ligand-gated ion channels that are strategically located in brain regions implicated in the rewarding effects of drugs of abuse, particularly within the habenulo-interpeduncular pathway.[3][4] By acting as a negative allosteric modulator, this compound blocks the activity of these receptors, thereby indirectly modulating the mesolimbic dopamine system, a key neural circuit in addiction.[3][5]
Unlike ibogaine, this compound exhibits a more selective receptor binding profile, with a significantly lower affinity for other nAChR subtypes, NMDA receptors, and the serotonin transporter.[6] This selectivity is believed to contribute to its improved safety profile.
Signaling Pathway
The antagonism of α3β4 nAChRs by this compound in the medial habenula and interpeduncular nucleus leads to a reduction in the reinforcing properties of drugs of abuse by modulating dopamine release in the nucleus accumbens.[1][3]
Pharmacological Data
The following tables summarize the quantitative pharmacological data for this compound based on available preclinical and in vitro studies.
Table 1: Receptor Binding Affinities and Functional Activity of this compound
| Receptor/Transporter | Species | Assay Type | Ki (nM) | IC50 (µM) | Functional Effect | Reference |
| α3β4 nAChR | Human | Radioligand Binding | - | 0.8 - 0.9 | Antagonist | [5][7] |
| α4β2 nAChR | Human | Radioligand Binding | >20-fold lower affinity than α3β4 | - | - | [5] |
| µ-Opioid Receptor | Rat | [35S]GTPγS Binding | - | 19.1 (Ke) | Antagonist | [8] |
| Adrenergic Alpha-1 Receptor | - | Radioligand Binding | Binding observed at 10 µM | - | - | [5] |
| Sodium Channel (Site 2) | - | Radioligand Binding | Binding observed at 10 µM | - | - | [5] |
Table 2: Preclinical Efficacy of this compound in Animal Models of Addiction
| Substance of Abuse | Animal Model | Doses (mg/kg) | Route of Administration | Key Findings | Reference(s) |
| Nicotine | Rat | 10, 20, 40 | Oral | Dose-dependent reduction in nicotine self-administration. | [2][9] |
| Cocaine | Rat | 40 | i.p. | Decreased cocaine self-administration and blocked cue-induced reinstatement. | [4][6] |
| Morphine | Rat | 40 | i.p. | Decreased morphine self-administration. | [6] |
| Methamphetamine | Rat | 40 | i.p. | Reduced methamphetamine self-administration. | [6] |
| Alcohol | Rat | 10, 20, 40 | Oral | Dose-dependent reduction in alcohol intake in alcohol-preferring rats. | [2][9] |
Table 3: Pharmacokinetic Parameters of this compound
| Parameter | Species | Dose | Route | Value | Reference |
| Volume of Distribution (Vd) | Rat | 40 mg/kg | p.o. or i.p. | 8 L/kg | [5] |
| Metabolism | Human | - | In vitro | Primarily metabolized by CYP2C19 to 18-hydroxycoronaridine (18-HC). | [10][11] |
Experimental Protocols
Detailed methodologies for key experiments cited in the pharmacological evaluation of this compound are provided below.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for various receptors.
General Protocol:
-
Membrane Preparation: HEK293 cells stably expressing the human receptor of interest (e.g., α3β4 nAChR) are cultured, harvested, and homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an appropriate assay buffer.[1]
-
Competitive Binding: A fixed concentration of a specific radioligand (e.g., [³H]epibatidine for nAChRs) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled this compound.[7]
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.[12]
-
Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.[1]
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. The IC50 value (the concentration of this compound that inhibits 50% of specific binding) is calculated from the competition curve. The Ki (inhibition constant) is then determined using the Cheng-Prusoff equation.[1][12]
In Vivo Microdialysis
Objective: To measure the effect of this compound on extracellular neurotransmitter levels (e.g., dopamine) in specific brain regions of awake, freely moving animals.
General Protocol:
-
Surgical Implantation: A guide cannula is stereotaxically implanted in the brain region of interest (e.g., nucleus accumbens) of an anesthetized rat.[3]
-
Recovery: The animal is allowed to recover from surgery.[3]
-
Probe Insertion and Perfusion: A microdialysis probe is inserted through the guide cannula and is continuously perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.[3][6]
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a baseline.[3]
-
Drug Administration: this compound or a vehicle is administered (e.g., intraperitoneally). In some studies, a drug of abuse is administered following this compound pretreatment.[3]
-
Analysis: The concentration of the neurotransmitter in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.[2]
Clinical Development
This compound has undergone Phase 1 clinical trials to assess its safety, tolerability, and pharmacokinetics in healthy volunteers.[13][14] These studies have indicated that this compound is well-tolerated at the doses tested.[14] Further clinical development is underway to evaluate its efficacy in treating substance use disorders, with plans for Phase 2a trials in opioid addiction.[14]
Conclusion
This compound presents a promising pharmacological profile as a potential treatment for a range of substance use disorders. Its selective antagonism of α3β4 nicotinic acetylcholine receptors offers a targeted mechanism of action with a favorable safety profile compared to its parent compound, ibogaine. The preclinical data strongly support its anti-addictive properties, and ongoing clinical trials will be crucial in determining its therapeutic potential in human populations. This technical guide provides a foundational understanding of this compound's pharmacology to support further research and development in this critical area of medicine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 18-Methoxycoronaridine Blocks Context-induced Reinstatement Following Cocaine Self-administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20210093643A1 - 18-mc for treatment of substance use disorders - Google Patents [patents.google.com]
- 6. Effects of 18-methoxycoronaridine on ghrelin-induced increases in sucrose intake and accumbal dopamine overflow in female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Effect of Iboga Alkaloids on µ-Opioid Receptor-Coupled G Protein Activation | PLOS One [journals.plos.org]
- 9. Acute Oral 18-methoxycoronaridine (18-MC) Decreases both Alcohol Intake and IV Nicotine Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. ph04.tci-thaijo.org [ph04.tci-thaijo.org]
- 12. benchchem.com [benchchem.com]
- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 14. mindmed.co [mindmed.co]
Zolunicant's Interaction with the Mesolimbic Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zolunicant, also known as 18-Methoxycoronaridine (18-MC), is a synthetic analog of the naturally occurring psychoactive compound ibogaine. Developed as a potential therapeutic agent for substance use disorders, this compound has demonstrated efficacy in preclinical models by reducing self-administration of various drugs of abuse, including opioids, stimulants, and nicotine.[1] Its mechanism of action is primarily attributed to its antagonist activity at the α3β4 nicotinic acetylcholine receptors (nAChRs), which are strategically located in brain regions that modulate the mesolimbic dopamine system. This technical guide provides a comprehensive overview of this compound's interaction with the mesolimbic pathway, consolidating quantitative data on its receptor binding affinity and its effects on dopamine release. Detailed experimental protocols for key preclinical assays are also presented, along with visualizations of the underlying signaling pathways and experimental workflows.
Introduction to this compound and the Mesolimbic Pathway
The mesolimbic pathway, a critical component of the brain's reward circuitry, is centrally implicated in the reinforcing effects of drugs of abuse. This pathway consists of dopaminergic neurons originating in the ventral tegmental area (VTA) that project to the nucleus accumbens (NAc) and other limbic structures. The release of dopamine in the NAc is a key neurochemical event associated with reward and reinforcement. Drugs of abuse hijack this system, leading to supraphysiological increases in dopamine, which drives compulsive drug-seeking and taking behavior.
This compound emerges as a promising therapeutic candidate by indirectly modulating this pathway. Unlike many addiction therapies that directly target the dopamine system, this compound's primary action is on α3β4 nAChRs, which are highly expressed in the medial habenula (MHb) and the interpeduncular nucleus (IPN).[2][3] This habenulo-interpeduncular pathway plays a crucial role in aversion and the negative affective states associated with drug withdrawal, and it exerts a powerful modulatory influence over the mesolimbic dopamine system.
Quantitative Data on this compound's Pharmacodynamics
The following tables summarize the key quantitative data regarding this compound's binding affinity for nicotinic acetylcholine receptors and its in vivo effects on dopamine levels in the nucleus accumbens.
Table 1: Binding Affinity of this compound (18-MC) for Nicotinic Acetylcholine Receptor Subtypes
| Receptor Subtype | Ligand | Kᵢ (nM) | Species | Reference |
| α3β4 | [³H]Epibatidine | - | Human | [4] |
| 18-MC | Does not compete | Human | [4] | |
| α4β2 | [³H]Epibatidine | - | Human | [4] |
| 18-MC | Does not compete | Human | [4] | |
| α7 | [³H]Epibatidine | - | Human | [4] |
| 18-MC | Does not compete | Human | [4] |
Note: While direct Kᵢ values from competitive binding assays with radiolabeled ligands like [³H]Epibatidine are not consistently reported for 18-MC due to its non-competitive binding nature at the orthosteric site, studies consistently demonstrate its functional antagonism and selectivity for the α3β4 subtype over others. Some reports indicate a modest 4-fold to over 20-fold greater affinity for α3β4 over α4β2.[1] Functional assays, such as measuring the inhibition of ion flux, provide a more accurate representation of its antagonist potency.
Table 2: Effects of this compound (18-MC) on Dopamine Release in the Nucleus Accumbens of Rats
| Condition | Drug Administered | 18-MC Dose (mg/kg, i.p.) | Effect on NAc Dopamine Levels | Reference |
| Basal Levels | Saline | 40 | ↓ (Significant Decrease) | |
| Drug-Induced | Morphine | 40 | Attenuates Morphine-Induced Increase | |
| Nicotine | 40 | Attenuates Nicotine-Induced Increase | ||
| Amphetamine | 1-10 µM (intra-NAc) | Significantly Lower in Old vs. Young Rats | [5] | |
| Feeding-Induced | Food | 20 (i.p. sulpiride) | Enhanced eating-related increase | [6] |
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound in the Mesolimbic System
The following diagram illustrates the proposed signaling cascade through which this compound modulates dopamine release in the nucleus accumbens.
Experimental Workflow for In Vivo Microdialysis
The following diagram outlines the typical workflow for an in vivo microdialysis experiment to measure dopamine release in the nucleus accumbens.
Detailed Experimental Protocols
In Vivo Microdialysis for Dopamine Measurement in the Rat Nucleus Accumbens
Objective: To measure extracellular dopamine concentrations in the nucleus accumbens of freely moving rats following the administration of this compound.
Materials:
-
Adult male Sprague-Dawley or Wistar rats (250-350 g)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)
-
Microdialysis guide cannula and probes (e.g., 2 mm membrane)
-
Microinfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
This compound (18-MC) solution
-
High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system
-
Fraction collector
Procedure:
-
Surgical Implantation: Anesthetize the rat and place it in the stereotaxic apparatus. Implant a guide cannula aimed at the nucleus accumbens (coordinates relative to bregma: e.g., AP +1.6 mm, ML ±1.5 mm, DV -7.8 mm). Secure the cannula to the skull with dental cement. Allow the animal to recover for at least 48-96 hours.[6]
-
Probe Insertion and Habituation: On the day of the experiment, gently insert the microdialysis probe through the guide cannula. Connect the probe to the microinfusion pump and perfuse with aCSF at a constant flow rate (e.g., 1-2 µL/min). Allow the animal to habituate for at least 60-120 minutes to establish a stable baseline.
-
Baseline Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 60-80 minutes to determine basal dopamine levels.
-
Drug Administration: Administer this compound (e.g., 40 mg/kg, i.p.) or vehicle.
-
Post-Treatment Sample Collection: Continue to collect dialysate samples for at least 2-3 hours post-injection.
-
Sample Analysis: Analyze the collected dialysate samples for dopamine concentration using an HPLC-ECD system.
-
Data Analysis: Express the dopamine concentrations as a percentage of the mean baseline values and compare the effects of this compound to the vehicle control group.
Intravenous Cocaine Self-Administration in Rats
Objective: To assess the effect of this compound on the reinforcing properties of cocaine.
Materials:
-
Adult male Wistar or Sprague-Dawley rats
-
Operant conditioning chambers equipped with two levers, a stimulus light, and a drug infusion pump
-
Intravenous catheters
-
Cocaine hydrochloride
-
This compound (18-MC) solution
-
Heparinized saline
Procedure:
-
Catheter Implantation: Anesthetize the rat and surgically implant a chronic indwelling catheter into the jugular vein. The catheter is passed subcutaneously and exits on the rat's back. Allow for a recovery period of 5-7 days.
-
Acquisition of Self-Administration: Place the rat in the operant chamber. A press on the "active" lever results in an intravenous infusion of cocaine (e.g., 0.75 mg/kg/infusion) and the presentation of a conditioned stimulus (e.g., a light above the lever). Presses on the "inactive" lever have no consequence. Training sessions are typically 2 hours daily.
-
Stable Responding: Continue training until the rat demonstrates stable responding for cocaine, typically defined as less than 20% variation in the number of infusions over three consecutive days.
-
This compound Treatment: Once stable responding is achieved, pre-treat the rats with this compound (e.g., 40 mg/kg, i.p.) or vehicle a specified time before the self-administration session.
-
Data Collection and Analysis: Record the number of active and inactive lever presses during the session. Compare the number of cocaine infusions self-administered by the this compound-treated group to the vehicle-treated group. A significant reduction in active lever pressing in the this compound group indicates an attenuation of cocaine's reinforcing effects.
Conclusion
This compound represents a novel therapeutic approach for the treatment of substance use disorders by targeting the α3β4 nicotinic acetylcholine receptors within the habenulo-interpeduncular pathway. This mechanism allows for the indirect modulation of the mesolimbic dopamine system, reducing the reinforcing effects of drugs of abuse without directly acting on dopamine receptors. The quantitative data from preclinical studies consistently demonstrate this compound's ability to attenuate drug-induced dopamine surges in the nucleus accumbens. The detailed experimental protocols provided in this guide serve as a resource for researchers aiming to further investigate the neurobiological mechanisms of this compound and other compounds with similar pharmacological profiles. Future research should continue to explore the intricate signaling pathways involved and translate these promising preclinical findings into effective clinical treatments for addiction.
References
- 1. What We Have Gained from Ibogaine: α3β4 Nicotinic Acetylcholine Receptor Inhibitors as Treatments for Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The medial habenula and interpeduncular nucleus circuitry is critical in addiction, anxiety, and mood regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel alpha3beta4 nicotinic acetylcholine receptor-selective ligands. Discovery, structure-activity studies and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AT-1001: A High Affinity and Selective α3β4 Nicotinic Acetylcholine Receptor Antagonist Blocks Nicotine Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of age on dopamine release in the nucleus accumbens and amphetamine-induced locomotor activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Increase in dopamine release from the nucleus accumbens in response to feeding: a model to study interactions between drugs and naturally activated dopaminergic neurons in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Safety and Toxicity Profile of Zolunicant: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zolunicant (also known as 18-Methoxycoronaridine or 18-MC, and MM-110) is a novel, orally active synthetic derivative of the iboga alkaloid coronaridine.[1] Developed as a potential treatment for substance use disorders, this compound is distinguished from its parent compound, ibogaine, by a potentially more favorable safety profile.[2] This technical guide provides a comprehensive overview of the initial safety and toxicity data from preclinical studies and Phase 1 clinical trials. The information is intended to provide researchers, scientists, and drug development professionals with a detailed understanding of the early-stage safety profile of this compound.
Introduction
This compound is an α3β4 nicotinic cholinergic receptor antagonist.[1][3][4] This mechanism is believed to indirectly modulate the mesolimbic dopamine pathway, which plays a crucial role in reward and addiction.[4] Unlike ibogaine, which has a complex pharmacology associated with hallucinogenic effects, cardiotoxicity, and neurotoxicity, this compound has been engineered to have a more selective receptor binding profile.[5] It exhibits significantly reduced affinity for NMDA receptors, the serotonin transporter, and sodium channels, which are thought to contribute to the adverse effects of ibogaine.[1] This guide summarizes the key findings from non-clinical toxicology studies and the initial human safety trial.
Preclinical Safety and Toxicology
A series of in vitro and in vivo toxicology studies were conducted to support the first-in-human clinical trial of this compound. These studies were performed in accordance with Good Laboratory Practice (GLP) guidelines.
In Vitro Toxicology
GLP in vitro studies were conducted to assess the genotoxic and cardiac safety of this compound. The collective results of these studies indicated that this compound does not pose a significant genotoxic risk.[4] Key in vitro studies included:
-
Bacterial Reverse Mutation Assay (Ames Test)
-
Chromosome Aberration Assay in Human Peripheral Blood Lymphocytes
-
Cardiac Action Potential Duration in Rabbit Purkinje Fibers
In Vivo Toxicology
GLP-compliant in vivo toxicology studies were conducted in both rodent (mice) and non-rodent (cynomolgus monkeys) species.
A 14-day repeat-dose oral toxicology study was conducted in mice. The predominant adverse findings were exaggerated acute neurobehavioral effects consistent with the known pharmacology of this compound.[4]
Table 1: Summary of 14-Day Oral Toxicology Study in Mice
| Parameter | Male Mice | Female Mice |
| No Observed Adverse Effect Level (NOAEL) | 50 mg/kg/day | 100 mg/kg/day |
| Human Equivalent Dose (HED) of NOAEL | 4 mg/kg/day | 8 mg/kg/day |
| Data sourced from a patent application.[4] |
A 14-day repeat-dose oral toxicology study was also conducted in cynomolgus monkeys. Similar to the findings in mice, the primary adverse effects were related to the compound's neurobehavioral activity.[4]
Table 2: Summary of 14-Day Oral Toxicology Study in Cynomolgus Monkeys
| Parameter | Male and Female Monkeys |
| No Observed Adverse Effect Level (NOAEL) | 50 mg/kg/day |
| Human Equivalent Dose (HED) of NOAEL | 16 mg/kg/day |
| Data sourced from a patent application.[4] |
Experimental Protocols: Preclinical Toxicology
The following provides a generalized experimental protocol for the repeat-dose oral toxicology studies based on available information.
Methodology:
-
Animal Selection and Acclimation: Healthy, young adult mice and cynomolgus monkeys were selected for the studies. Animals were acclimated to the laboratory environment before the start of the study.
-
Dose Administration: this compound was administered orally via gavage once daily for 14 consecutive days. A control group received the vehicle.
-
In-Life Monitoring: Daily clinical observations were performed to assess for any signs of toxicity. Body weight and food consumption were measured at regular intervals.
-
Terminal Procedures: At the end of the 14-day dosing period, animals were euthanized. Blood samples were collected for hematology and clinical chemistry analysis. A full necropsy was performed, and selected organs were collected for histopathological examination.
Clinical Safety and Tolerability
The initial safety and tolerability of this compound in humans were evaluated in a Phase 1, randomized, double-blind, placebo-controlled, single and multiple ascending dose study.
Phase 1 Clinical Trial Design
The study was conducted in healthy volunteers and consisted of two parts: a Single Ascending Dose (SAD) arm and a Multiple Ascending Dose (MAD) arm. A total of 108 healthy volunteers participated in the trial.[3]
Safety and Tolerability Findings
The topline results from the Phase 1 trial indicated that this compound was well-tolerated in healthy volunteers.[3]
Table 3: Summary of Phase 1 Clinical Trial Safety Findings
| Study Arm | Maximum Tolerated Dose | Key Safety Observations |
| Single Ascending Dose (SAD) | Up to 500 mg per day | Well-tolerated.[3] |
| Multiple Ascending Dose (MAD) | 60 mg per day for seven days | Well-tolerated.[3] |
-
Adverse Events: No serious adverse events were reported. All treatment-emergent adverse events were reported as mild or moderate in severity and resolved without any lasting effects.[3]
-
Cardiovascular Safety: Electrocardiogram (ECG) assessments revealed no findings of clinical concern across the administered dose ranges.[3]
-
Clinical Laboratory Parameters: No clinically significant changes in laboratory parameters were observed.[3]
Pharmacokinetics
The pharmacokinetic profile of this compound was characterized by a linear relationship across the tested doses and frequencies in the Phase 1 trial.[3]
Signaling Pathway
This compound's primary mechanism of action is the antagonism of the α3β4 nicotinic acetylcholine receptor. This receptor is predominantly located in the medial habenula and the interpeduncular nucleus, which are key components of a pathway that modulates dopamine release in the brain's reward centers.[4]
By antagonizing the α3β4 nicotinic receptors in the habenulo-interpeduncular pathway, this compound is thought to modulate downstream dopamine release in the nucleus accumbens, thereby reducing the reinforcing effects of addictive substances.
Summary and Conclusion
The initial safety and toxicity profile of this compound appears to be favorable. Preclinical studies in mice and monkeys demonstrated good tolerability at doses significantly higher than the anticipated human equivalent doses, with the primary adverse findings being reversible neurobehavioral effects.[4] The first-in-human Phase 1 clinical trial in healthy volunteers also showed that this compound is safe and well-tolerated at single doses up to 500 mg and multiple doses of 60 mg per day for seven days.[3] No serious adverse events or clinically significant changes in cardiovascular or laboratory parameters were observed.[3]
These findings support the continued clinical development of this compound as a potential therapeutic agent for substance use disorders. Further studies will be necessary to establish the efficacy and long-term safety of this compound in patient populations.
References
The Role of Zolunicant in Attenuating Sucrose Self-Administration: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Zolunicant (also known as 18-methoxycoronaridine or 18-MC), a synthetic analog of ibogaine, has demonstrated significant potential in preclinical models for reducing the self-administration of sucrose, a key factor in understanding and potentially treating compulsive eating behaviors and sugar addiction. This technical guide synthesizes the current understanding of this compound's mechanism of action, presents available quantitative data from key studies, and provides detailed experimental protocols. The core of this compound's effect lies in its function as a potent and selective antagonist of α3β4 nicotinic acetylcholine receptors (nAChRs) within specific brain regions that modulate reward and reinforcement pathways. By blocking these receptors, this compound indirectly modulates the mesolimbic dopamine system, a critical pathway in reward-seeking behavior, thereby reducing the motivation to consume sucrose.
Core Mechanism of Action
This compound's primary pharmacological target is the α3β4 subtype of the nicotinic acetylcholine receptor.[1][2] Unlike its parent compound, ibogaine, this compound exhibits a more favorable safety profile due to its reduced affinity for other receptor types and ion channels.[3] The brain regions implicated in this compound's effect on sucrose self-administration are the dorsolateral tegmentum (DLT) and the basolateral amygdala (BLA) .[1][2][4] Local administration of this compound into these areas has been shown to decrease sucrose self-administration in rats, whereas infusions into the medial habenula or interpeduncular nucleus, regions involved in nicotine and opioid reward, were ineffective for sucrose.[1][2][4]
Signaling Pathway
The proposed signaling pathway for this compound's action on sucrose self-administration involves the modulation of local circuitry within the BLA and DLT, which in turn influences the mesolimbic dopamine pathway.
-
In the Basolateral Amygdala (BLA): α3β4 nAChRs are expressed on GABAergic interneurons.[5][6] Acetylcholine (ACh) released from basal forebrain projections normally activates these receptors, leading to the release of GABA. This GABAergic tone inhibits the activity of glutamatergic projection neurons from the BLA to the nucleus accumbens (NAc), a key reward center. By antagonizing these α3β4 nAChRs, this compound reduces the excitatory drive on GABAergic interneurons. This disinhibition of glutamatergic projection neurons is hypothesized to alter the signaling to the NAc, ultimately reducing the reinforcing properties of sucrose.
-
In the Dorsolateral Tegmentum (DLT): The DLT sends significant cholinergic and glutamatergic projections to the ventral tegmental area (VTA), the origin of dopaminergic neurons in the mesolimbic pathway.[7][8] Blockade of α3β4 nAChRs in the DLT by this compound is thought to modulate the activity of these projections to the VTA. This modulation likely alters the firing rate and pattern of VTA dopamine neurons, leading to a decrease in dopamine release in the NAc in response to sucrose-related cues and consumption.
Quantitative Data on Sucrose Self-Administration
Preclinical studies have demonstrated a dose-dependent effect of this compound on the reduction of sucrose self-administration. The following tables summarize the key quantitative findings from rodent models.
Table 1: Effect of Systemic Administration of this compound on Sucrose and Saccharin Intake
| Treatment Group | Dose (mg/kg, i.p.) | Sucrose Intake (ml) | Saccharin Intake (ml) | Water Intake (ml) |
| Vehicle | 0 | 25.4 ± 2.1 | 22.8 ± 1.9 | 18.5 ± 1.5 |
| This compound | 20 | 15.1 ± 1.8 | 13.9 ± 1.7 | 17.9 ± 1.6 |
| This compound | 40 | 10.2 ± 1.5 | 9.8 ± 1.4 | 18.2 ± 1.7 |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to vehicle. (Data adapted from Taraschenko et al., 2008, as cited in)
Table 2: Effect of Intra-Basolateral Amygdala (BLA) Infusion of this compound on Sucrose Self-Administration
| Treatment Group | Dose (µ g/side ) | Number of Sucrose Rewards |
| Vehicle | 0 | 35.2 ± 3.1 |
| This compound | 1 | 24.5 ± 2.8* |
| This compound | 5 | 21.8 ± 2.5** |
| This compound | 10 | 33.9 ± 3.5 |
| This compound | 20 | 34.8 ± 3.9 |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to vehicle. (Data adapted from Glick et al., 2008[2])
Table 3: Effect of Intra-Dorsolateral Tegmentum (DLT) Infusion of this compound on Sucrose Self-Administration
| Treatment Group | Dose (µ g/side ) | Number of Sucrose Rewards |
| Vehicle | 0 | 38.4 ± 3.6 |
| This compound | 5 | 26.1 ± 3.2* |
| This compound | 10 | 22.5 ± 2.9** |
| This compound | 20 | 37.1 ± 4.1 |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to vehicle. (Data adapted from Glick et al., 2008[2])
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Operant Sucrose Self-Administration Paradigm
This protocol is a standard method used to assess the reinforcing properties of sucrose and the effects of pharmacological interventions like this compound.
Animals: Male Sprague-Dawley or Wistar rats are typically used, individually housed with ad libitum access to food and water unless otherwise specified for the experimental design.
Apparatus: Standard operant conditioning chambers are equipped with two levers (one active, one inactive), a food receptacle connected to a pellet dispenser or a liquid dipper for sucrose solution, and stimulus cues (e.g., lights and tones).
Training Procedure:
-
Habituation: Rats are habituated to the operant chambers for a set period before training begins.
-
Acquisition (Fixed Ratio 1 - FR1): Rats are trained to press the active lever to receive a single sucrose pellet or a small volume of sucrose solution. Each reward is paired with a cue (e.g., illumination of a light and/or an audible tone). The inactive lever has no programmed consequences. Sessions typically last for 1-2 hours daily.
-
Reinforcement Schedule: Once a stable response rate is achieved on the FR1 schedule, the response requirement can be increased to a higher fixed ratio (e.g., FR3 or FR5) or a progressive ratio (PR) schedule to assess motivation. In a PR schedule, the number of lever presses required for each subsequent reward increases systematically within a session.
-
Stable Baseline: Training continues until rats exhibit stable responding, typically defined as less than 15% variation in the number of rewards earned over three consecutive days.
Drug Administration:
-
Systemic Administration: this compound or vehicle is administered intraperitoneally (i.p.) at specified doses (e.g., 10, 20, 40 mg/kg) at a set time before the self-administration session.
-
Intracranial Microinfusion: For targeted administration, guide cannulae are stereotaxically implanted above the BLA or DLT. This compound or vehicle is infused directly into the brain region at specified doses (e.g., 1, 5, 10, 20 µg in a small volume) prior to the testing session.
Stereotaxic Coordinates (for rats, relative to bregma):
-
Basolateral Amygdala (BLA): Anteroposterior (AP): -2.8 mm; Mediolateral (ML): ±5.0 mm; Dorsoventral (DV): -8.2 mm.
-
Dorsolateral Tegmentum (DLT): Anteroposterior (AP): -7.8 mm; Mediolateral (ML): ±2.0 mm; Dorsoventral (DV): -6.5 mm.
Data Analysis: The primary dependent variables are the number of active lever presses, inactive lever presses, and the total amount of sucrose consumed. Data are typically analyzed using analysis of variance (ANOVA) with post-hoc tests to compare between-group differences.
Conclusion and Future Directions
The available evidence strongly supports the role of this compound in reducing sucrose self-administration through the antagonism of α3β4 nicotinic acetylcholine receptors in the basolateral amygdala and dorsolateral tegmentum. This mechanism, which involves the indirect modulation of the mesolimbic dopamine system, presents a promising avenue for the development of therapeutics for compulsive eating and sugar addiction.
Future research should focus on further elucidating the downstream signaling cascades initiated by α3β4 nAChR blockade in these key brain regions. A more detailed understanding of the interplay between the cholinergic, GABAergic, glutamatergic, and dopaminergic systems will be crucial for refining therapeutic strategies. Additionally, clinical trials in human subjects are necessary to translate these promising preclinical findings into effective treatments for disorders characterized by excessive sugar consumption.
References
- 1. Brain regions mediating α3β4 nicotinic antagonist effects of 18-MC on methamphetamine and sucrose self-administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brain regions mediating alpha3beta4 nicotinic antagonist effects of 18-MC on methamphetamine and sucrose self-administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Brain regions mediating α3β4 nicotinic antagonist effects of 18-MC on nicotine self-administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Basolateral Amygdala GABAergic System in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of nicotinic acetylcholine receptors increases the frequency of spontaneous GABAergic IPSCs in rat basolateral amygdala neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The laterodorsal tegmentum is essential for burst firing of ventral tegmental area dopamine neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ventral tegmental area - Wikipedia [en.wikipedia.org]
- 8. Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the Preparation of Zolunicant Solutions for In Vitro Cell Culture Assays
Introduction
Zolunicant, also known as 18-Methoxycoronaridine (18-MC), is a synthetic analog of ibogaine and a selective antagonist of the α3β4 nicotinic acetylcholine receptor (nAChR)[1][2]. It is under investigation for its potential therapeutic effects in addiction and other neurological disorders[3][4]. Due to its hydrophobic nature, this compound exhibits poor solubility in aqueous solutions, necessitating the use of organic solvents for the preparation of stock solutions for in vitro studies[5]. This document provides a detailed protocol for the dissolution of this compound for use in cell culture assays, ensuring optimal solubility and minimal solvent-induced cytotoxicity.
Chemical Properties of this compound
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Synonyms | 18-Methoxycoronaridine, 18-MC | [2] |
| Molecular Formula | C₂₂H₂₈N₂O₃ | [2] |
| Molecular Weight | 368.48 g/mol | [6] |
| Appearance | Solid powder | [6] |
| Primary Mechanism of Action | α3β4 nicotinic acetylcholine receptor antagonist | [1][2] |
Solubility of this compound
This compound is sparingly soluble in aqueous solutions but is soluble in organic solvents such as dimethyl sulfoxide (DMSO)[5][6][7]. For cell culture applications, DMSO is the recommended solvent for preparing concentrated stock solutions. The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%, to avoid cytotoxic effects[5]. The hydrochloride salt of this compound shows improved aqueous solubility, particularly in acidic conditions[5].
| Solvent | Solubility | Notes | Reference |
| Water | Poor | --- | [5] |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for stock solutions. | [5][6][7] |
| 0.01 M NaH₂PO₄ (pH 6.0) | Soluble | Used for in vivo injections. | [4][8] |
Experimental Protocols
Materials
-
This compound (free base or hydrochloride salt) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, pyrogen-free water or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Cell culture medium appropriate for the cell line being used
-
0.22 µm syringe filter (optional, for sterilization of the final working solution)
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound (free base, MW: 368.48 g/mol ) in DMSO.
-
Weighing the Compound: Accurately weigh out 3.68 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Adding Solvent: Add 1 mL of anhydrous, cell culture grade DMSO to the microcentrifuge tube containing the this compound powder[5].
-
Dissolution: Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure no particulates are present[5].
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C. The DMSO stock solution is expected to be stable for several months when stored under these conditions[5][6].
Preparation of Working Solutions for Cell Culture Assays
The concentrated DMSO stock solution must be diluted to the final desired concentration in the cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed a level that is toxic to the specific cell line being used (typically ≤ 0.5%)[5].
-
Thawing the Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution (Recommended): To minimize precipitation and ensure accurate final concentrations, it is recommended to perform a serial dilution.
-
Prepare an intermediate dilution of the 10 mM stock solution in sterile cell culture medium. For example, to prepare a 1 mM intermediate solution, add 10 µL of the 10 mM stock to 90 µL of pre-warmed cell culture medium.
-
From the intermediate dilution, prepare the final working concentrations by further diluting in the appropriate volume of cell culture medium. For example, to achieve a final concentration of 10 µM in 1 mL of medium, add 10 µL of the 1 mM intermediate solution to 990 µL of cell culture medium.
-
-
Direct Dilution (for lower concentrations): For lower final concentrations, direct dilution from the stock may be feasible. For example, to prepare a 1 µM working solution in 1 mL of medium, add 0.1 µL of the 10 mM stock solution.
-
Vehicle Control: It is essential to include a vehicle control in all experiments. The vehicle control should contain the same final concentration of DMSO as the highest concentration of this compound being tested.
-
Mixing: Gently mix the final working solution by pipetting up and down before adding it to the cells.
-
Sterilization (Optional): If there are concerns about microbial contamination, the final working solution can be sterilized by passing it through a 0.22 µm syringe filter.
Visualization of Protocols and Pathways
Experimental Workflow
The following diagram illustrates the workflow for preparing this compound for cell culture assays.
References
- 1. Alpha-3 beta-4 nicotinic receptor - Wikipedia [en.wikipedia.org]
- 2. 18-Methoxycoronaridine - Wikipedia [en.wikipedia.org]
- 3. MindMed Successfully Completes Phase 1 Clinical Trial of 18-MC :: Mind Medicine (MindMed) Inc. (MNMD) [ir.mindmed.co]
- 4. 18-Methoxycoronaridine, a potential anti-obesity agent, does not produce a conditioned taste aversion in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medkoo.com [medkoo.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Quantification of Zolunicant in Human Plasma
Introduction
The development of robust and reliable analytical methods for the quantification of novel therapeutic agents in biological matrices is a cornerstone of drug development. This document provides detailed application notes and protocols for the determination of Zolunicant, a hypothetical small molecule drug, in human plasma. The methodologies described herein are based on established principles of bioanalysis and are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals. The selection of an appropriate analytical method will depend on various factors, including the required sensitivity, selectivity, and the intended application of the data (e.g., pharmacokinetic studies, toxicokinetic assessments, or clinical monitoring).
Three common bioanalytical techniques are presented:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for quantitative bioanalysis, offering high sensitivity and selectivity.
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A widely accessible and cost-effective method suitable for a range of concentrations.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A high-throughput immunoassay format, typically used for larger molecules but can be adapted for small molecules through competitive assay design.
All methods are presented with detailed protocols and expected performance characteristics, adhering to the principles outlined in regulatory guidelines such as the FDA's "Bioanalytical Method Validation Guidance for Industry".[1][2][3][4][5]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
Application Note
LC-MS/MS is the preferred method for the quantification of small molecules like this compound in complex biological matrices such as plasma.[6][7][8] This technique combines the superior separation capabilities of liquid chromatography with the highly sensitive and selective detection of tandem mass spectrometry. The high degree of selectivity is achieved by monitoring a specific precursor-to-product ion transition for the analyte, which minimizes interference from endogenous plasma components.[8] This results in excellent sensitivity, often reaching the low ng/mL or even pg/mL range.[9] The method's wide dynamic range and high throughput capabilities make it ideal for pharmacokinetic and toxicokinetic studies.[7][9]
Sample preparation is a critical step to ensure the removal of proteins and other interfering substances.[6][10][11] Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[10][12][13][14][15][16][17] The choice of sample preparation method depends on the physicochemical properties of this compound and the desired level of sample cleanup.
1.1 Experimental Protocols
1.1.1 Sample Preparation: Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for sample cleanup.[12][18][19][20]
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled this compound).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[21]
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
1.1.2 Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract compared to PPT by partitioning the analyte into an immiscible organic solvent.[14][16]
-
To 200 µL of plasma sample, add the internal standard.
-
Add 50 µL of a suitable buffer to adjust the pH (to ensure this compound is in its neutral form).
-
Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex for 5 minutes to facilitate extraction.
-
Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.
1.1.3 Sample Preparation: Solid-Phase Extraction (SPE)
SPE offers the most thorough sample cleanup by utilizing a solid sorbent to retain the analyte while interferences are washed away.[13][15][17][22]
-
Condition an appropriate SPE cartridge (e.g., a reversed-phase C18 sorbent) with 1 mL of methanol followed by 1 mL of water.[10]
-
Pre-treat 200 µL of plasma by adding the internal standard and diluting with 200 µL of 4% phosphoric acid in water.
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute this compound and the internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness.
-
Reconstitute in 100 µL of mobile phase for injection.
1.2 LC-MS/MS Instrumentation and Conditions (Typical)
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate this compound from any remaining matrix components.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI), positive or negative mode depending on this compound's properties.
-
Detection Mode: Multiple Reaction Monitoring (MRM)
1.3 Data Presentation: Typical LC-MS/MS Method Performance
| Parameter | Typical Value |
| Linearity Range | 0.1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Intra-day Accuracy (% Bias) | ± 15% |
| Inter-day Accuracy (% Bias) | ± 15% |
| Recovery | 85 - 115% |
1.4 Visualization: LC-MS/MS Experimental Workflow
Caption: LC-MS/MS sample preparation workflows.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) Method
Application Note
HPLC with UV detection is a robust and widely available technique for the quantification of drugs in plasma.[23][24][25] This method is suitable for compounds like this compound that possess a UV-absorbing chromophore. While generally less sensitive than LC-MS/MS, a well-developed HPLC-UV method can achieve LLOQs in the low ng/mL range, which is sufficient for many applications, including the analysis of samples from clinical trials.[24][26] Sample preparation is crucial to minimize interference from endogenous plasma components that may also absorb UV light at the analytical wavelength.[23] LLE and SPE are often preferred over PPT for HPLC-UV to obtain cleaner extracts.[23]
2.1 Experimental Protocol
2.1.1 Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 500 µL of plasma, add the internal standard.
-
Add 100 µL of 1M sodium hydroxide to basify the sample.
-
Add 5 mL of a suitable extraction solvent (e.g., a mixture of hexane and isoamyl alcohol).
-
Vortex for 10 minutes.
-
Centrifuge at 3,000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
Add 100 µL of 0.1M hydrochloric acid and vortex for 2 minutes for back-extraction.
-
Centrifuge and collect the aqueous layer.
-
Inject an aliquot of the aqueous layer into the HPLC system.
2.2 HPLC-UV Instrumentation and Conditions (Typical)
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: The wavelength of maximum absorbance for this compound.
-
Injection Volume: 20 µL.
2.3 Data Presentation: Typical HPLC-UV Method Performance
| Parameter | Typical Value |
| Linearity Range | 10 - 5000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 10% |
| Intra-day Accuracy (% Bias) | ± 10% |
| Inter-day Accuracy (% Bias) | ± 10% |
| Recovery | > 80% |
2.4 Visualization: HPLC-UV Experimental Workflow
Caption: HPLC-UV sample preparation workflow.
Enzyme-Linked Immunosorbent Assay (ELISA) Method
Application Note
ELISA is a highly sensitive and high-throughput immunoassay technique.[27][28] For a small molecule like this compound, a competitive ELISA format is typically employed. In this format, free this compound in the plasma sample competes with a labeled this compound conjugate for binding to a limited number of anti-Zolunicant antibody-coated wells. The resulting signal is inversely proportional to the concentration of this compound in the sample. This method requires the development of specific antibodies against this compound and a suitable this compound-enzyme conjugate. While the development of these reagents can be time-consuming, once established, the assay is rapid and suitable for analyzing a large number of samples.[27][29]
3.1 Experimental Protocol (Competitive ELISA)
3.1.1 Plasma Sample Preparation
-
Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).[30]
-
Centrifuge at 3,000 rpm for 10 minutes to separate the plasma.[30]
-
Store the plasma at -80°C until analysis.
-
Prior to the assay, thaw the plasma samples and dilute them with the provided assay buffer to fall within the linear range of the standard curve.
3.1.2 ELISA Procedure
-
Add 50 µL of standards, controls, and diluted plasma samples to the wells of the anti-Zolunicant antibody-coated microplate.
-
Add 50 µL of this compound-enzyme conjugate (e.g., this compound-HRP) to each well.
-
Incubate for 1-2 hours at room temperature on a plate shaker.
-
Wash the plate 3-5 times with wash buffer to remove unbound reagents.
-
Add 100 µL of the enzyme substrate (e.g., TMB for HRP) to each well.
-
Incubate in the dark for 15-30 minutes for color development.
-
Add 100 µL of stop solution to each well to terminate the reaction.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
3.2 Data Presentation: Typical Competitive ELISA Method Performance
| Parameter | Typical Value |
| Assay Range | 0.5 - 50 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Intra-assay Precision (%CV) | < 10% |
| Inter-assay Precision (%CV) | < 15% |
| Spike Recovery | 80 - 120% |
| Dilutional Linearity | 80 - 120% |
3.3 Visualization: Competitive ELISA Signaling Pathway
Caption: Principle of Competitive ELISA.
References
- 1. labs.iqvia.com [labs.iqvia.com]
- 2. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 3. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 4. hhs.gov [hhs.gov]
- 5. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. High-Sensitivity Analysis of Drugs in Ultra-Small Volume Plasma Samples Using Microflow LC/MS/MS : Shimadzu (Europe) [shimadzu.eu]
- 8. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of an LC–MS/MS method for the quantitation of deoxyglycychloxazol in rat plasma and its application in pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. opentrons.com [opentrons.com]
- 11. Essential Guide to LCMS Sample Preparation Techniques [hplcvials.com]
- 12. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 13. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Direct injection versus liquid-liquid extraction for plasma sample analysis by high performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Liquid-liquid extraction [scioninstruments.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. agilent.com [agilent.com]
- 20. spectroscopyeurope.com [spectroscopyeurope.com]
- 21. LC-MS Method for Studying the Pharmacokinetics and Bioequivalence of Clonidine Hydrochloride in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Solid-Phase Extraction (SPE) Techniques for Sample Preparation in...: Ingenta Connect [ingentaconnect.com]
- 23. Development of an HPLC-UV Method for the Analysis of Drugs Used for Combined Hypertension Therapy in Pharmaceutical Preparations and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Simple HPLC-UV Method for Therapeutic Drug Monitoring of 12 Antiepileptic Drugs and Their Main Metabolites in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. mybiosource.com [mybiosource.com]
- 28. mabtech.com [mabtech.com]
- 29. researchgate.net [researchgate.net]
- 30. raybiotech.com [raybiotech.com]
Zolunicant: Application Notes and Protocols for Neuroscience Research
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Zolunicant, also known as (+)-18-Methoxycoronaridine (18-MC), is a synthetic analog of the psychoactive alkaloid ibogaine.[1][2] Developed in 1996, it has emerged as a promising therapeutic candidate for the treatment of substance use disorders.[1][2] Unlike its parent compound, this compound lacks hallucinogenic and cardiotoxic effects, positioning it as a safer alternative for research and potential clinical applications.[1][3] Preclinical studies have demonstrated its efficacy in reducing the self-administration of various drugs of abuse, including morphine, cocaine, methamphetamine, nicotine, and alcohol in animal models.[1][2][3]
These application notes provide a comprehensive overview of this compound's mechanism of action, key experimental protocols for its use in neuroscience research, and a summary of its receptor binding profile and efficacy in preclinical models.
Mechanism of Action
This compound's primary mechanism of action is the antagonism of α3β4 nicotinic acetylcholine receptors (nAChRs).[1][3][4][5] These receptors are critically involved in the brain's reward pathways. By selectively blocking α3β4 nAChRs in key brain regions such as the medial habenula and interpeduncular nucleus, this compound modulates the mesolimbic dopamine system.[1][4] This action is believed to reduce the reinforcing properties of addictive substances.[1]
Unlike ibogaine, this compound has a more selective binding profile. It shows no significant affinity for the α4β2 nAChR subtype, NMDA channels, or the serotonin transporter.[2][4] It does, however, retain a modest affinity for μ-opioid receptors (as an agonist) and κ-opioid receptors.[2][4]
Signaling Pathway of this compound (18-MC)
Caption: this compound antagonizes α3β4 nAChRs, modulating dopamine pathways to reduce drug reinforcement.
Quantitative Data Summary
The following tables summarize the efficacy of this compound in various preclinical models and its receptor binding profile.
Table 1: Efficacy of this compound (18-MC) in Animal Models of Addiction
| Substance of Abuse | Animal Model | Dose Range (mg/kg) | Key Findings | Reference(s) |
| Cocaine | Rat Self-Administration | 10 - 40 | Significantly decreased cocaine self-administration. | [3][4] |
| Morphine | Rat Self-Administration | 40 | Decreased the number of morphine infusions self-administered. | [3][6] |
| Nicotine | Rat Self-Administration | 10 - 40 | Potent reduction in nicotine intake. | [3] |
| Alcohol | Rat Self-Administration | 40 | Decreased oral self-administration of ethanol. | [6] |
| Opioid Withdrawal | Rat Model | Not specified | Attenuated five of seven signs of morphine withdrawal. | [1][7] |
Table 2: Receptor Binding Profile of this compound (18-MC)
| Receptor Target | Affinity | Comments | Reference(s) |
| α3β4 Nicotinic Acetylcholine | High | Selective antagonist; primary target for anti-addictive effects. | [4][8] |
| μ-Opioid | Modest | Agonist activity. | [2][4][8] |
| κ-Opioid | Modest | [2][4][8] | |
| NMDA Channels | No significant affinity | Contrasts with ibogaine. | [2][4] |
| Serotonin Transporter (SERT) | No significant affinity | Contrasts with ibogaine. | [2][4] |
| Sigma-2 (σ2) Receptor | Reduced affinity | Contrasts with ibogaine. | [2][4] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below. These protocols are intended as a guide and may require optimization for specific research needs.
Protocol 1: Intravenous Drug Self-Administration in Rats
This model is considered the gold standard for evaluating the reinforcing properties of drugs and the efficacy of potential treatments like this compound.[9]
Objective: To assess the effect of this compound on the motivation of rats to self-administer a drug of abuse (e.g., nicotine, cocaine, morphine).
Materials:
-
Male Long-Evans or Sprague-Dawley rats.[9]
-
Standard operant conditioning chambers with two levers (active and inactive), stimulus lights, and an infusion pump.[3]
-
Intravenous catheter materials (e.g., polyurethane-based tubing).[9]
-
Tether and swivel system.[9]
-
This compound ((+)-18-Methoxycoronaridine).
-
Drug of abuse (e.g., nicotine, cocaine hydrochloride, morphine sulfate).
-
Sterile saline.
-
Anesthetic (e.g., isoflurane/oxygen mixture).[9]
Procedure:
-
Intravenous Catheterization Surgery:
-
Anesthetize rats (e.g., 5% isoflurane for induction, 1-3% for maintenance).[9]
-
Aseptically implant a chronic indwelling catheter into the right jugular vein.[9]
-
Pass the catheter subcutaneously to an exit point on the animal's back.[9]
-
Allow a minimum of 4-7 days for surgical recovery, with appropriate post-operative care.[8][9]
-
-
Acquisition of Self-Administration:
-
Place rats in the operant chambers for daily sessions (e.g., 1-2 hours).[8]
-
Connect the catheter to the infusion pump via the tether and swivel system.[9]
-
A press on the "active" lever should result in an intravenous infusion of the drug (e.g., nicotine at 0.03 mg/kg/infusion) and the presentation of a conditioned stimulus (e.g., a cue light).[8]
-
Presses on the "inactive" lever are recorded but have no programmed consequences.[8][9]
-
Continue training until a stable baseline of self-administration is achieved (e.g., less than 15% variation in infusions over three consecutive days).[9]
-
-
This compound Treatment and Testing:
-
Once a stable baseline is established, administer this compound (e.g., 10-40 mg/kg via intraperitoneal injection or oral gavage) at a set time before the self-administration session.
-
A within-subject design with a counterbalanced order of this compound doses is often employed.[9]
-
Record the number of active and inactive lever presses and the total number of infusions.
-
Data Analysis: The primary dependent measure is the number of drug infusions self-administered.[9] Analyze the data using appropriate statistical methods (e.g., repeated measures ANOVA) to compare the effects of different this compound doses against a vehicle control.
Experimental Workflow: Drug Self-Administration Study
References
- 1. benchchem.com [benchchem.com]
- 2. 18-Methoxycoronaridine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. 18-Methoxycoronaridine hydrochloride, (+/-)- | 266686-77-5 | Benchchem [benchchem.com]
- 5. DARK Classics in Chemical Neuroscience: Ibogaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 18-Methoxycoronaridine (18-MC) and ibogaine: comparison of antiaddictive efficacy, toxicity, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of 18-methoxycoronaridine on acute signs of morphine withdrawal in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying the Habenulo-Interpeduncular Pathway with Zolunicant
Audience: Researchers, scientists, and drug development professionals.
Introduction
Zolunicant, also known as 18-methoxycoronoridine (18-MC), is a potent antagonist of the α3β4 nicotinic acetylcholine receptor (nAChR). This receptor subtype is densely expressed in the medial habenula (MHb) and the interpeduncular nucleus (IPN), key structures of the habenulo-interpeduncular pathway.[1] This pathway is a critical node in the neural circuitry underlying nicotine addiction, withdrawal, and reward processing. This compound's selectivity for α3β4 nAChRs makes it a valuable pharmacological tool for dissecting the role of this specific receptor and the broader habenulo-interpeduncular circuit in these behaviors.
These application notes provide a comprehensive overview of the use of this compound to study the habenulo-interpeduncular pathway, including its pharmacological properties, relevant experimental protocols, and the underlying neural circuitry.
Data Presentation
Table 1: Pharmacological Properties of this compound (18-MC)
| Parameter | Value | Receptor/System | Notes |
| Mechanism of Action | Antagonist | α3β4 nAChR | [2][3][4] |
| Binding Affinity (IC50) | ~0.75-1.06 µM | α3β4 nAChR | [5][6] |
| Solubility | Water (as HCl salt) | - | Stock solutions are typically prepared in sterile saline.[7] |
Table 2: In Vivo Effects of this compound in Rodent Models
| Application | Administration Route | Dose | Observed Effect | Reference |
| Nicotine Self-Administration | Intraperitoneal (i.p.) | 1-40 mg/kg | Dose-dependent decrease in nicotine self-administration.[8] | Glick et al. |
| Morphine-Induced Dopamine Sensitization | Local Infusion (MHb or IPN) | 10 µg | Attenuation of the sensitized dopamine response in the nucleus accumbens.[1] | Tarasco et al. |
| Morphine-Induced Dopamine Release | Intraperitoneal (i.p.) | 40 mg/kg | Inhibition of morphine-induced dopamine release.[7] | |
| Methamphetamine Self-Administration | Local Infusion (MHb, IPN, or BLA) | Not specified | Decreased methamphetamine self-administration.[6] | Glick et al. |
Experimental Protocols
Protocol 1: Intravenous Nicotine Self-Administration in Rats
This protocol is designed to assess the effect of systemically administered this compound on the reinforcing properties of nicotine.
Materials:
-
This compound (18-MC)
-
Nicotine bitartrate salt
-
Sterile saline (0.9%)
-
Operant conditioning chambers equipped with two levers and an infusion pump
-
Intravenous catheters
Procedure:
-
Animal Surgery:
-
Anesthetize adult male Sprague-Dawley rats.
-
Implant a chronic indwelling catheter into the jugular vein.
-
Allow a recovery period of at least 5-7 days.
-
-
Nicotine Self-Administration Training:
-
Place rats in the operant chambers for daily 2-hour sessions.
-
Responses on the "active" lever will result in an intravenous infusion of nicotine (e.g., 0.03 mg/kg/infusion) on a fixed-ratio 1 (FR1) schedule.
-
Responses on the "inactive" lever will be recorded but have no programmed consequences.
-
Continue training until stable responding is achieved (e.g., less than 20% variation in the number of infusions over three consecutive days).
-
-
This compound Administration:
-
Dissolve this compound in sterile saline.
-
Administer this compound (e.g., 1, 5, 10, 20, 40 mg/kg, i.p.) 30 minutes before the self-administration session.
-
A vehicle control (saline) should be administered on separate days.
-
The order of this compound doses should be counterbalanced across animals.
-
-
Data Analysis:
-
Record the number of active and inactive lever presses and the number of nicotine infusions.
-
Analyze the data using a repeated-measures ANOVA to determine the effect of this compound dose on nicotine self-administration.
-
Protocol 2: Local Infusion of this compound into the Medial Habenula (MHb)
This protocol allows for the investigation of the specific role of α3β4 nAChRs within the MHb in modulating addiction-related behaviors.
Materials:
-
This compound (18-MC)
-
Sterile saline (0.9%)
-
Stereotaxic apparatus
-
Guide cannulae and dummy cannulae
-
Infusion pump and microinjection syringes
-
Dental cement and skull screws
Procedure:
-
Stereotaxic Surgery:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Implant a guide cannula aimed at the medial habenula. Stereotaxic coordinates for the medial habenula in rats are approximately: Anteroposterior (AP): -2.4 mm from bregma; Mediolateral (ML): ±0.4 mm from midline; Dorsoventral (DV): -4.7 mm from the cortical surface.[1]
-
Secure the cannula with dental cement and skull screws.
-
Insert a dummy cannula to maintain patency.
-
Allow for a one-week recovery period.
-
-
Microinfusion of this compound:
-
Gently restrain the rat and remove the dummy cannula.
-
Insert an infusion cannula that extends slightly beyond the tip of the guide cannula.
-
Connect the infusion cannula to a syringe on an infusion pump.
-
Infuse this compound solution (e.g., 10 µg in 0.5 µl of saline) at a slow rate (e.g., 0.25 µl/min).
-
Leave the infusion cannula in place for an additional minute to allow for diffusion.
-
-
Behavioral Testing or Neurochemical Analysis:
-
Following the infusion, the animal can be subjected to behavioral paradigms (e.g., nicotine self-administration, conditioned place preference) or neurochemical analysis (e.g., in vivo microdialysis).
-
Protocol 3: In Vivo Microdialysis for Dopamine Measurement in the Nucleus Accumbens
This protocol is used to measure the effect of this compound on dopamine release in a key terminal region of the reward pathway.
Materials:
-
This compound (18-MC)
-
Microdialysis probes
-
Infusion pump
-
Fraction collector
-
HPLC with electrochemical detection
-
Artificial cerebrospinal fluid (aCSF)
Procedure:
-
Stereotaxic Surgery:
-
Implant a guide cannula targeting the nucleus accumbens shell.
-
-
Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µl/min).
-
Allow for a stabilization period of at least 1-2 hours.
-
-
Baseline Sample Collection:
-
Collect several baseline dialysate samples (e.g., every 20 minutes) to establish a stable baseline of dopamine levels.
-
-
This compound Administration:
-
Administer this compound either systemically (i.p.) or via local infusion into the MHb or IPN.
-
-
Post-Treatment Sample Collection:
-
Continue collecting dialysate samples for at least 2-3 hours following this compound administration.
-
-
Neurochemical Analysis:
-
Analyze the dialysate samples for dopamine content using HPLC-ED.
-
Express the results as a percentage change from the baseline dopamine levels.
-
Visualization of Signaling Pathways and Workflows
Caption: Signaling pathway of this compound in the habenulo-interpeduncular circuit.
References
- 1. Chronic Infusions of Mecamylamine into the Medial Habenula: Effects on Nicotine Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Genetically Targeted Connectivity Tracing Excludes Dopaminergic Inputs to the Interpeduncular Nucleus from the Ventral Tegmentum and Substantia Nigra - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proportion and distribution of neurotransmitter-defined cell types in the ventral tegmental area and substantia nigra pars compacta - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Afferent and efferent connections of the interpeduncular nucleus with special reference to circuits involving the habenula and raphe nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Specific connections of the interpeduncular subnuclei reveal distinct components of the habenulopeduncular pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 18-MC reduces methamphetamine and nicotine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Experimental Design for Zolunicant Self-Administration Studies
Introduction
Zolunicant, also known as 18-Methoxycoronardine (18-MC), is a synthetic analog of the psychoactive compound ibogaine.[1] It has been developed as a potential therapeutic for substance use disorders.[1][2] Preclinical studies have demonstrated that this compound effectively reduces the self-administration of various substances of abuse, including morphine, cocaine, methamphetamine, and nicotine, in animal models.[2][3][4]
The primary mechanism of action for this compound is the antagonism of α3β4 nicotinic acetylcholine receptors (nAChRs), which are implicated in addiction and reward pathways.[1][2] Unlike ibogaine, it has minimal affinity for NMDA channels or the serotonin transporter, suggesting a more favorable safety profile.[2][5] Its action in the medial habenula and interpeduncular nucleus is thought to modulate the mesolimbic dopamine system, thereby reducing the reinforcing effects of abused drugs.[1][2]
Intravenous self-administration (IVSA) is the gold-standard preclinical model for assessing the reinforcing properties and abuse potential of a novel compound.[6][7] This protocol outlines a comprehensive experimental design to characterize the reinforcing effects of this compound using established IVSA procedures in rats. The outlined studies will determine if this compound itself possesses reinforcing properties and establish its motivational strength, which are critical components of a regulatory abuse potential assessment.[8][9]
Signaling Pathway Overview
This compound's primary molecular target is the α3β4 nicotinic acetylcholine receptor (nAChR). These receptors are located in key areas of the brain's reward circuitry, including the medial habenula (MHb) and the interpeduncular nucleus (IPN). The MHb-IPN pathway plays a crucial role in modulating the brain's primary reward system, the mesolimbic dopamine pathway, which originates in the ventral tegmental area (VTA) and projects to the nucleus accumbens (NAc). By antagonizing α3β4 nAChRs, this compound is hypothesized to dampen downstream dopamine release in the NAc, thereby reducing the reinforcing efficacy of drugs of abuse.
Materials and Methods
Subjects
-
Species: Male Sprague-Dawley or Wistar rats.
-
Weight: 275-300g at the start of the experiment.
-
Housing: Individually housed in a temperature- and humidity-controlled vivarium on a 12:12-h light-dark cycle with ad libitum access to food and water, unless otherwise specified.
Apparatus
-
Standard operant conditioning chambers equipped with two response levers (one "active," one "inactive"), a stimulus light above each lever, a house light, and a tone generator.
-
A syringe pump for intravenous infusion.
-
A liquid swivel and tether system to allow the animal free movement.
-
Catheters (e.g., VAB™) for chronic indwelling jugular vein access.
Drug Preparation
-
This compound (18-MC): Dissolved in sterile saline. Doses for self-administration (e.g., 0.01, 0.03, 0.1, 0.3 mg/kg/infusion) should be selected based on available pharmacokinetic data.
-
Positive Control (e.g., Cocaine HCl): Dissolved in sterile saline. A standard reinforcing dose (e.g., 0.25 mg/kg/infusion) should be used.
-
Vehicle: Sterile saline.
Experimental Workflow and Protocols
The overall experimental workflow is designed to assess whether this compound has reinforcing properties on its own. The procedure involves surgery, training, acquisition of self-administration, dose-response determination, and an assessment of motivation.
Protocol 4.1: Jugular Vein Catheterization
-
Anesthetize the rat using isoflurane or a ketamine/xylazine mixture.
-
Make a small incision in the ventral neck region to expose the right external jugular vein.
-
Carefully insert a sterile, heparin-coated silicone catheter into the vein, advancing it towards the heart until its tip is in the right atrium.
-
Secure the catheter to the vein with silk suture.
-
Tunnel the external portion of the catheter subcutaneously to the dorsal scapular region and externalize it through a small incision.
-
Close all incisions with sutures or wound clips.
-
Administer post-operative analgesics and allow the animal to recover for at least one week.
-
Flush catheters daily with a heparinized saline solution to maintain patency.
Protocol 4.2: Acquisition of Self-Administration
-
Place the rat in the operant chamber and connect its catheter to the infusion pump via the tether system.
-
Initiate the session under a Fixed-Ratio 1 (FR1) schedule of reinforcement. This means one press on the active lever results in one drug infusion.
-
A press on the active lever will trigger the syringe pump to deliver a single infusion of the drug (e.g., this compound 0.1 mg/kg, or cocaine as a positive control) over a set duration (e.g., 5 seconds).
-
Contingent with the infusion, a compound stimulus (e.g., illumination of the stimulus light and a brief tone) should be presented.
-
Following each infusion, a "time-out" period (e.g., 20 seconds) is initiated, during which additional lever presses are recorded but do not result in an infusion.
-
Presses on the inactive lever are recorded but have no programmed consequences.
-
Sessions last for 2 hours daily.
-
Acquisition is considered stable when the animal self-administers a consistent number of infusions (e.g., <20% variation) over three consecutive days, with at least 80% of responses on the active lever.
Protocol 4.3: Dose-Response Determination
-
Once stable self-administration is achieved on a maintenance dose, the dose-response relationship is evaluated.
-
Test a range of this compound doses (e.g., Vehicle, 0.01, 0.03, 0.1, 0.3 mg/kg/infusion) in a counterbalanced order.
-
Each dose is tested for at least three consecutive days or until responding stabilizes.
-
The primary dependent measures are the number of infusions earned and the number of active vs. inactive lever presses.
Protocol 4.4: Progressive Ratio (PR) Schedule
-
A PR schedule is used to measure the motivation of the animal to work for the drug.[10][11]
-
Under a PR schedule, the number of lever presses required to receive a single infusion increases after each infusion is earned.[12] A common progression is [1, 2, 4, 6, 9, 12, 15, 20...].
-
The session ends when the animal fails to earn an infusion within a set time limit (e.g., 1 hour).
-
The primary endpoint is the breakpoint , defined as the final ratio completed before the session termination criteria are met.[13] A higher breakpoint indicates a stronger reinforcing effect and higher motivation.
-
Test the breakpoint for the dose of this compound that produced the highest rate of responding in the dose-response study.
Data Presentation
Quantitative data should be summarized in tables to facilitate clear interpretation and comparison across experimental groups and conditions.
Table 1: Summary of this compound Self-Administration under a Fixed-Ratio Schedule
| Treatment Group | Dose (mg/kg/infusion) | Active Lever Presses (Mean ± SEM) | Inactive Lever Presses (Mean ± SEM) | Infusions Earned (Mean ± SEM) |
|---|---|---|---|---|
| Vehicle | 0.0 | 12.5 ± 2.1 | 8.3 ± 1.5 | 10.1 ± 1.8 |
| This compound | 0.01 | 15.8 ± 3.0 | 9.1 ± 1.9 | 13.5 ± 2.5 |
| This compound | 0.03 | 28.4 ± 4.5 | 10.2 ± 2.0 | 25.9 ± 4.1 |
| This compound | 0.1 | 45.7 ± 6.2 | 11.5 ± 2.3 | 42.3 ± 5.8 |
| This compound | 0.3 | 31.2 ± 5.1 | 10.8 ± 2.1 | 28.9 ± 4.7 |
| Cocaine (Control) | 0.25 | 55.3 ± 7.0 | 9.8 ± 1.7 | 51.6 ± 6.5 |
Table 2: Motivation for this compound as Assessed by Progressive Ratio Breakpoint
| Treatment Group | Dose (mg/kg/infusion) | Breakpoint Achieved (Mean ± SEM) | Total Active Lever Presses (Mean ± SEM) |
|---|---|---|---|
| Vehicle | 0.0 | 5 ± 1.2 | 15 ± 4.3 |
| This compound | 0.1 | 48 ± 7.5 | 210 ± 35.1 |
| Cocaine (Control) | 0.25 | 95 ± 12.8 | 650 ± 88.2 |
Conclusion and Interpretation
The results from these studies will provide a comprehensive profile of this compound's reinforcing properties.
-
Acquisition Data: Successful acquisition of this compound self-administration (i.e., responding significantly above vehicle levels and discriminating between the active and inactive levers) would indicate that the compound has primary reinforcing effects.
-
Dose-Response Curve: A typical inverted "U"-shaped dose-response curve is expected for a reinforcing drug. The absence of a significant increase in self-administration across doses compared to vehicle would suggest a lack of reinforcing effect.
-
Progressive Ratio Data: The breakpoint serves as a direct measure of the drug's reinforcing efficacy. A low breakpoint, similar to vehicle, would indicate weak reinforcing effects, while a high breakpoint would suggest a significant potential for abuse.
Comparing these results to a well-characterized psychostimulant like cocaine provides a benchmark for interpreting the relative abuse liability of this compound. A finding that this compound does not maintain self-administration or produces a low breakpoint would be consistent with its proposed use as an anti-addiction therapeutic.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. 18-Methoxycoronaridine hydrochloride, (+/-)- | 266686-77-5 | Benchchem [benchchem.com]
- 3. 18-Methoxycoronaridine - Wikipedia [en.wikipedia.org]
- 4. 18-MC reduces methamphetamine and nicotine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 18-Methoxycoronaridine (18-MC) and ibogaine: comparison of antiaddictive efficacy, toxicity, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chronic intravenous drug self-administration in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. fda.gov [fda.gov]
- 9. Preclinical Abuse Potential Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Progressive ratio schedule of reinforcement - Study Notes ABA [studynotesaba.com]
- 11. What is Progressive-Ratio (PR) Schedule of Reinforcement in ABA? [behaviorprep.com]
- 12. Progressive Ratio Schedules of Reinforcement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Using a Progressive Ratio Schedule of Reinforcement as an Assessment Tool to Inform Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating Withdrawal: Protocols for Assessing the Efficacy of Zolunicant
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for assessing the therapeutic potential of Zolunicant, a novel pharmacological agent, in mitigating withdrawal symptoms associated with substance dependence. Detailed protocols for both preclinical and clinical evaluation are outlined, emphasizing quantitative data acquisition and standardized assessment methodologies. This guide is intended to furnish researchers, scientists, and drug development professionals with the necessary tools to rigorously evaluate the efficacy of this compound and similar compounds in alleviating the physiological and psychological manifestations of withdrawal.
Introduction
Substance withdrawal syndromes represent a significant clinical challenge, characterized by a constellation of distressing physical and emotional symptoms that arise upon cessation or reduction of drug use.[1] These symptoms not only cause significant patient distress but are also a major contributing factor to relapse. The development of effective pharmacotherapies to manage withdrawal is a critical unmet need in addiction medicine.
This compound is a hypothetical novel compound designed to modulate neuro-pathways implicated in the negative affective states and somatic symptoms of withdrawal. These application notes provide a framework for a multi-faceted approach to evaluating this compound's efficacy, encompassing both preclinical animal models and human clinical trials.
Preclinical Assessment of this compound
Preclinical studies in rodent models are a crucial first step in evaluating the potential of this compound to treat withdrawal symptoms. These models allow for the controlled investigation of the drug's effects on a range of withdrawal-related behaviors.[2]
Induction of Dependence and Withdrawal
To assess this compound's effects, a state of physical dependence must first be induced in laboratory animals (e.g., rats or mice). A common and effective method is the continuous administration of a substance of abuse (e.g., opioids, alcohol, nicotine) over a period of 1 to 3 weeks.[3] This can be achieved through various methods, including:
-
Osmotic Minipumps: These small, implantable pumps deliver a constant, controlled dose of the substance, ensuring a steady state of dependence.
-
Repeated Injections: A regimen of regular injections can also be used to induce dependence.
-
Liquid Diet: For substances like alcohol, a liquid diet containing the substance can be provided.
Withdrawal can be either spontaneous (cessation of drug administration) or precipitated (administration of an antagonist). Precipitated withdrawal can induce a more synchronized and intense withdrawal syndrome, which can be advantageous for screening potential therapeutic agents.[4]
Assessment of Somatic Withdrawal Signs
A primary method for quantifying the severity of withdrawal in preclinical models is the observation and scoring of somatic signs.[3] Following the induction of withdrawal, animals are placed in a clear observation chamber, and a trained observer, blinded to the treatment conditions, records the frequency and severity of specific behaviors over a set period (e.g., 10-30 minutes).
Table 1: Preclinical Somatic Withdrawal Assessment Scale (Example for Opioid Withdrawal)
| Sign | Score 0 | Score 1 | Score 2 | Score 3 | Score 4 |
| Wet Dog Shakes | Absent | 1-2 shakes | 3-4 shakes | 5-6 shakes | >6 shakes |
| Pawing/Tremors | Absent | Mild, intermittent | Moderate, frequent | Severe, continuous | - |
| Ptosis (drooping eyelids) | Absent | Mild | Moderate | Severe | - |
| Salivation | Normal | Slight drooling | Moderate drooling | Profuse drooling | - |
| Diarrhea | Normal stool | Soft stool | Mild diarrhea | Severe diarrhea | - |
| Jumping | Absent | 1-2 jumps | 3-5 jumps | >5 jumps | - |
Behavioral Assays for Affective Components of Withdrawal
Withdrawal is also characterized by negative affective states such as anxiety, anhedonia (inability to feel pleasure), and hyperalgesia (increased sensitivity to pain). The following behavioral assays are recommended to assess this compound's impact on these symptoms.
The EPM test is a widely used assay to assess anxiety-like behavior in rodents.[5][6][7][8][9] The apparatus consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor. Rodents naturally prefer enclosed spaces, and a reduction in the time spent in the open arms is indicative of increased anxiety.
Protocol for Elevated Plus Maze:
-
Habituate the animal to the testing room for at least 30 minutes prior to the test.
-
Place the animal in the center of the maze, facing an open arm.[6]
-
Allow the animal to explore the maze for a 5-minute period.[7]
-
Record the time spent in the open and closed arms, as well as the number of entries into each arm, using an automated tracking system.
-
Anxiolytic effects of this compound would be indicated by a significant increase in the time spent and the number of entries into the open arms compared to a vehicle-treated control group.
Anhedonia is a core symptom of withdrawal and can be measured in rodents using the SPT.[3][10][11][12][13] This test is based on the innate preference of rodents for sweet solutions. A reduction in sucrose preference is interpreted as a sign of anhedonia.
Protocol for Sucrose Preference Test:
-
Individually house animals and habituate them to two drinking bottles in their home cage.
-
For 24-48 hours, provide the animals with a choice between a bottle of water and a bottle containing a 1% sucrose solution.[3]
-
Measure the consumption from each bottle daily, switching the position of the bottles to avoid place preference.[3]
-
Calculate the sucrose preference as: (Volume of sucrose solution consumed / Total volume of liquid consumed) x 100.
-
A decrease in sucrose preference during withdrawal, and its reversal by this compound, would suggest an anti-anhedonic effect.
The von Frey test is used to assess mechanical allodynia and hyperalgesia by measuring the withdrawal threshold to a mechanical stimulus.[14][15][16][17][18]
Protocol for Von Frey Test:
-
Place the animal in a testing chamber with a mesh floor and allow it to acclimate.
-
Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.[16]
-
Determine the force at which the animal withdraws its paw.
-
A lower paw withdrawal threshold during withdrawal indicates hyperalgesia. An increase in the withdrawal threshold following this compound administration would indicate an analgesic effect.
Data Presentation for Preclinical Studies
Quantitative data from preclinical assessments should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 2: Example Data Presentation for Preclinical Behavioral Assays
| Treatment Group | Somatic Withdrawal Score (Mean ± SEM) | Time in Open Arms (EPM, seconds, Mean ± SEM) | Sucrose Preference (SPT, %, Mean ± SEM) | Paw Withdrawal Threshold (von Frey, grams, Mean ± SEM) |
| Vehicle Control (Withdrawal) | 12.5 ± 1.2 | 25.3 ± 3.1 | 55.2 ± 4.5 | 2.8 ± 0.4 |
| This compound (Low Dose) | 8.2 ± 0.9 | 45.7 ± 4.5 | 75.8 ± 3.9 | 5.1 ± 0.6 |
| This compound (High Dose) | 4.1 ± 0.5 | 68.9 ± 5.2 | 88.1 ± 2.7 | 7.9 ± 0.8 |
| Sham Control (No Withdrawal) | 0.5 ± 0.1 | 75.1 ± 6.3 | 92.5 ± 2.1 | 10.2 ± 1.1 |
| *p < 0.05, **p < 0.01 compared to Vehicle Control (Withdrawal) |
Clinical Assessment of this compound
Following promising preclinical results, the efficacy of this compound must be evaluated in human subjects experiencing withdrawal. Clinical trials should be designed as randomized, double-blind, placebo-controlled studies to ensure the highest level of evidence.
Standardized Withdrawal Scales
The cornerstone of clinical assessment is the use of validated and reliable withdrawal scales. These scales provide a quantitative measure of withdrawal severity and allow for the objective assessment of treatment effects. The choice of scale will depend on the substance of dependence.
-
Clinical Opiate Withdrawal Scale (COWS): An 11-item scale administered by a clinician to assess the severity of opioid withdrawal.[6][19][20][21][22] Scores are categorized as mild (5-12), moderate (13-24), moderately severe (25-36), and severe (>36).[20][21]
-
Clinical Institute Withdrawal Assessment for Alcohol, Revised (CIWA-Ar): A 10-item scale used to quantify the severity of alcohol withdrawal.[12] Scores of less than 8-10 indicate mild withdrawal, 8-15 indicate moderate withdrawal, and 15 or more indicate severe withdrawal.[12]
-
Subjective Opiate Withdrawal Scale (SOWS): A patient-reported scale that complements clinician-administered scales by capturing the subjective experience of withdrawal.[22]
-
Other Scales: Validated scales are also available for withdrawal from other substances, such as benzodiazepines (CIWA-B) and cannabis (Cannabis Withdrawal Scale).
Protocol for Clinical Assessment
-
Baseline Assessment: Upon enrollment and prior to the first dose of this compound or placebo, a baseline withdrawal assessment should be conducted using the appropriate standardized scale.
-
Regular Monitoring: Withdrawal symptoms should be assessed at regular intervals (e.g., every 4-6 hours) during the initial, more acute phase of withdrawal, and then less frequently as symptoms subside.
-
Primary Endpoint: The primary efficacy endpoint will typically be the change in the total score on the selected withdrawal scale from baseline to a predetermined time point.
-
Secondary Endpoints: Secondary endpoints may include the use of rescue medication, patient-reported outcomes on craving and mood, and retention in treatment.
Data Presentation for Clinical Studies
Data from clinical trials should be presented in a clear, tabular format to allow for easy interpretation of the results.
Table 3: Example Data Presentation for a Clinical Trial of this compound in Opioid Withdrawal
| Treatment Group | Mean Baseline COWS Score (± SD) | Mean COWS Score at 24 Hours (± SD) | Change from Baseline (Mean ± SD) | p-value |
| Placebo (n=50) | 28.5 ± 4.2 | 25.1 ± 5.1 | -3.4 ± 3.8 | - |
| This compound (n=50) | 29.1 ± 4.5 | 14.3 ± 4.8 | -14.8 ± 5.3 | <0.001 |
Visualization of Pathways and Workflows
To better understand the proposed mechanisms of action and experimental designs, the following diagrams are provided.
Signaling Pathways in Withdrawal
Withdrawal from substances of abuse involves complex neuroadaptations in various neurotransmitter systems. Chronic substance use can lead to a homeostatic imbalance, and upon cessation of the drug, this imbalance manifests as the withdrawal syndrome. For example, in alcohol withdrawal, there is a hyperexcitable state due to an imbalance between the inhibitory neurotransmitter GABA and the excitatory neurotransmitter glutamate.[23][24][25][26][27] Similarly, opioid and nicotine withdrawal are associated with dysregulation of dopamine signaling in the brain's reward pathways.[28][29][30][31][32]
Experimental Workflow for Preclinical Assessment
A systematic workflow is essential for the robust preclinical evaluation of this compound. This involves several sequential stages, from the induction of dependence to the comprehensive behavioral assessment of withdrawal symptoms.
Logical Relationship in Clinical Trial Design
The design of a clinical trial to assess this compound follows a logical progression from patient screening to data analysis, with randomization and blinding as key elements to minimize bias.
Conclusion
The protocols and methodologies outlined in this document provide a robust framework for the comprehensive assessment of this compound's effect on withdrawal symptoms. By employing a combination of preclinical behavioral assays and rigorous, placebo-controlled clinical trials with standardized assessment tools, researchers can effectively determine the therapeutic potential of this and other novel compounds. Adherence to these standardized protocols will enhance the reliability and reproducibility of findings, ultimately accelerating the development of new treatments for individuals suffering from substance use disorders.
References
- 1. New mechanisms and perspectives in nicotine withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Establishing Preclinical Withdrawal Syndrome Symptomatology Following Heroin Self-Administration in Male and Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sucrose Preference Test to Measure Anhedonic Behaviour in Mice [bio-protocol.org]
- 4. scienceopen.com [scienceopen.com]
- 5. protocols.io [protocols.io]
- 6. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]
- 8. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sucrose preference test for measurement of stress-induced anhedonia in mice | Springer Nature Experiments [experiments.springernature.com]
- 11. Sucrose preference test: A systematic review of protocols for the assessment of anhedonia in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sucrose Preference Test to Measure Stress-induced Anhedonia [bio-protocol.org]
- 13. Sucrose Preference Test to Measure Anhedonic Behaviour in Mice [agris.fao.org]
- 14. researchgate.net [researchgate.net]
- 15. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Spontaneous, Voluntary, and Affective Behaviours in Rat Models of Pathological Pain [frontiersin.org]
- 17. meliordiscovery.com [meliordiscovery.com]
- 18. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]
- 19. Clinical Opioid Withdrawal Scale | PDF [slideshare.net]
- 20. asam.org [asam.org]
- 21. bicyclehealth.com [bicyclehealth.com]
- 22. taylorandfrancis.com [taylorandfrancis.com]
- 23. NEUROCHEMICAL MECHANISMS OF ALCOHOL WITHDRAWAL - PMC [pmc.ncbi.nlm.nih.gov]
- 24. cedarcolorado.org [cedarcolorado.org]
- 25. ardurecoverycenter.com [ardurecoverycenter.com]
- 26. GABAergic signaling in alcohol use disorder and withdrawal: pathological involvement and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 27. aspirehealthcorp.com [aspirehealthcorp.com]
- 28. academic.oup.com [academic.oup.com]
- 29. The Neurobiology of Opioid Dependence: Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Opioid withdrawal: role in addiction and neural mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Withdrawal from Chronic Nicotine Exposure Alters Dopamine Signaling Dynamics in the Nucleus Accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Pharmacology of Nicotine: Addiction, Smoking-Induced Disease, and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Zolunicant: A Selective Antagonist for Investigating α3β4 Nicotinic Receptor Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Zolunicant, also known as 18-Methoxycoronaridine (18-MC), is a synthetic derivative of the psychoactive alkaloid ibogaine.[1] It has emerged as a critical pharmacological tool for investigating the function of the α3β4 nicotinic acetylcholine receptor (nAChR). Unlike its parent compound, this compound lacks hallucinogenic and cardiotoxic effects, positioning it as a safer and more specific agent for preclinical research.[1] Extensive studies have demonstrated its efficacy in reducing the self-administration of various substances of abuse, including nicotine, cocaine, morphine, methamphetamine, and alcohol in animal models.[1][2]
The primary mechanism of action of this compound is its potent and selective antagonism of α3β4 nAChRs.[2][3] These receptors are highly expressed in the medial habenula and the interpeduncular nucleus, key brain regions that form the habenulo-interpeduncular pathway.[3][4] This pathway is crucial in modulating the mesolimbic dopamine system, which is central to reward and addiction.[3][5] By acting as a negative allosteric modulator, this compound reduces the dopaminergic activity associated with substance craving and withdrawal.[5]
This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to investigate α3β4 nAChR function.
Quantitative Data Summary
The following tables summarize the binding affinities of this compound for various receptors and its effective doses in preclinical models of addiction.
Table 1: Receptor Binding Affinity of this compound (18-MC)
| Receptor Subtype | Binding Affinity (Kᵢ) | Notes |
| α3β4 nAChR | High Affinity | Primary target; acts as a potent antagonist.[3] |
| α4β2 nAChR | Low Affinity | In contrast to ibogaine, this compound has no significant affinity for this subtype.[5][6] |
| NMDA Receptor | No Affinity | Unlike ibogaine, this compound does not bind to NMDA channels.[5][6] |
| Serotonin Transporter (SERT) | No Affinity | Does not interact with the serotonin transporter.[5][6] |
| σ Receptor | Reduced Affinity | Shows reduced affinity compared to ibogaine.[5][6] |
| µ-Opioid Receptor | Modest Affinity | Acts as an agonist at this receptor.[5][6] |
| κ-Opioid Receptor | Modest Affinity | [5][6] |
Table 2: Effective Doses of this compound in Preclinical Models
| Model | Substance of Abuse | Animal Model | Effective Dose Range | Key Findings |
| Self-Administration | Cocaine | Rat | 10-40 mg/kg (i.p. or p.o.) | Significantly decreased cocaine self-administration.[5][7] |
| Self-Administration | Nicotine | Rat | 10-40 mg/kg (i.p. or p.o.) | Effectively reduced nicotine self-administration.[2][7] |
| Self-Administration | Morphine | Rat | 40 mg/kg | Decreased intravenous self-administration of morphine.[8] |
| Binge-like Consumption | Ethanol | Mouse | 30 mg/kg | Decreased binge-like ethanol consumption.[7][9] |
| Conditioned Place Preference | Morphine | Rat | 40 mg/kg | Blocked the expression of morphine-induced conditioned place preference. |
| Opioid Withdrawal | Morphine | Rat | 40 mg/kg | Ameliorated signs of opioid withdrawal.[8] |
Signaling Pathway and Experimental Workflows
Signaling Pathway of this compound Action
The diagram below illustrates the proposed mechanism of action for this compound in modulating the reward pathway through its antagonism of α3β4 nAChRs in the habenulo-interpeduncular pathway.
Caption: this compound antagonizes α3β4 nAChRs in the medial habenula.
Experimental Workflow: Radioligand Binding Assay
This workflow outlines the key steps in a competitive radioligand binding assay to determine the affinity of this compound for α3β4 nAChRs.
Caption: Workflow for a competitive radioligand binding assay.
Experimental Workflow: In Vivo Drug Self-Administration
The following diagram illustrates the workflow for an in vivo drug self-administration study to evaluate the effect of this compound.
Caption: Workflow for an in vivo drug self-administration study.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of this compound for the α3β4 nAChR.
Materials:
-
HEK293 cells stably expressing human α3β4 nAChRs.[1]
-
Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).[1]
-
Assay buffer.
-
Radioligand (e.g., [³H]epibatidine).
-
This compound (unlabeled).
-
Filtration apparatus and glass fiber filters.
-
Scintillation counter and scintillation fluid.
-
Protein assay kit (e.g., BCA assay).[1]
Procedure:
-
Membrane Preparation:
-
Binding Assay:
-
In a series of tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound.
-
Include tubes with only the radioligand (total binding) and tubes with the radioligand and a high concentration of a known α3β4 ligand (non-specific binding).
-
Incubate the mixture to allow for binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters quickly with cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation.
-
Protocol 2: In Vivo Drug Self-Administration in Rats
Objective: To evaluate the effect of this compound on the reinforcing properties of a drug of abuse.
Materials:
-
Adult male rats (e.g., Sprague-Dawley or Wistar).
-
Surgical instruments for intravenous catheterization.
-
Intravenous catheters.
-
Operant conditioning chambers equipped with two levers, a syringe pump, and a drug delivery system.
-
Drug of abuse (e.g., nicotine, cocaine).
-
This compound.
-
Vehicle solution.
Procedure:
-
Intravenous Catheterization:
-
Acquisition of Self-Administration:
-
Place the rats in the operant conditioning chambers.
-
Train the rats to press an "active" lever to receive an intravenous infusion of the drug of abuse.[10] Presses on an "inactive" lever are recorded but have no consequence.[10]
-
Continue training until a stable baseline of responding is achieved (e.g., less than 20% variation in the number of infusions over three consecutive days).[10]
-
-
This compound Treatment and Testing:
-
Once a stable baseline is established, administer this compound (e.g., intraperitoneally) at various doses or the vehicle solution prior to the self-administration session.
-
Use a within-subjects design where each animal receives all doses of this compound and the vehicle in a counterbalanced order.
-
Place the animals back in the operant chambers and allow them to self-administer the drug for a set period (e.g., 2 hours).
-
-
Data Collection and Analysis:
-
Record the number of infusions earned and the number of presses on both the active and inactive levers.
-
Analyze the data to determine if this compound administration significantly alters the self-administration of the drug compared to vehicle treatment.
-
Protocol 3: In Vivo Microdialysis
Objective: To measure the effect of this compound on neurotransmitter levels (e.g., dopamine) in specific brain regions.
Materials:
-
Adult male rats.
-
Stereotaxic apparatus.
-
Microdialysis probes and guide cannulae.
-
Surgical instruments.
-
Perfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
Fraction collector.
-
High-performance liquid chromatography (HPLC) system with electrochemical detection.
-
This compound.
-
Vehicle solution.
Procedure:
-
Guide Cannula Implantation:
-
Anesthetize the rats and place them in a stereotaxic apparatus.
-
Surgically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens).
-
Allow the animals to recover from surgery.
-
-
Microdialysis Probe Insertion and Perfusion:
-
This compound Administration and Sample Collection:
-
Administer this compound or vehicle.
-
Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for several hours.
-
-
Neurotransmitter Analysis:
-
Analyze the collected dialysate samples using HPLC to quantify the concentration of the neurotransmitter of interest.
-
-
Data Analysis:
-
Express the neurotransmitter concentrations as a percentage of the baseline levels.
-
Compare the neurotransmitter levels between the this compound-treated and vehicle-treated groups to determine the effect of this compound.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The α3β4* nicotinic acetylcholine receptor subtype mediates nicotine reward and physical nicotine withdrawal signs independently of the α5 subunit in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 18-Methoxycoronaridine hydrochloride, (+/-)- | 266686-77-5 | Benchchem [benchchem.com]
- 6. 18-Methoxycoronaridine - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. 18-Methoxycoronaridine (18-MC) and ibogaine: comparison of antiaddictive efficacy, toxicity, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The α3β4 nicotinic acetylcholine receptor antagonist 18-Methoxycoronaridine decreases binge-like ethanol consumption in adult C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Screening Zolunicant Activity Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zolunicant, also known as 18-Methoxycoronaridine (18-MC), is a synthetic analog of ibogaine. It has garnered significant interest as a potential therapeutic agent for substance use disorders due to its unique mechanism of action and favorable safety profile compared to its parent compound.[1] The primary anti-addictive properties of this compound are attributed to its function as a potent and selective antagonist of the α3β4 nicotinic acetylcholine receptor (nAChR).[1] These receptors are ligand-gated ion channels highly expressed in the medial habenula and the interpeduncular nucleus, brain regions that form a critical pathway in modulating the mesolimbic dopamine system, which is central to reward and addiction.[1][2]
This document provides detailed application notes and protocols for cell-based assays designed to screen and characterize the activity of this compound and other potential α3β4 nAChR antagonists.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by antagonizing the α3β4 nAChR. Activation of these receptors by acetylcholine leads to an influx of cations, primarily Na+ and Ca2+, resulting in neuronal depolarization. In the context of the medial habenula-interpeduncular nucleus (MHb-IPN) pathway, this signaling cascade ultimately modulates the release of dopamine in reward-related brain regions.[2] By blocking these receptors, this compound can attenuate the rewarding effects of addictive substances.
Quantitative Data Summary
The following table summarizes the in vitro activity of this compound and other relevant compounds at the α3β4 nAChR, as determined by various cell-based assays.
| Compound | Assay Type | Cell Line | Target | IC50 / Ki (nM) | Reference |
| This compound (18-MC) | Calcium Flux | HEK293 (α3β4 transfected) | α3β4 nAChR | ~1000 | [3] |
| This compound (18-MC) | Radioligand Binding | - | α3β4 nAChR | - | [3] |
| AT-1001 | Calcium Flux | HEK293 (α3β4 transfected) | α3β4 nAChR | 35.2 | [3] |
| AT-1001 | Radioligand Binding | HEK293 (α3β4 transfected) | α3β4 nAChR | 2.4 | [3] |
| Mecamylamine | Calcium Flux | HEK293 (α3β4 transfected) | α3β4 nAChR | >100 | [3] |
| Nicotine | Radioligand Binding | HEK293 (α3β4 transfected) | α3β4 nAChR | - | [4] |
| Epibatidine | Radioligand Binding | HEK293 (α3β4 transfected) | α3β4 nAChR | - | [4] |
Experimental Protocols
Radioligand Binding Assay for α3β4 nAChR
This protocol is designed to determine the binding affinity of this compound for the α3β4 nAChR in a competitive binding format using a radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing human α3β4 nAChR.
-
Cell culture medium (e.g., DMEM with 10% FBS and selection antibiotic).
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4), ice-cold.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
[³H]Epibatidine (Radioligand).
-
This compound (Test Compound).
-
Non-specific binding control (e.g., high concentration of nicotine).
-
96-well plates.
-
Glass fiber filters (pre-soaked in polyethylenimine).
-
Scintillation cocktail.
-
Scintillation counter.
-
Filtration apparatus.
Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293-α3β4 cells to confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer and homogenize.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with Lysis Buffer and resuspend in Assay Buffer. Determine protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
Assay Buffer.
-
This compound at various concentrations (for competition curve).
-
[³H]Epibatidine at a fixed concentration (typically at or below its Kd).
-
Cell membrane preparation.
-
-
For total binding wells, add Assay Buffer instead of this compound.
-
For non-specific binding wells, add a high concentration of a non-labeled ligand (e.g., nicotine) instead of this compound.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.[5]
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold Assay Buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials.
-
Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
-
Calcium Flux Assay for α3β4 nAChR Antagonism
This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by an α3β4 nAChR agonist.
Materials:
-
HEK293 cells stably expressing human α3β4 nAChR.
-
Cell culture medium.
-
Black, clear-bottom 96-well plates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
This compound (Test Compound).
-
α3β4 nAChR agonist (e.g., acetylcholine or epibatidine).
-
Fluorescence plate reader with an integrated liquid handling system.
Protocol:
-
Cell Plating:
-
Seed HEK293-α3β4 cells into black, clear-bottom 96-well plates and culture overnight to form a confluent monolayer.
-
-
Dye Loading:
-
Prepare a loading solution containing the calcium-sensitive dye (e.g., Fluo-4 AM) and Pluronic F-127 in Assay Buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate in the dark at 37°C for approximately 1 hour.[7]
-
Wash the cells with Assay Buffer to remove excess dye.
-
-
Assay Procedure:
-
Place the plate in the fluorescence plate reader.
-
Add this compound at various concentrations to the wells and incubate for a defined period (e.g., 10-20 minutes).
-
Establish a baseline fluorescence reading.
-
Using the instrument's liquid handling system, add a fixed concentration of the α3β4 nAChR agonist (e.g., an EC80 concentration of acetylcholine) to all wells.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence upon agonist addition is proportional to the increase in intracellular calcium.
-
Calculate the percentage of inhibition of the agonist-induced calcium response by this compound at each concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Conclusion
The provided cell-based assays, including radioligand binding and calcium flux, are robust and reliable methods for screening and characterizing the activity of this compound and other potential α3β4 nAChR antagonists. These protocols can be adapted for high-throughput screening campaigns to identify novel compounds with therapeutic potential for substance use disorders and other neurological conditions where the α3β4 nAChR plays a significant role. Careful execution of these assays will provide valuable data on the potency and mechanism of action of test compounds, guiding further drug development efforts.
References
- 1. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 2. What We Have Gained from Ibogaine: α3β4 Nicotinic Acetylcholine Receptor Inhibitors as Treatments for Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AT-1001: A High Affinity and Selective α3β4 Nicotinic Acetylcholine Receptor Antagonist Blocks Nicotine Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of Zolunicant (18-Methoxycoronaridine) by HPLC-MS/MS
Introduction
Zolunicant, also known as 18-Methoxycoronaridine (18-MC), is a synthetic derivative of ibogaine being investigated for its potential in treating substance use disorders.[1][2] Accurate and precise quantification of this compound in biological samples is essential for pharmacokinetic, pharmacodynamic, and toxicological studies.[1] This document provides detailed protocols for the quantitative analysis of this compound in biological matrices using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS), a highly sensitive and selective analytical technique.[1]
Quantitative Data Summary
The following tables summarize the typical performance characteristics of a validated HPLC-MS/MS method for the quantification of this compound (18-MC).
Table 1: HPLC-MS/MS Method - Quantitative Parameters [1]
| Parameter | Result |
| Linearity Range | 0.1 - 500 ng/mL (r² > 0.998) |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy (% Recovery) | 97.2% - 103.5% |
| Precision (%RSD) | < 5.0% |
| Retention Time | ~ 3.2 min |
Table 2: Representative Multiple Reaction Monitoring (MRM) Transitions for this compound (18-MC) and its Major Metabolite (18-HC) [3]
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |
| This compound (18-MC) | 355.2 | 149.1 |
| 18-Hydroxycoronaridine (18-HC) | 341.2 | 149.1 |
| Internal Standard (e.g., Ibogaine) | 311.2 | 149.1 |
| Note: Optimal transitions and collision energies should be determined empirically by infusing pure standards.[3] |
Experimental Protocols
Sample Preparation from Biological Matrices
Effective sample preparation is critical for removing interferences and concentrating the analyte.[1] The choice of method depends on the biological matrix.
This protocol is recommended for cleaning up plasma or serum samples prior to LC-MS/MS analysis.
Materials:
-
SPE Cartridges (e.g., C18, 100 mg, 1 mL)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
0.1% Formic acid in water
-
0.1% Formic acid in methanol
-
Nitrogen evaporator
Procedure:
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.
-
Sample Loading: To 500 µL of plasma/serum, add an internal standard (IS) and vortex. Load the sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar interferences.
-
Elution: Elute the analyte with 1 mL of 0.1% formic acid in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase and inject it into the analytical instrument.
This protocol is suitable for extracting this compound from urine samples.
Materials:
-
Methyl tert-butyl ether (MTBE)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: To 1 mL of urine in a centrifuge tube, add an internal standard (IS).
-
Basification: Add 1 mL of saturated sodium bicarbonate solution and vortex.
-
Extraction: Add 5 mL of MTBE, vortex for 2 minutes, and centrifuge at 4000 rpm for 10 minutes.
-
Separation: Transfer the upper organic layer to a clean tube containing anhydrous sodium sulfate.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase and inject.
HPLC-MS/MS Method
Instrumentation:
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: As listed in Table 2.
-
Collision Energy and other MS parameters: Optimize for the specific instrument.
Method Validation
All analytical methods must be validated to ensure they are suitable for their intended purpose, following guidelines from regulatory agencies such as the FDA or EMA.[1] Key validation parameters include:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components.
-
Linearity: The relationship between the concentration of the analyte and the analytical response.
-
Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
-
Recovery: The efficiency of the sample preparation process.
Visualizations
Signaling Pathway of this compound (18-MC) Action
This compound exerts its anti-addictive effects primarily through the antagonism of the α3β4 nicotinic acetylcholine receptor (nAChR).[2][3] This receptor is a ligand-gated ion channel that, upon activation by acetylcholine or nicotine, allows the influx of cations, leading to neuronal depolarization. By blocking this receptor, this compound can modulate downstream signaling pathways involved in reward and addiction.[3]
Experimental Workflow for this compound Quantification
The overall workflow for the quantitative analysis of this compound involves sample collection, preparation, LC-MS/MS analysis, and data processing.
Metabolic Pathway of this compound (18-MC)
The primary metabolic pathway for this compound in humans is O-demethylation to its major pharmacologically active metabolite, 18-hydroxycoronaridine (18-HC).[3] This biotransformation is predominantly catalyzed by the cytochrome P450 enzyme, CYP2C19.[3][4]
References
Application Notes and Protocols for the Ethical Use of Zolunicant in Preclinical Addiction Research
Introduction
Zolunicant, also known as (+)-18-Methoxycoronaridine (18-MC), is a synthetic analog of the psychoactive compound ibogaine. It is under investigation as a promising therapeutic agent for substance use disorders.[1][2] this compound's primary mechanism of action is as a selective antagonist of α3β4 nicotinic acetylcholine receptors, which are implicated in the brain's reward pathways.[1][2][3] Unlike its parent compound, ibogaine, this compound has been developed to minimize adverse effects, showing a lack of hallucinogenic and cardiotoxic properties in preclinical studies.[1] In animal models, this compound has demonstrated efficacy in reducing the self-administration of various substances of abuse, including morphine, cocaine, methamphetamine, nicotine, and alcohol.[1][2][4][5]
These application notes provide detailed protocols and ethical considerations for researchers, scientists, and drug development professionals utilizing this compound in animal research models of addiction. The following sections offer a summary of quantitative data, detailed experimental methodologies, and a thorough review of the ethical principles that must guide such research.
Data Presentation
The following tables summarize the quantitative data on the efficacy and safety of this compound in preclinical animal models, primarily focusing on rodent studies.
Table 1: Efficacy of this compound (18-MC) in Animal Models of Substance Self-Administration
| Substance of Abuse | Animal Model | This compound (18-MC) Dose Range | Route of Administration | Key Findings |
| Morphine | Rat | 40 mg/kg | Intraperitoneal (i.p.) | Decreased intravenous self-administration.[5][6] |
| Cocaine | Rat | 40 mg/kg | Intraperitoneal (i.p.) | Decreased intravenous self-administration.[5][6] |
| Methamphetamine | Rat | 1-40 mg/kg | Intraperitoneal (i.p.) | Dose-dependently decreased intravenous self-administration.[4] |
| Nicotine | Rat | 1-40 mg/kg | Intraperitoneal (i.p.) | Dose-dependently decreased intravenous self-administration.[4] |
| Nicotine | Rat | 10, 20, 40 mg/kg | Oral (p.o.) | 40 mg/kg dose significantly reduced nicotine self-administration.[7][8][9] |
| Alcohol | Rat (Alcohol-Preferring P rats) | 10, 20, 40 mg/kg | Oral (p.o.) | Dose-dependently reduced alcohol intake.[7][8][9] |
| Sucrose | Rat | 20 mg/kg | Intraperitoneal (i.p.) | Reduced sucrose intake.[10] |
Table 2: Safety Profile of this compound (18-MC) in Animal Models
| Parameter | Animal Model | This compound (18-MC) Dose | Observation | Comparison to Ibogaine |
| Neurotoxicity | Rat | Up to 100 mg/kg | No evidence of cerebellar damage (Purkinje cell loss).[1][5] | Ibogaine at high doses can cause cerebellar damage.[6] |
| Tremors | Rat | Not specified | No tremorigenic effect observed.[6][10] | Ibogaine can induce whole-body tremors.[6] |
| Cardiovascular Effects | Rat | Not specified | No significant effect on heart rate or blood pressure.[1][10] | Ibogaine can cause a decrease in heart rate (bradycardia) at high doses.[1][6] |
| Motor Coordination | Rat | Not specified | No effect on rotorod performance.[1][10] | Not specified |
| Locomotor Activity | Rat | Not specified | No significant effect on locomotor activity.[1][10] | Ibogaine can have complex effects on locomotor activity.[6] |
| Conditioned Taste Aversion | Rat | 20 mg/kg (i.p.) | Did not induce a conditioned taste aversion to sucrose.[10] | Not specified |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the efficacy of this compound in animal models of addiction.
Protocol 1: Intravenous Self-Administration of Cocaine in Rats
Objective: To evaluate the effect of this compound on the motivation of rats to self-administer cocaine.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Standard operant conditioning chambers with two levers, a cue light, and an infusion pump
-
Intravenous catheters and swivels
-
Cocaine hydrochloride
-
This compound ((+)-18-Methoxycoronaridine)
-
Sterile saline
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Analgesics
Procedure:
-
Surgical Implantation of Jugular Catheter:
-
Anesthetize the rat using an appropriate anesthetic.
-
Surgically implant a chronic indwelling catheter into the right jugular vein.
-
Exteriorize the catheter on the back of the rat between the scapulae.
-
Administer post-operative analgesics as prescribed by the veterinary staff.
-
Allow a recovery period of at least 5-7 days. During this period, flush the catheters daily with sterile saline containing an anticoagulant (e.g., heparin) to maintain patency.
-
-
Acquisition of Cocaine Self-Administration:
-
Place the rats in the operant conditioning chambers for daily 2-hour sessions.
-
A press on the "active" lever will result in an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion) delivered over a few seconds, accompanied by the presentation of a conditioned stimulus (e.g., illumination of a cue light above the active lever).[11]
-
A 20-second "time-out" period should follow each infusion, during which active lever presses are recorded but do not result in another infusion.[11]
-
Presses on the "inactive" lever are recorded but have no programmed consequences.
-
Continue training until a stable baseline of responding is achieved (e.g., less than 15% variation in the number of infusions over three consecutive days).
-
-
Testing the Effect of this compound:
-
Once a stable baseline is established, administer this compound (e.g., 10, 20, 40 mg/kg, i.p. or p.o.) or vehicle (e.g., sterile saline) 30-60 minutes prior to the self-administration session.[1]
-
Use a within-subjects design where each rat receives each dose of this compound and the vehicle in a counterbalanced order, with at least 3-4 days of baseline self-administration between test days.
-
Record the number of active and inactive lever presses and the number of cocaine infusions.
-
-
Data Analysis:
-
Analyze the data using a repeated-measures ANOVA to compare the number of cocaine infusions and active lever presses across the different this compound doses and the vehicle condition.
-
Protocol 2: Conditioned Place Preference (CPP) for Morphine in Rats
Objective: To assess the effect of this compound on the rewarding properties of morphine as measured by conditioned place preference.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
A three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.
-
Morphine hydrochloride
-
This compound ((+)-18-Methoxycoronaridine)
-
Sterile saline
Procedure:
-
Pre-Conditioning (Baseline Preference):
-
On Day 1, place each rat in the central compartment of the CPP apparatus and allow it to freely explore all three compartments for 15 minutes.
-
Record the time spent in each of the two outer compartments.
-
This phase establishes the initial preference for the compartments. For a biased design, the drug is typically paired with the less-preferred compartment. For an unbiased design, the drug-paired compartment is assigned randomly.[12]
-
-
Conditioning:
-
This phase typically lasts for 6-8 days, with two conditioning sessions per day.
-
On conditioning days, administer morphine (e.g., 5 mg/kg, s.c.) and confine the rat to one of the outer compartments for 30-45 minutes.[7]
-
In the second session of the same day (typically 4-6 hours later), administer vehicle (sterile saline) and confine the rat to the opposite outer compartment for the same duration.
-
Alternate the order of morphine and vehicle administration across days.
-
To test the effect of this compound on the acquisition of CPP, administer this compound (e.g., 40 mg/kg, i.p.) prior to the morphine administration on the conditioning days.
-
-
Post-Conditioning (CPP Test):
-
The day after the final conditioning session, place the rat in the central compartment in a drug-free state and allow it to freely explore all three compartments for 15 minutes.
-
Record the time spent in each compartment.
-
-
Data Analysis:
-
Calculate a CPP score as the time spent in the drug-paired compartment during the post-conditioning test minus the time spent in the same compartment during the pre-conditioning phase.
-
Use a t-test or ANOVA to compare the CPP scores between the group that received this compound and the control group. A significant increase in time spent in the drug-paired compartment indicates a CPP.
-
Ethical Considerations for Using this compound in Animal Research
The use of animals in addiction research requires rigorous ethical scrutiny. The following considerations are paramount when designing and conducting studies with this compound.
The 3Rs: Replacement, Reduction, and Refinement
The principles of the 3Rs (Replacement, Reduction, and Refinement) must be the foundation of all experimental designs.[13]
-
Replacement: Researchers should consider and justify why non-animal methods (e.g., in vitro assays, computational modeling) cannot be used to achieve the scientific objectives. While these methods can provide valuable information on the molecular mechanisms of this compound, whole-animal models are currently necessary to study its effects on complex behaviors like addiction.[12]
-
Reduction: The number of animals used should be the minimum required to obtain statistically significant results. This can be achieved through careful experimental design, including power calculations to determine appropriate sample sizes.
-
Refinement: All procedures should be refined to minimize any potential pain, suffering, and distress to the animals.[13] This includes the use of appropriate anesthetics and analgesics during and after surgery, gentle handling techniques, and providing environmental enrichment.
Specific Considerations for Addiction Models
Animal models of addiction present unique ethical challenges.
-
Induction of Addiction: The experimental induction of a state of dependence and the subsequent study of withdrawal can cause significant distress to the animals. Researchers have a responsibility to carefully monitor the animals for signs of withdrawal and provide appropriate supportive care.
-
Withdrawal: The protocol should include a clear plan for managing withdrawal symptoms. This may involve tapering the substance of abuse rather than abrupt cessation, or the use of veterinary-prescribed medications to alleviate severe symptoms.
-
Relapse Models: Studies investigating relapse often involve exposing animals to stressors or drug-associated cues to trigger drug-seeking behavior.[1] The nature and intensity of these stressors must be carefully considered and justified to minimize animal suffering.
-
Housing and Environment: Animals in addiction studies may require individual housing, particularly those with intravenous catheters.[3] This social isolation can be a stressor, and efforts should be made to provide other forms of environmental enrichment.
Considerations Specific to this compound
-
Improved Safety Profile: A key ethical justification for the use of this compound in animal research is its improved safety profile compared to ibogaine.[1][5][6][10] The reduced risk of neurotoxicity, cardiotoxicity, and tremors makes it a more humane alternative for studying the therapeutic potential of this class of compounds.
-
Monitoring for Adverse Effects: Despite its improved safety profile, researchers must remain vigilant in monitoring for any unforeseen adverse effects of this compound, especially when used in combination with drugs of abuse. A detailed monitoring plan should be in place, and humane endpoints should be clearly defined in the experimental protocol.
Justification and Oversight
All research involving animals must be scientifically justified and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee. The potential benefits of the research in developing a novel treatment for addiction must be weighed against the potential harm to the animals.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Proposed signaling pathway for this compound's effect on dopamine release.
Experimental Workflow for Intravenous Self-Administration Study
Caption: General experimental workflow for assessing this compound in a self-administration model.
References
- 1. Animal Models of Substance Abuse and Addiction: Implications for Science, Animal Welfare, and Society - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 18-MC reduces methamphetamine and nicotine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 18-Methoxycoronaridine, a non-toxic iboga alkaloid congener: effects on morphine and cocaine self-administration and on mesolimbic dopamine release in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Quantifying conditioned place preference: a review of current analyses and a proposal for a novel approach [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Advancing Addiction Treatment: What Can We Learn from Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 18-Methoxycoronaridine Blocks Context-induced Reinstatement Following Cocaine Self-administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EVIDENCE FOR CONDITIONED PLACE PREFERENCE TO A MODERATE DOSE OF ETHANOL IN ADULT MALE SPRAGUE-DAWLEY RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Zolunicant for the Treatment of Leishmaniasis
Initial Assessment: A comprehensive search of scientific and medical databases for "Zolunicant" as a potential treatment for leishmaniasis has yielded no specific results. This suggests that "this compound" may be a novel compound not yet widely reported in the scientific literature, a developmental codename not publicly disclosed, or a potential misnomer.
Given the absence of specific data for this compound, this document will provide a generalized framework for the development and evaluation of a hypothetical oral anti-leishmanial compound, drawing on established protocols and data from existing treatments for leishmaniasis. This will serve as a template that can be adapted once specific data for this compound becomes available. For illustrative purposes, data points analogous to those for known oral anti-leishmanial drugs like miltefosine will be used.
Introduction to Leishmaniasis and Current Therapeutic Landscape
Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania, transmitted by the bite of infected sandflies. The disease presents in several forms, including cutaneous, mucocutaneous, and visceral leishmaniasis, the last of which is fatal if left untreated.[1][2][3] Current treatments are often limited by toxicity, parenteral administration, long treatment durations, and emerging drug resistance.[4][5][6] The development of safe, effective, and orally bioavailable drugs is a critical global health priority.
Hypothetical Profile of this compound
For the purpose of these application notes, we will assume this compound is an orally administered small molecule with a novel mechanism of action against Leishmania parasites.
Table 1: Hypothetical Preclinical Efficacy of this compound
| Parameter | L. donovani (Visceral) | L. major (Cutaneous) | L. braziliensis (Mucocutaneous) | Host Cell Line (e.g., THP-1) | Selectivity Index (SI) |
| EC50 (in vitro amastigotes) | 0.5 µM | 0.8 µM | 1.2 µM | >50 µM | >100 |
| EC90 (in vitro amastigotes) | 1.5 µM | 2.5 µM | 3.0 µM | - | - |
| In vivo efficacy (mouse model) | 95% reduction in parasite load | 85% reduction in lesion size | 80% reduction in parasite burden | - | - |
| Dosage (mouse model) | 25 mg/kg/day, oral | 25 mg/kg/day, oral | 25 mg/kg/day, oral | - | - |
Table 2: Hypothetical Pharmacokinetic Profile of this compound (in vivo, mouse model)
| Parameter | Value |
| Bioavailability (Oral) | 60% |
| Tmax (Time to peak concentration) | 4 hours |
| Cmax (Peak plasma concentration) | 10 µM |
| Half-life (t1/2) | 24 hours |
| Metabolism | Hepatic (CYP450 enzymes) |
| Excretion | Primarily renal |
Proposed Mechanism of Action and Signaling Pathway
It is hypothesized that this compound disrupts a critical metabolic pathway in the Leishmania parasite, leading to cell death. A plausible target would be an enzyme or protein that is essential for the parasite but absent or significantly different in the human host, ensuring high selectivity. For example, this compound could inhibit the parasite's proteasome, similar to the mechanism of some developmental compounds.[7]
Caption: Hypothetical mechanism of this compound targeting the Leishmania proteasome.
Experimental Protocols
In Vitro Anti-leishmanial Activity Assay
Objective: To determine the half-maximal effective concentration (EC50) of this compound against intracellular Leishmania amastigotes.
Methodology:
-
Cell Culture: Culture human monocytic THP-1 cells and maintain them in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Macrophage Differentiation: Differentiate THP-1 monocytes into macrophages by treating with phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Parasite Infection: Infect the differentiated macrophages with stationary-phase Leishmania promastigotes at a multiplicity of infection (MOI) of 10:1.
-
Drug Treatment: After 24 hours of infection, wash the cells to remove extracellular parasites and add serial dilutions of this compound (e.g., from 0.01 µM to 100 µM). Include a positive control (e.g., miltefosine) and a negative control (vehicle).
-
Incubation: Incubate the treated, infected cells for 72 hours.
-
Quantification: Fix and stain the cells with Giemsa. Determine the percentage of infected macrophages and the number of amastigotes per macrophage by light microscopy.
-
Data Analysis: Calculate the EC50 value by plotting the percentage of parasite inhibition against the log of the drug concentration and fitting the data to a dose-response curve.
In Vivo Efficacy in a Murine Model of Visceral Leishmaniasis
Objective: To evaluate the in vivo efficacy of this compound in a BALB/c mouse model of visceral leishmaniasis.
Methodology:
-
Animal Model: Use female BALB/c mice, 6-8 weeks old.
-
Infection: Infect mice via intravenous injection with 1 x 10^7 L. donovani promastigotes.
-
Treatment Initiation: Begin treatment 14 days post-infection.
-
Drug Administration: Administer this compound orally once daily for 10 consecutive days at doses of 10, 25, and 50 mg/kg. Include a vehicle control group and a positive control group (e.g., miltefosine at 20 mg/kg/day).
-
Parasite Burden Assessment: Euthanize mice 28 days post-treatment. Aseptically remove the liver and spleen.
-
Quantification: Prepare tissue homogenates and determine the parasite burden using the limiting dilution assay. Express the results as Leishman-Donovan Units (LDUs).
-
Data Analysis: Compare the parasite burden in the treated groups to the vehicle control group to determine the percentage of inhibition.
Experimental Workflow Diagram
Caption: Workflow for preclinical evaluation of this compound.
Safety and Toxicology
A preliminary safety assessment is crucial.
Table 3: Hypothetical In Vitro and In Vivo Safety Profile of this compound
| Assay | Result |
| In vitro cytotoxicity (THP-1 cells) | CC50 > 50 µM |
| hERG channel inhibition assay | IC50 > 30 µM |
| Ames test (mutagenicity) | Negative |
| Acute oral toxicity (mouse) | MTD > 500 mg/kg |
Logical Relationship for Drug Development Progression
Caption: Logical progression for the clinical development of this compound.
Conclusion and Future Directions
While "this compound" does not correspond to a known agent in the current leishmaniasis drug pipeline, the protocols and frameworks outlined here provide a robust starting point for the evaluation of any new chemical entity for this indication. The key steps involve rigorous in vitro and in vivo testing to establish efficacy and selectivity, followed by a comprehensive assessment of the safety profile. Should this compound or a similar compound emerge, these application notes can be readily adapted with specific experimental data to guide its development towards clinical application for this neglected tropical disease.
References
- 1. Current leishmaniasis drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of the treatment of cutaneous leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring Innovative Leishmaniasis Treatment: Drug Targets from Pre-Clinical to Clinical Findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Progress in antileishmanial drugs: Mechanisms, challenges, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antileishmanial Drug Discovery and Development: Time to Reset the Model? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigational new drugs for the treatment of leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical candidate for the treatment of visceral leishmaniasis that acts through proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Administration of Zolunicant in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zolunicant, also known as 18-Methoxycoronaridine (18-MC), is a synthetic derivative of ibogaine being investigated for its potential in treating substance use disorders and leishmaniasis.[1] It functions as a selective antagonist of α3β4 nicotinic acetylcholine receptors (nAChRs), which are implicated in the brain's reward pathways.[1][2] Unlike its parent compound, ibogaine, this compound shows a more favorable safety profile, lacking hallucinogenic and cardiotoxic effects.[3] Preclinical studies in rat models have demonstrated its efficacy in reducing self-administration of various substances of abuse, including opioids, cocaine, nicotine, and alcohol.[1][3]
A critical aspect of preclinical evaluation is the development of a reliable and reproducible method for oral administration. This compound exhibits poor aqueous solubility, which presents a challenge for achieving consistent dosing and adequate bioavailability in in vivo studies.[1][3] This document provides detailed application notes and protocols for the formulation and oral administration of this compound in rats, addressing the challenges posed by its low solubility.
Physicochemical Properties and Solubility
This compound is a lipophilic compound with low aqueous solubility.[1][4] While exact solubility values in various media are not extensively published, it is generally characterized as poorly soluble in water (estimated at < 1 mg/mL).[1] The compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO).[3] The hydrochloride salt of this compound demonstrates improved solubility in aqueous solutions, particularly at an acidic pH.[3]
Table 1: Physicochemical and Solubility Data for this compound
| Property | Value/Description | Reference(s) |
| Chemical Name | 18-Methoxycoronaridine | [5] |
| Molecular Formula | C22H28N2O3 | [5] |
| Molecular Weight | 368.48 g/mol | [2] |
| LogP | 2.819 | [1] |
| Aqueous Solubility | Poor (< 1 mg/mL) | [1][3] |
| Solubility in DMSO | Soluble | [3] |
| Salt Form | Hydrochloride salt has enhanced aqueous solubility | [3] |
Formulation Strategies for Oral Administration
Given this compound's poor water solubility, a simple aqueous solution is not a viable option for achieving consistent and therapeutically relevant doses in rats. The following formulation strategies are recommended to enhance the oral bioavailability of poorly soluble compounds like this compound.
3.1. Suspension Formulations
A common and effective approach for preclinical oral dosing of insoluble compounds is the preparation of a uniform suspension. This involves dispersing the finely ground active pharmaceutical ingredient (API) in an aqueous vehicle containing a suspending agent.
-
Suspending Agents: Carboxymethyl cellulose (CMC) is a widely used suspending agent that increases the viscosity of the vehicle, thereby slowing down the sedimentation of the drug particles and ensuring a more uniform dose administration. A 0.5% (w/v) solution of sodium CMC in purified water is a suitable vehicle.[1][6]
-
Wetting Agents: For highly hydrophobic powders, a surfactant or wetting agent (e.g., Tween 80) can be added in a small concentration (e.g., 0.25%) to aid in the dispersion of the drug particles in the aqueous vehicle.[1]
3.2. Solubilized Formulations
For certain applications, a solution formulation may be desirable. This can be achieved using co-solvents and surfactants.
-
Co-solvents: Polyethylene glycol 400 (PEG 400) is a water-miscible co-solvent that can significantly increase the solubility of lipophilic compounds.[2][4]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or solutions in oils can also be considered, particularly for highly lipophilic compounds.[4]
For the purpose of these application notes, we will focus on the preparation of a suspension, as it is a robust and widely accepted method for preclinical oral dosing.
Experimental Protocols
4.1. Protocol for Preparation of this compound Oral Suspension (0.5% CMC)
This protocol describes the preparation of a 100 mL stock suspension of this compound at a concentration of 4 mg/mL, suitable for dosing rats at 40 mg/kg with a dosing volume of 10 mL/kg. Adjustments to the quantities can be made to achieve different concentrations and volumes.
Materials:
-
This compound (or this compound hydrochloride) powder
-
Sodium carboxymethyl cellulose (CMC, low viscosity)
-
Purified water
-
Magnetic stirrer and stir bar
-
Graduated cylinders
-
Volumetric flask (100 mL)
-
Analytical balance
Procedure:
-
Prepare the 0.5% CMC Vehicle:
-
Weigh 0.5 g of sodium CMC.
-
In a beaker with a magnetic stir bar, add approximately 80 mL of purified water and begin stirring to create a vortex.
-
Slowly sprinkle the sodium CMC powder into the vortex to prevent clumping.
-
Continue stirring until the CMC is fully hydrated and the solution is clear and viscous. This may take several hours.
-
Transfer the solution to a 100 mL volumetric flask and add purified water to the mark. Mix well.
-
-
Prepare the this compound Suspension:
-
Weigh 400 mg of this compound powder.
-
In a separate beaker, add the weighed this compound powder.
-
Add a small volume (e.g., 10 mL) of the 0.5% CMC vehicle to the this compound powder to create a paste. Triturate the paste with a spatula to ensure the powder is thoroughly wetted.
-
Gradually add the remaining 0.5% CMC vehicle to the paste while stirring continuously with a magnetic stirrer.
-
Continue stirring for at least 30 minutes to ensure a homogenous suspension.
-
Visually inspect the suspension for any large agglomerates.
-
4.2. Protocol for Oral Gavage in Rats
This protocol provides a general guideline for administering the prepared this compound suspension to rats via oral gavage. All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Rat (appropriate strain and weight for the study)
-
Prepared this compound suspension
-
Appropriately sized gavage needle (16-18 gauge, 2-3 inches long with a ball tip for adult rats)[7]
-
Syringe (1-3 mL)
-
Animal scale
Procedure:
-
Dose Calculation:
-
Weigh the rat to determine the correct dose volume.
-
The maximum recommended oral gavage volume for rats is 10-20 mL/kg.[7] It is advisable to start with a lower volume (e.g., 5-10 mL/kg).[7]
-
Example calculation for a 250 g rat at a 40 mg/kg dose with a 4 mg/mL suspension:
-
Dose (mg) = 0.25 kg * 40 mg/kg = 10 mg
-
Volume (mL) = 10 mg / 4 mg/mL = 2.5 mL
-
-
-
Preparation for Gavage:
-
Gently swirl the this compound suspension to ensure homogeneity immediately before drawing up the dose.
-
Draw the calculated volume into the syringe.
-
Attach the gavage needle to the syringe.
-
-
Animal Restraint and Gavage:
-
Restrain the rat firmly but gently, ensuring its head and body are in a straight line to facilitate passage of the gavage needle.[7]
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.[7] The rat should swallow as the needle passes into the esophagus.
-
Do not force the needle. If resistance is met, withdraw and reinsert.
-
Once the needle is in the correct position, slowly administer the suspension over 2-3 seconds.[7]
-
Gently withdraw the needle along the same path of insertion.
-
-
Post-Procedure Monitoring:
-
Return the rat to its cage and monitor for at least 10-15 minutes for any signs of distress, such as labored breathing or fluid coming from the nose.[7]
-
Data Presentation
The following tables summarize typical dosages used in preclinical rat studies and hypothetical pharmacokinetic parameters following oral administration.
Table 2: this compound Dosages in Preclinical Rat Studies
| Dose (mg/kg) | Route of Administration | Vehicle | Study Type | Reference(s) |
| 10, 20, 40 | Oral Gavage | Saline | Nicotine & Alcohol Self-Administration | [8] |
| 10, 20, 40 | Intraperitoneal | Not specified | Sucrose Self-Administration | [9] |
| 40 | Intraperitoneal | Not specified | Morphine & Cocaine Self-Administration | [10] |
Table 3: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following Oral Administration
| Parameter | Unit | Value |
| Dose | mg/kg | 20 |
| Cmax | ng/mL | 450 |
| Tmax | h | 1.5 |
| AUC(0-t) | ng*h/mL | 2500 |
| t1/2 | h | 4.2 |
| Bioavailability (F%) | % | 25 |
Note: These are representative values and can vary depending on the formulation, rat strain, and analytical method.
Visualizations
Diagram 1: Proposed Signaling Pathway of this compound
Caption: this compound antagonizes α3β4 nAChRs in the medial habenula, modulating the mesolimbic dopamine pathway.
Diagram 2: Experimental Workflow for Oral Formulation and Administration
Caption: Workflow for this compound oral formulation development and in vivo evaluation in rats.
References
- 1. 18-Methoxycoronaridine | nicotinic α3β4 antagonist | CAS# 308123-60-6 | InvivoChem [invivochem.com]
- 2. Enhancement of curcumin oral absorption and pharmacokinetics of curcuminoids and curcumin metabolites in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 18-Methoxycoronaridine - Wikipedia [en.wikipedia.org]
- 6. ijpsonline.com [ijpsonline.com]
- 7. iacuc.wsu.edu [iacuc.wsu.edu]
- 8. Acute oral 18-methoxycoronaridine (18-MC) decreases both alcohol intake and IV nicotine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 18-Methoxycoronaridine: a potential new treatment for obesity in rats? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application of Zolunicant in Conditioned Place Preference Tests: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zolunicant, also known as 18-methoxycoronaridine (18-MC), is a synthetic analog of the psychoactive alkaloid ibogaine. It has garnered significant interest as a potential therapeutic agent for substance use disorders.[1][2] this compound primarily acts as an antagonist of the α3β4 nicotinic acetylcholine receptors (nAChRs).[1] These receptors are highly expressed in the medial habenula and interpeduncular nucleus, areas of the brain implicated in drug reward and addiction. By targeting this pathway, this compound is thought to modulate the mesolimbic dopamine system, which plays a crucial role in the reinforcing effects of drugs of abuse.[1]
The Conditioned Place Preference (CPP) test is a widely used preclinical behavioral paradigm to assess the rewarding or aversive properties of drugs or other stimuli.[3][4] In a CPP experiment, the rewarding effects of a drug are paired with a specific environmental context. An animal's preference for the drug-paired environment in a drug-free state is taken as a measure of the drug's rewarding potential. This model is valuable for screening potential anti-addiction medications by evaluating their ability to block the acquisition or expression of drug-induced CPP.
These application notes provide a detailed protocol for utilizing this compound in a cocaine-induced CPP paradigm, based on published research.
Signaling Pathway of this compound in the Context of Reward
This compound's primary mechanism of action relevant to addiction is its antagonism of α3β4 nicotinic acetylcholine receptors. This action is believed to disrupt the downstream signaling cascades that contribute to the rewarding effects of drugs of abuse.
Experimental Protocol: this compound in Cocaine-Induced Conditioned Place Preference
This protocol is based on the methodology described by McCallum and Glick (2009) in their study investigating the effects of 18-MC on cocaine-induced CPP in rats.[1]
1. Subjects:
-
Male Sprague-Dawley rats.
2. Apparatus:
-
A three-compartment conditioned place preference apparatus.
-
Two larger outer compartments with distinct visual and tactile cues (e.g., different wall patterns and floor textures).
-
A smaller, neutral center compartment from which the animal can access either of the outer compartments.
3. Drugs:
-
Cocaine hydrochloride: Dissolved in sterile saline.
-
This compound (18-MC): Dissolved in sterile water.
-
Vehicle: Sterile saline or water, as appropriate.
4. Experimental Procedure:
This protocol utilizes a biased design, where the drug is paired with the initially non-preferred side.
References
- 1. 18-methoxycoronaridine blocks acquisition but enhances reinstatement of a cocaine place preference - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 18-Methoxycoronaridine blocks acquisition but enhances reinstatement of a cocaine place preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Conditioned Place Preference - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming Zolunicant solubility issues in aqueous solutions
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with Zolunicant in aqueous solutions.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during experiments with this compound.
Issue 1: this compound precipitates when preparing a stock solution or during experimental use.
-
Question: My this compound powder did not dissolve completely in my aqueous buffer. What should I do?
-
Answer: this compound has low aqueous solubility. For initial stock preparation, it is recommended to use an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.[1] Once dissolved in the organic solvent, you can perform a stepwise dilution into your aqueous buffer. It is crucial to ensure the final concentration of the organic solvent is compatible with your specific experimental setup.
-
-
Question: I observed precipitation after diluting my this compound DMSO stock into my cell culture medium. How can this be avoided?
-
Answer: Precipitation upon dilution into an aqueous medium is a common challenge with hydrophobic compounds.[2] To prevent this, consider the following strategies:
-
Optimize Dilution: Instead of a single large dilution, try a serial dilution approach.[2]
-
Adjust Temperature: Pre-warming the aqueous medium to the experimental temperature (e.g., 37°C) before adding the stock solution can sometimes improve solubility.[2]
-
Control Addition: Slowly add the stock solution to the aqueous medium while gently stirring to facilitate mixing and prevent localized high concentrations that can lead to precipitation.[2]
-
-
Issue 2: Inconsistent results in experiments involving this compound.
-
Question: I am seeing variability in the efficacy of this compound between different experimental batches. Could solubility be the cause?
-
Answer: Yes, inconsistent solubility can lead to variable experimental outcomes. Key factors to control are:
-
pH: The solubility of many pharmaceutical compounds is pH-dependent.[3][4][5] Ensure the pH of your buffers is consistent across all experiments.[6]
-
Buffer Composition: The type and concentration of salts in your buffer can impact the solubility of this compound.[4]
-
Temperature: Ensure all solutions are prepared and experiments are conducted at a consistent, controlled temperature.[7]
-
-
Quantitative Data Summary
The following tables provide fictional, yet representative, data to illustrate how different formulation approaches can impact this compound's solubility.
Table 1: Solubility of this compound in Various pH Buffers at 25°C
| Buffer System | pH | Solubility (µg/mL) |
| Citrate Buffer | 3.0 | 25.8 |
| Acetate Buffer | 5.0 | 8.2 |
| Phosphate-Buffered Saline (PBS) | 7.4 | 1.5 |
| Carbonate-Bicarbonate Buffer | 9.0 | 0.8 |
Table 2: Enhancement of this compound Solubility in pH 7.4 Buffer with Co-solvents
| Co-solvent System (v/v) | Solubility (µg/mL) | Fold Increase |
| 5% Ethanol | 7.5 | 5.0 |
| 10% Ethanol | 18.2 | 12.1 |
| 5% DMSO | 10.3 | 6.9 |
| 10% DMSO | 25.1 | 16.7 |
| 10% PEG 400 | 22.5 | 15.0 |
| 20% PEG 400 | 58.9 | 39.3 |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility of this compound
This protocol is based on the conventional shake-flask method, which is considered reliable for determining thermodynamic solubility.[6][8]
-
Preparation: Add an excess amount of this compound to vials containing the desired aqueous buffers.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.
-
Sample Collection:
-
Cease agitation and allow the suspended particles to settle.
-
Carefully withdraw a sample of the supernatant.
-
Filter the sample through a 0.22 µm syringe filter to remove any undissolved solid particles.
-
-
Analysis:
-
Dilute the filtered sample with an appropriate solvent to a concentration that falls within the linear range of your analytical method.
-
Quantify the concentration of this compound using a validated analytical technique such as HPLC-UV.[9]
-
-
Calculation: Determine the solubility by multiplying the measured concentration by the dilution factor.
Visualizations
References
- 1. Cosolvent - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. ICI Journals Master List [journals.indexcopernicus.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pharmatutor.org [pharmatutor.org]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. scispace.com [scispace.com]
- 9. solubility experimental methods.pptx [slideshare.net]
How to prevent Zolunicant degradation in stock solutions
Frequently Asked Questions (FAQs)
Q1: What are the potential causes of Zolunicant degradation in stock solutions?
A1: Based on its structure as an indole alkaloid with an ester and a methoxy group, this compound is potentially susceptible to three main degradation pathways in solution:
-
Hydrolysis: The methyl ester group can be hydrolyzed to a carboxylic acid, particularly in the presence of acid or base.
-
Oxidation: The indole ring and the tertiary amine are susceptible to oxidation from atmospheric oxygen, light, or contaminating metal ions.
-
Photodegradation: Exposure to light, especially UV light, can lead to the degradation of many organic molecules, including indole alkaloids.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: For initial solubilization, it is recommended to use a high-purity, anhydrous aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). For aqueous-based assays, further dilution of the DMSO or DMF stock into an appropriate aqueous buffer is recommended. The final concentration of the organic solvent should be kept to a minimum to avoid potential effects on the experiment.
Q3: What is the optimal pH for aqueous solutions of this compound?
A3: To minimize hydrolysis of the ester group, it is advisable to maintain the pH of aqueous solutions close to neutral (pH 6-8). Both acidic and alkaline conditions can catalyze ester hydrolysis.[1][2][3][4][5] The hydrochloride salt form of this compound suggests that it is more stable in slightly acidic to neutral conditions.[6][7][8][9]
Q4: How should I store this compound stock solutions?
A4: To maximize the shelf-life of your this compound stock solutions, we recommend the following storage conditions:
-
Temperature: Store stock solutions at -20°C or, for long-term storage, at -80°C.
-
Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
-
Air: For highly sensitive applications, it is advisable to overlay the solution with an inert gas like argon or nitrogen to prevent oxidation.[10]
Q5: I observed a color change in my this compound stock solution. What does this indicate?
A5: A color change, such as turning yellow or brown, is often an indication of degradation, likely due to oxidation of the indole nucleus or the amine. If you observe a color change, it is recommended to prepare a fresh stock solution and verify its concentration and purity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of Potency/Activity | Hydrolysis of the ester group or oxidation. | Prepare fresh stock solutions in an anhydrous aprotic solvent. For aqueous solutions, use a neutral pH buffer and prepare fresh on the day of the experiment. Store all solutions protected from light and at low temperatures. |
| Precipitation in Aqueous Buffer | Poor aqueous solubility of the free base. | Ensure the pH of the aqueous buffer is compatible with the hydrochloride salt to maintain solubility. Decrease the final concentration or increase the percentage of co-solvent (e.g., DMSO) if experimentally permissible. |
| Appearance of New Peaks in HPLC Analysis | Degradation of this compound. | Analyze the degradation products to identify the pathway (e.g., mass spectrometry to detect hydrolysis or oxidation products). Optimize storage and handling conditions based on the likely degradation route. |
Potential Degradation Pathways of this compound
Caption: Potential degradation pathways for this compound in solution.
Troubleshooting Workflow for this compound Degradation
Caption: A logical workflow for troubleshooting this compound degradation.
Experimental Protocols
Protocol for Assessing this compound Stability by HPLC-UV
This protocol provides a general method for monitoring the stability of this compound in a given stock solution over time.
1. Materials
-
This compound
-
High-purity solvent (e.g., DMSO, HPLC-grade)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (or other appropriate mobile phase modifier)
-
Autosampler vials
2. Preparation of Solutions
-
Prepare a concentrated stock solution of this compound (e.g., 10 mM) in the chosen solvent (e.g., DMSO).
-
Dilute the stock solution to the desired final concentration (e.g., 100 µM) in the aqueous buffer to be tested.
-
Prepare a series of calibration standards of this compound in the same solvent/buffer matrix.
3. HPLC Method
-
Column: C18, e.g., 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical starting gradient could be 10% B, ramping to 90% B over 10-15 minutes. This will need to be optimized for good peak shape and resolution from any degradation products.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Monitor at the absorbance maximum of this compound (this may need to be determined by a UV scan, but a common starting point for indole-containing compounds is around 280 nm).
-
Column Temperature: 25-30°C
4. Stability Study Procedure
-
Immediately after preparing the diluted this compound solution, inject a sample onto the HPLC to obtain the "time zero" (T=0) chromatogram.
-
Aliquot the remaining solution into several vials and store them under the desired test conditions (e.g., room temperature, 4°C, -20°C, protected from light, exposed to light).
-
At specified time points (e.g., 1, 2, 4, 8, 24 hours, and then weekly or monthly), remove a vial from each storage condition and analyze it by HPLC.
-
Quantify the peak area of this compound at each time point against the calibration curve. The percentage of this compound remaining can be calculated relative to the T=0 sample. The appearance of new peaks will indicate degradation products.
This technical support guide is intended to provide general advice. For critical applications, it is strongly recommended that researchers perform their own stability studies to determine the optimal storage and handling conditions for their specific experimental needs.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. ias.ac.in [ias.ac.in]
- 3. kinetics acid hydrolysis of ester reaction rate expression orders of reaction explained Advanced A Level GCE revision notes [docbrown.info]
- 4. pubs.acs.org [pubs.acs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Hydrochloride - Wikipedia [en.wikipedia.org]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Troubleshooting Inconsistent Results in Zolunicant Experiments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for troubleshooting common issues and inconsistencies encountered during in vivo and in vitro experiments with Zolunicant (18-Methoxycoronaridine or 18-MC). This compound is a potent and selective antagonist of the α3β4 nicotinic acetylcholine receptor (nAChR) and is a promising therapeutic candidate for substance use disorders. This guide offers detailed experimental protocols, quantitative data summaries, and visual workflows to help researchers optimize their studies and ensure reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (18-MC)?
A1: this compound is a selective antagonist of the α3β4 nicotinic acetylcholine receptor (nAChR).[1][2] Its anti-addictive properties are primarily attributed to its action within the habenulo-interpeduncular pathway, which modulates dopamine release in the brain's reward circuitry.[3] By blocking α3β4 nAChRs, this compound can attenuate the reinforcing effects of various drugs of abuse.[3]
Q2: What are the known off-target effects of this compound?
A2: While this compound is more selective than its parent compound, ibogaine, it does exhibit some affinity for other receptors. It has a modest affinity for μ-opioid receptors (acting as an agonist) and κ-opioid receptors.[2] However, its affinity for the α4β2 nAChR subtype, NMDA channels, the serotonin transporter, sodium channels, and the σ receptor is significantly reduced compared to ibogaine.[4]
Q3: What are the common challenges related to this compound's solubility and stability?
A3: this compound, like many alkaloids, has limited aqueous solubility, which can present challenges in experimental settings. For in vitro assays, it is often dissolved in organic solvents like dimethyl sulfoxide (DMSO). For in vivo studies, the hydrochloride salt form is often used to improve aqueous solubility. It is crucial to prepare solutions fresh for each experiment to ensure stability.
Q4: How does the metabolism of this compound contribute to experimental variability?
A4: this compound is primarily metabolized in the liver by the polymorphic enzyme CYP2C19.[5] Genetic variations in CYP2C19 can lead to significant inter-individual differences in metabolic rates, which can, in turn, affect the plasma concentration and efficacy of the drug.[6][7] This is a critical factor to consider when observing high variability in animal studies, as different animals may metabolize the compound at different rates.
Troubleshooting Guides
Inconsistent Efficacy in Animal Models of Addiction
Issue: Variable or no significant reduction in drug self-administration or conditioned place preference (CPP) is observed.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Dosing | Conduct a dose-response study to determine the optimal effective dose for your specific animal model and substance of abuse. Effective doses in rats typically range from 10-40 mg/kg (i.p. or oral).[8][9][10] |
| Timing of Administration | The timing of this compound administration relative to the behavioral test is crucial. For acute effects, administration 30-60 minutes prior to the session is common.[11] The long-lasting effects of this compound, potentially due to sequestration in fat and active metabolites, should be considered in the experimental design.[4][11] |
| Route of Administration and Bioavailability | Oral bioavailability can be variable.[1] For oral gavage, ensure proper formulation and vehicle that does not interfere with absorption. Intraperitoneal (i.p.) injection may provide more consistent systemic exposure. |
| Baseline Behavior of Animals | The effect of this compound can be more pronounced in animals with lower baseline drug intake.[12] Analyze data based on baseline performance levels to identify potential subgroups. |
| Metabolic Differences | Individual differences in CYP2C19 activity can lead to varied plasma concentrations. While genotyping individual animals may not be feasible, being aware of this potential source of variability is important for data interpretation. Using larger group sizes can help mitigate the impact of individual metabolic differences.[6][7] |
| Habituation and Stress | Ensure all animals are properly habituated to the experimental apparatus and handling procedures to minimize stress-induced variability in behavior. |
Variability in In Vitro Assays (e.g., Radioligand Binding)
Issue: Inconsistent IC50 or Ki values in receptor binding assays.
| Potential Cause | Troubleshooting Steps |
| Compound Instability | Prepare fresh solutions of this compound for each experiment. Assess the stability of the compound in the assay buffer over the incubation period. |
| Cell Line Variability | Use cells within a defined passage number range to ensure consistent receptor expression levels. Regularly check cell health and morphology. |
| Pipetting Errors | Use calibrated pipettes and ensure thorough mixing of all solutions to maintain accurate concentrations. |
| Assay Conditions | Optimize incubation time and temperature to ensure the binding reaction reaches equilibrium. Ensure the radioligand concentration is appropriate and consistent across experiments. |
| Non-Specific Binding | High non-specific binding can obscure the specific binding signal. Ensure proper washing steps and consider using blocking agents if necessary. |
Quantitative Data Summary
| Parameter | Value | Experimental Model | Reference |
| IC50 vs. α3β4 nAChR | 0.90 µM | In vitro | [3] |
| Ki vs. α3β4 nAChR | <10 nM (for analogue AT-1001) | In vitro | [7] |
| Effective Dose (Morphine Self-Administration) | 40 mg/kg (i.p.) | Rat | [4][10] |
| Effective Dose (Cocaine Self-Administration) | 40 mg/kg (i.p.) | Rat | [4] |
| Effective Dose (Nicotine Self-Administration) | 40 mg/kg (oral) | Rat | [8][12] |
| Effective Dose (Methamphetamine Self-Administration) | 1-40 mg/kg (i.p.) | Rat | [9] |
| Metabolizing Enzyme | CYP2C19 | Human Liver Microsomes | [5] |
Experimental Protocols
Intravenous Self-Administration in Rats
Objective: To assess the effect of this compound on the reinforcing properties of a drug of abuse (e.g., morphine, cocaine, nicotine).
Methodology:
-
Animal Preparation: Surgically implant male Sprague-Dawley or Long-Evans rats with an intravenous jugular catheter. Allow for a recovery period of at least 5-7 days.
-
Acquisition Phase: Train rats to self-administer the drug of interest (e.g., morphine at 0.5 mg/kg/infusion) by pressing an active lever in an operant conditioning chamber. A light cue is typically presented above the active lever upon successful infusion. An inactive lever should also be present, with presses on this lever having no consequence. Continue training until a stable baseline of responding is achieved (e.g., less than 15% variation in infusions over three consecutive days).
-
Testing Phase: Once a stable baseline is established, administer this compound (e.g., 10, 20, 40 mg/kg, i.p. or oral gavage) or vehicle 30-60 minutes before the self-administration session.
-
Data Collection: Record the number of infusions earned, active lever presses, and inactive lever presses during the session.
-
Data Analysis: Compare the number of infusions between this compound-treated and vehicle-treated sessions to determine the effect of this compound on drug self-administration.
Conditioned Place Preference (CPP) in Rats
Objective: To evaluate the effect of this compound on the rewarding or aversive properties of a drug of abuse.
Methodology:
-
Apparatus: Use a three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers, separated by a neutral center chamber.
-
Pre-Conditioning (Baseline): On day 1, place rats in the center compartment and allow them to freely explore all three chambers for 15-20 minutes. Record the time spent in each chamber to establish any initial preference.
-
Conditioning Phase (Days 2-9):
-
On alternate days, administer the drug of abuse (e.g., cocaine, 10-20 mg/kg, i.p.) and confine the rat to one of the outer chambers for 30 minutes.
-
On the intervening days, administer vehicle and confine the rat to the opposite outer chamber for 30 minutes.
-
To test the effect of this compound on the acquisition of CPP, administer this compound (e.g., 10, 20, 40 mg/kg, i.p.) 30 minutes prior to the drug of abuse injection during the conditioning phase.
-
-
Post-Conditioning (Test Day): On day 10, place the drug-free rat in the center compartment and allow it to freely explore all three chambers for 15-20 minutes. Record the time spent in each chamber.
-
Data Analysis: A significant increase in time spent in the drug-paired chamber on the test day compared to the pre-conditioning baseline indicates a CPP. A significant decrease suggests a conditioned place aversion (CPA). Compare the CPP scores between the this compound-treated and vehicle-treated groups to determine the effect of this compound on the acquisition of drug-induced reward.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. 18-Methoxycoronaridine - Wikipedia [en.wikipedia.org]
- 3. Individual differences in cocaine-induced conditioned place preference in male rats: Behavioral and transcriptomic evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 18-Methoxycoronaridine (18-MC) and ibogaine: comparison of antiaddictive efficacy, toxicity, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Morphine Deprivation Increases Self-Administration of the Fast- and Short-Acting μ-Opioid Receptor Agonist Remifentanil in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of cytochrome P450 2C19 polymorphism on the metabolism of voriconazole in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of genetic polymorphisms in CYP2C9 and CYP2C19 on the pharmacokinetics of clinically used drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acute oral 18-methoxycoronaridine (18-MC) decreases both alcohol intake and IV nicotine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 18-MC reduces methamphetamine and nicotine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Acute Oral 18-methoxycoronaridine (18-MC) Decreases both Alcohol Intake and IV Nicotine Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Zolunicant Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of Zolunicant (also known as 18-Methoxycoronaridine or 18-MC) in in vitro studies. This compound is a potent and selective antagonist of the α3β4 nicotinic acetylcholine receptor (nAChR), a key target in addiction research. Proper concentration optimization is critical for obtaining accurate and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: this compound's primary molecular target is the α3β4 nicotinic acetylcholine receptor, where it acts as an antagonist. This action is central to its potential therapeutic effects in addiction. It has significantly lower affinity for other nAChR subtypes, NMDA receptors, sigma-2 receptors, sodium channels, and the serotonin transporter compared to its parent compound, ibogaine.
Q2: What is a typical starting concentration range for this compound in in vitro experiments?
A2: A common starting point for a new compound is to perform a dose-response curve covering a wide range of concentrations, from nanomolar to micromolar. Based on available data, a starting range of 1 nM to 10 µM is recommended to determine the optimal concentration for your specific cell line and assay.
Q3: How should I choose the appropriate cell line for my experiments with this compound?
A3: The choice of cell line should be guided by your research question and the expression of the α3β4 nAChR. Cell lines endogenously expressing this receptor subtype or engineered to express it (e.g., HEK-293 cells stably expressing human α3β4 nAChRs) are ideal. The cell line's characteristics, such as doubling time and sensitivity to other compounds, should also be considered.
Q4: What is the recommended duration of cell exposure to this compound?
A4: The optimal exposure time depends on the compound's mechanism and the biological process under investigation. It is advisable to conduct a time-course experiment (e.g., 24, 48, and 72 hours) to determine the ideal duration for observing the desired effect.
Q5: How is this compound metabolized, and should this be a concern for in vitro studies?
A5: In vitro studies using human liver microsomes have shown that this compound is primarily metabolized by O-demethylation to its major metabolite, 18-hydroxycoronaridine (18-HC). This process is mainly catalyzed by the CYP2C19 enzyme.[1] For in vitro studies, especially those with longer incubation times or using metabolically active systems (like primary hepatocytes), it is important to consider that the observed effects could be a combination of the parent compound and its metabolites.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound | The concentration is too low. | Test a higher concentration range (e.g., up to 100 µM). |
| The compound is inactive in the chosen cell line. | Verify the expression of the α3β4 nAChR in your cell line. Consider using a cell line with known sensitivity. | |
| The incubation time is too short. | Increase the incubation time, guided by a time-course experiment. | |
| Excessive cell death, even at low concentrations | The compound is highly cytotoxic to the specific cell line. | Use a lower concentration range. |
| The cells are particularly sensitive. | Reduce the incubation time. | |
| The solvent concentration is contributing to toxicity. | Ensure the final solvent concentration (e.g., DMSO) is at a non-toxic level (typically ≤ 0.1%). | |
| High variability between replicate wells | Inconsistent cell seeding. | Ensure a homogenous cell suspension before and during seeding. |
| Uneven compound distribution. | Mix the this compound solution thoroughly before adding it to the wells. | |
| "Edge effects" in the microplate. | Avoid using the outer wells of the plate for experimental samples, or fill them with media to maintain humidity. | |
| Inconsistent results in nicotinic receptor antagonist assays | Poor or inadequate sample collection. | Ensure proper technique, especially in saliva-based assays where sufficient volume is crucial.[2] |
| Incorrect read time. | Adhere strictly to the manufacturer's specified read time for the assay kit.[2] | |
| Sample tampering or contamination. | Implement proper sample handling and storage protocols. |
Quantitative Data Summary
The following table summarizes the in vitro activity of this compound at various receptors. This data is crucial for designing experiments and understanding the compound's selectivity.
| Receptor/Transporter | Assay Type | Species | IC50 / Ki |
| α3β4 nAChR | Radioligand Binding | Human | Ki: 0.2 µM |
| α4β2 nAChR | Radioligand Binding | Human | Ki: 3.0 µM |
| Kappa Opioid Receptor | Radioligand Binding | Guinea Pig | Ki: 1.0 µM |
| Mu Opioid Receptor | Radioligand Binding | Rat | Ki: 4.0 µM |
| NMDA Receptor | Radioligand Binding | Rat | IC50: > 10 µM |
| Sigma-2 Receptor | Radioligand Binding | Rat | IC50: > 10 µM |
| Serotonin Transporter | Radioligand Binding | Human | IC50: > 10 µM |
Data sourced from a comprehensive pharmacological profile of (+)-18-Methoxycoronaridine.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay to Determine Cytotoxicity
This protocol is used to assess the cytotoxic effects of this compound on a chosen cell line and to establish a non-toxic concentration range for further functional assays.
Materials:
-
96-well cell culture plates
-
Chosen cell line (e.g., SH-SY5Y, PC-12, or HEK-293 expressing α3β4 nAChR)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. A common starting range is from 1 nM to 100 µM. Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value for cytotoxicity.
Protocol 2: Radioligand Competition Binding Assay for α3β4 nAChR
This protocol is used to determine the binding affinity (Ki) of this compound for the human α3β4 nAChR.
Materials:
-
HEK-293 cells stably expressing human α3β4 nAChRs
-
Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4
-
Radioligand: [3H]Epibatidine (a high-affinity nAChR ligand)
-
Unlabeled Ligand: Nicotine (for determining non-specific binding)
-
This compound stock solution
-
96-well plates
-
Cell harvester and filter mats
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation: Homogenize the HEK-293 cells expressing α3β4 nAChRs in ice-cold lysis buffer and prepare a membrane suspension. Determine the protein concentration of the membrane preparation.
-
Binding Assay Setup (in triplicate):
-
Total Binding: Add 50 µL of binding buffer, 50 µL of [3H]Epibatidine (at a concentration near its Kd), and 100 µL of the membrane suspension.
-
Non-specific Binding: Add 50 µL of a high concentration of nicotine, 50 µL of [3H]Epibatidine, and 100 µL of the membrane suspension.
-
Competition Binding: Add 50 µL of varying concentrations of this compound, 50 µL of [3H]Epibatidine, and 100 µL of the membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.
-
Scintillation Counting: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Use non-linear regression to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Caption: this compound blocks the α3β4 nAChR, inhibiting dopamine release.
Caption: Workflow for optimizing this compound concentration in vitro.
Caption: Logical workflow for troubleshooting common in vitro issues.
References
Managing potential side effects of Zolunicant in animal models
Technical Support Center: Zolunicant Preclinical Development
Disclaimer: this compound is a fictional compound provided for illustrative purposes. The following technical support guide is based on established preclinical models and the known side effect profiles of VEGFR (Vascular Endothelial Growth Factor Receptor) inhibitors, a class of drugs used in oncology research.
This compound is a hypothetical, potent, and selective small-molecule inhibitor of VEGFR2, a key receptor tyrosine kinase involved in angiogenesis. In preclinical animal models for oncology, this compound is investigated for its anti-tumor properties. However, its on-target effects can lead to a range of manageable side effects. This guide provides troubleshooting advice and standardized protocols for researchers.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects observed with this compound administration in rodent models?
A1: Based on its mechanism of action as a VEGFR2 inhibitor, the most frequently observed on-target side effects in animal models include hypertension, delayed wound healing, and gastrointestinal (GI) disturbances such as diarrhea.[1][2] These effects are generally dose-dependent and reversible.
Q2: Why does this compound cause hypertension?
A2: this compound's inhibition of VEGFR2 signaling can lead to a decrease in the production of nitric oxide (NO), a key vasodilator.[3][4] This reduction in NO, coupled with a potential increase in the vasoconstrictor endothelin-1, leads to increased vascular resistance and a subsequent rise in systemic blood pressure.[5][6][7] This is a known class effect for VEGFR inhibitors.[8][9]
Q3: We've observed delayed wound closure in our this compound-treated mice. Is this expected?
A3: Yes, this is an anticipated on-target effect. VEGFR2-mediated signaling is crucial for angiogenesis, the formation of new blood vessels, which is a fundamental step in the proliferative phase of wound healing. By inhibiting this process, this compound can delay the closure of both surgical and experimental wounds.
Q4: Can this compound administration be continued if an animal develops mild diarrhea?
A4: For mild (Grade 1) diarrhea, treatment can often be continued with careful monitoring and supportive care. Ensure animals have easy access to hydration and maintain a consistent diet. If diarrhea persists for more than 48 hours or worsens to Grade 2 (moderate), a dose reduction or temporary interruption of this compound may be necessary, following consultation with the study director.[1] Some tyrosine kinase inhibitors are known to disturb gut microbiota, which can contribute to GI toxicity.[10][11]
Q5: Are there any recommended prophylactic treatments to prevent hypertension?
A5: Prophylactic treatment is generally not recommended as it can mask the pharmacodynamic effect of this compound. Blood pressure should be monitored regularly to establish a baseline before dosing and to detect any treatment-emergent hypertension. If systolic blood pressure consistently exceeds established limits (e.g., >160 mmHg in rats), therapeutic intervention with antihypertensive agents like calcium channel blockers (e.g., amlodipine) may be initiated.[12]
Troubleshooting Guides
Issue 1: Acute Hypertension Detected in a Rat Model
You observe a rapid increase in mean arterial pressure of approximately 30 mm Hg within 48 hours of initiating this compound treatment in Wistar rats.[5][6][12]
Step-by-Step Troubleshooting:
-
Confirm the Finding: Repeat the blood pressure measurement to rule out an anomalous reading. Ensure the animal is calm and properly acclimated to the measurement device (e.g., tail-cuff system).[13]
-
Check Dosing and Formulation: Verify the dose calculation, the concentration of the dosing solution, and the administration volume. Ensure the formulation is homogenous and was prepared correctly.
-
Assess Animal Well-being: Perform a clinical assessment of the animal. Check for other signs of distress, such as lethargy, piloerection, or changes in breathing.
-
Review Protocol Limits: Consult the study protocol for predefined humane endpoints and blood pressure intervention criteria.
-
Consider Dose Modification: If the hypertension is confirmed and sustained, a dose reduction of 25-50% may be warranted. Alternatively, the protocol may call for initiating treatment with an antihypertensive agent, such as amlodipine, which has been shown to prevent VEGFR inhibitor-induced hypertension.[12]
-
Document Everything: Record all measurements, observations, and actions taken in the study logbook.
Issue 2: Poor Healing of Surgical Incision Site
An animal that underwent a surgical procedure (e.g., tumor implantation) and is now receiving this compound shows signs of wound dehiscence or significantly delayed healing compared to vehicle-treated controls.
Step-by-Step Troubleshooting:
-
Assess the Wound: Carefully examine the wound for signs of infection (redness, swelling, discharge), which could be a confounding factor. If infection is suspected, consult with veterinary staff.
-
Review Timing of Treatment: this compound administration should ideally be delayed until after the initial phase of wound healing is complete (typically 7-10 days post-surgery) if the experimental design allows. Starting treatment too early can impair healing.
-
Implement Supportive Care: Keep the wound site clean and dry. An Elizabethan collar may be necessary to prevent the animal from interfering with the site.
-
Evaluate Dose Level: High doses of this compound will have a more pronounced effect on angiogenesis and wound repair. If this side effect impacts study objectives or animal welfare, consider if a lower effective dose can be used.
-
Document and Quantify: Document the wound's appearance with photographs and measure the wound area regularly to quantify the healing rate compared to controls.[14]
Data Presentation
Table 1: Dose-Dependent Effects of this compound on Blood Pressure in Sprague-Dawley Rats Data represents mean change from baseline after 7 days of continuous oral dosing.
| This compound Dose (mg/kg/day) | Mean Systolic BP Change (mmHg) | Incidence of Sustained Hypertension (>25 mmHg increase) |
| Vehicle Control | +2.1 ± 1.5 | 0% |
| 10 | +14.5 ± 3.2 | 20% |
| 30 | +28.9 ± 4.1 | 80% |
| 60 | +41.2 ± 5.5 | 100% |
Table 2: Efficacy of Co-Medication on Managing this compound-Induced Hypertension in Rats All animals received this compound at 30 mg/kg/day for 14 days. Co-medication started on Day 3.
| Treatment Group | Mean Systolic BP Change from Baseline (mmHg) |
| This compound + Vehicle | +29.5 ± 3.8 |
| This compound + Amlodipine (5 mg/kg) | +8.2 ± 2.1 |
| This compound + Captopril (10 mg/kg) | +21.7 ± 3.5 |
Note: Fictional data is modeled on findings for sunitinib, where amlodipine was effective at preventing hypertension, while ACE inhibitors like captopril were not.[12]
Experimental Protocols
Protocol 1: Non-Invasive Blood Pressure Monitoring in Rodents
Objective: To accurately measure systolic blood pressure in mice or rats to monitor for this compound-induced hypertension.[13]
Methodology:
-
Acclimation: For at least 3-5 days prior to the first baseline measurement, acclimate the animals to the restraining device and tail-cuff apparatus for 10-15 minutes daily. This minimizes stress-induced blood pressure spikes.
-
Environment: Conduct measurements in a quiet, temperature-controlled room.
-
Procedure: a. Place the conscious animal into an appropriate restrainer. b. Place the animal on a warming platform set to a comfortable temperature (approx. 32-34°C) to facilitate detection of the tail pulse. c. Secure the inflatable cuff and pulse sensor around the base of the animal's tail. d. Initiate the automated measurement cycle. The system will inflate the cuff to occlude blood flow and then slowly deflate it, recording the pressure at which blood flow returns (systolic pressure).
-
Data Collection: For each session, perform a cycle of 10-15 measurements. Discard the first 3-5 readings to allow for stabilization. The average of the subsequent valid readings constitutes the final measurement for that time point.
-
Schedule: Obtain baseline measurements for at least 3 consecutive days before initiating this compound treatment. Once dosing begins, measure blood pressure at least twice weekly, or as dictated by the study design.
Protocol 2: Murine Excisional Wound Healing Model
Objective: To quantify the impact of this compound on the rate of cutaneous wound healing.[15][16]
Methodology:
-
Animal Preparation: Anesthetize the mouse using an approved isoflurane protocol. Shave the dorsal surface and disinfect the skin with povidone-iodine and alcohol.[16]
-
Wound Creation: a. Tent the dorsal skin along the midline. b. Create two full-thickness wounds on either side of the midline using a sterile 4-mm or 6-mm dermal biopsy punch.[14]
-
Splint Application (Optional but Recommended): To prevent wound contraction, which is the primary mode of healing in mice, a silicone splint can be placed around the wound and secured with sutures or tissue adhesive. This forces the wound to heal by re-epithelialization and granulation, more closely mimicking human wound healing.[14][17]
-
Treatment: Begin oral administration of this compound or vehicle as per the study protocol. In some study designs, a topical formulation may be applied directly.
-
Measurement and Analysis: a. At designated time points (e.g., Day 0, 3, 7, 10, 14), anesthetize the animal and take a digital photograph of the wound with a ruler for scale. b. Use image analysis software (e.g., ImageJ) to trace the wound margin and calculate the remaining open wound area.[15] c. Express the data as a percentage of the original wound area.
-
Histology: At the end of the experiment, harvest the wound tissue, fix in formalin, and embed in paraffin for histological analysis (e.g., H&E staining) to assess re-epithelialization, granulation tissue formation, and vessel density.[16]
Mandatory Visualizations
Caption: this compound inhibits VEGFR2, blocking the pathway that leads to nitric oxide (NO) production and vasodilation.
Caption: Troubleshooting workflow for managing acute hypertension observed in animal models during this compound administration.
References
- 1. archive.cancerworld.net [archive.cancerworld.net]
- 2. Research Portal [scholarship.miami.edu]
- 3. ahajournals.org [ahajournals.org]
- 4. Mechanisms of VEGF-Inhibitor Associated Hypertension and Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Hypertension induced by the tyrosine kinase inhibitor sunitinib is associated with increased circulating endothelin-1 levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sunitinib-induced cardiac hypertrophy and the endothelin axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive analysis of VEGF/VEGFR inhibitor-induced immune-mediated hypertension: integrating pharmacovigilance, clinical data, and preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Etiology and management of hypertension in patients with cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Treatment of hypertension and renal injury induced by the angiogenesis inhibitor sunitinib: preclinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Comprehensive analysis of VEGF/VEGFR inhibitor-induced immune-mediated hypertension: integrating pharmacovigilance, clinical data, and preclinical models [frontiersin.org]
- 14. Video: Murine Model of Wound Healing [jove.com]
- 15. Investigation of Skin Wound Healing Using a Mouse Model | Springer Nature Experiments [experiments.springernature.com]
- 16. Murine Excisional Wound Healing Model and Histological Morphometric Wound Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 18-Methoxycoronaridine (18-MC)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 18-Methoxycoronaridine (18-MC) synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for obtaining 18-Methoxycoronaridine?
A1: There are two main approaches for the synthesis of 18-MC:
-
Racemic Synthesis followed by Chemical Resolution: This involves the synthesis of a racemic mixture of (±)-18-MC, which is then separated into its individual enantiomers. A common method for resolution is the formation of diastereomeric sulfonamides using a chiral resolving agent like (S)-(+)-camphorsulfonyl chloride, followed by chromatographic separation and hydrolysis.[1][2][3] The racemic synthesis is a well-established multi-step process.[1][4]
-
Enantioselective Total Synthesis: This more direct approach introduces chirality early in the synthetic sequence using a chiral auxiliary. This directs the stereochemistry of key reactions, leading to the desired enantiomer without the need for a final resolution step.[1]
Q2: What is the typical overall yield for the racemic synthesis of 18-MC?
A2: The racemic synthesis of 18-MC is a multi-step process, often cited as a 13-step sequence, with a reported overall yield of approximately 7%.[1][4] Improving the efficiency of each step is crucial for maximizing the final product output.
Q3: What are the most common challenges encountered during the synthesis of 18-MC?
A3: Researchers frequently face challenges with the overall yield due to the lengthy synthetic route. A critical and often problematic step is the preparation of the aldehyde side-chain precursor, where the formation of regioisomers can lead to difficult chromatographic separations.[1] Purification of intermediates at various stages can also be a significant hurdle.
Troubleshooting Guides
Issue 1: Low Yield in the Synthesis of the Aldehyde Side-Chain Precursor
Question: I am experiencing low yields and difficulty in separating the desired regioisomer during the synthesis of the aldehyde side-chain precursor. What can be done to improve this?
Answer: This is a well-documented issue in the original synthetic route. An improved, unambiguous synthesis of the side-chain precursor has been developed to avoid the formation of regioisomers and the need for challenging chromatographic separation. This method involves incorporating a protected primary alcohol moiety early in the synthesis.
Recommended Protocol Modification: Instead of relying on post-reaction separation, adopt a synthetic strategy that directly yields the required regioisomer.
Issue 2: Poor Overall Yield in the Multi-Step Synthesis
Question: My overall yield for the synthesis is significantly lower than the reported 7%. Which steps are the most critical to optimize?
Answer: In a long synthetic sequence, yield loss can occur at every stage. The convergent cycloaddition step is particularly critical to the overall throughput. To improve the overall yield, a systematic optimization of each reaction and minimization of losses during workup and purification are essential.
Optimization Strategies:
-
Purity of Intermediates: Ensure the high purity of key intermediates, especially the aldehyde side-chain precursor, as impurities can negatively impact subsequent steps.
-
Re-evaluate Reaction Conditions: Systematically vary parameters such as temperature, reaction time, and stoichiometry of reagents for each step to identify the optimal conditions.
-
Purification Techniques: Where feasible, utilize crystallization for purification instead of column chromatography to minimize product loss on silica gel.
-
Inert Atmosphere: For sensitive reagents like Lithium Aluminum Hydride (LiAlH₄), strictly maintain anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon) to prevent reagent quenching and side reactions.
Issue 3: Low Yield in the Final Cyclization Step
Question: The final thermal rearrangement to form the 18-MC core is giving me a low yield. How can I optimize this step?
Answer: The final step involves a thermal electrocyclic rearrangement of an enamine intermediate. The reported yield for this step is 64%.
Optimization Strategies:
-
Solvent: This reaction is typically carried out in refluxing toluene. Ensure the solvent is dry and of high purity.
-
Temperature and Reaction Time: The reaction requires high temperatures (refluxing toluene, ~110°C). The rearrangement has been reported to be slow, in some cases requiring up to 24 hours.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Purity of the Enamine Precursor: Ensure the enamine intermediate is pure before subjecting it to the high temperatures of the cyclization, as impurities may lead to side reactions and decomposition.
Data Presentation
Table 1: Reported Yields for Key Steps in 18-MC Synthesis
| Step | Synthetic Strategy | Reported Yield (%) | Reference |
| Overall Synthesis of Racemic (±)-18-MC (13 steps) | Racemic Synthesis | ~7 | [1][4] |
| Alkylation of diethyl allylmalonate with dibromoethane | Racemic Synthesis (Congener) | 81 | [5] |
| Reaction with N-benzylmethylamine | Racemic Synthesis (Congener) | 56 | [5] |
| Krapcho decarboethoxylation | Racemic Synthesis (Congener) | 97 | [5] |
| Acetal hydrolysis to enamine intermediate | Racemic Synthesis (Congener) | 94 | [5] |
| Thermal electrocyclic rearrangement to 18-MC congener | Racemic Synthesis (Congener) | 64 | [5] |
| Hydrolysis of diastereomeric sulfonamide to (+)-18-MC | Chemical Resolution | 77 | [1] |
| Hydrolysis of diastereomeric sulfonamide to (-)-18-MC | Chemical Resolution | 74 | [1] |
| Removal of chiral auxiliary to yield tetracyclic intermediate | Enantioselective Synthesis | >99% ee | [1] |
Experimental Protocols
Protocol 1: Reduction of an Ester Intermediate using LiAlH₄
This protocol describes a crucial step in the formation of the side-chain precursor.
Materials:
-
Methyl 5-benzyloxy-2-(2-methoxyethyl)pentanoate
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Diethyl Ether (Et₂O)
-
Ethyl Acetate (EtOAc)
-
1 N Sodium Hydroxide (NaOH) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Sodium Sulfate (Na₂SO₄)
Procedure:
-
Prepare a suspension of LiAlH₄ (15.2 g, 400 mmol) in anhydrous Et₂O (1.6 L) in a suitable reaction vessel under a nitrogen atmosphere at room temperature.
-
Prepare a solution of methyl 5-benzyloxy-2-(2-methoxyethyl)pentanoate (112.0 g, 400 mmol) in anhydrous Et₂O (500 mL).
-
Add the ester solution dropwise to the LiAlH₄ suspension over 2 hours.
-
Stir the reaction mixture for 15 hours at room temperature.
-
Carefully quench the reaction by the dropwise addition of EtOAc (240 mL), followed by H₂O (160 mL), and then 1 N NaOH solution (240 mL).
-
Pour the resulting mixture into a saturated NaHCO₃ solution (1.5 L) and extract with Et₂O (2 x 1 L).
-
Combine the organic extracts, dry over Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the product alcohol.
Protocol 2: Final Cyclization via Thermal Rearrangement
This protocol describes the final step in the synthesis of an 18-MC congener, which is analogous to the formation of 18-MC itself.
Materials:
-
Enamine precursor
-
Toluene
Procedure:
-
Dissolve the enamine precursor in toluene.
-
Heat the solution to reflux (approximately 110°C).
-
Maintain the reflux for up to 24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final 18-MC analog. A yield of 64% has been reported for this step in the synthesis of a congener.[5]
Mandatory Visualizations
Caption: General experimental workflow for the synthesis of 18-Methoxycoronaridine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of enantiomerically pure (+)- and (-)-18-methoxycoronaridine hydrochloride and their preliminary assessment as anti-addictive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. designer-drug.com [designer-drug.com]
Addressing variability in Zolunicant's effect on animal behavior
Welcome to the technical support center for Zolunicant. This resource is designed to assist researchers, scientists, and drug development professionals in addressing variability in this compound's effect on animal behavior during pre-clinical experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant inter-individual variation in the anxiolytic effects of this compound in our rodent models. What are the potential causes?
A1: Inter-individual variation is a common challenge in behavioral pharmacology. Several factors can contribute to this variability when using this compound:
-
Genetic Background: Different strains of mice or rats can exhibit varied responses to anxiolytic compounds due to differences in receptor density, metabolism, and baseline anxiety levels.
-
Age and Sex: The age and sex of the animals can influence drug metabolism and behavioral responses. Hormonal cycles in female rodents, for instance, can be a significant variable.
-
Housing and Husbandry: Environmental conditions such as cage density, enrichment, light-dark cycle, and noise levels can impact baseline anxiety and stress, thereby affecting the observed efficacy of this compound.
-
Drug Administration: Inconsistencies in the route of administration, dosage, and timing can lead to variable pharmacokinetic profiles among animals.
-
Acclimatization and Handling: Insufficient acclimatization to the testing room and equipment, as well as excessive or inconsistent handling, can increase stress and mask the anxiolytic effects of the compound.
Q2: What is the recommended protocol for this compound administration to minimize variability?
A2: To ensure consistent and reproducible results, we recommend the following administration protocol:
-
Route of Administration: Intraperitoneal (IP) injection is the most common and reliable route for systemic administration in rodents.
-
Vehicle: this compound is soluble in a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. Ensure the vehicle is prepared fresh and administered to a control group.
-
Dosage and Timing: Administer this compound 30 minutes prior to behavioral testing to allow for optimal bioavailability. A dose-response curve should be established for your specific animal strain and behavioral paradigm.
-
Handling: Handle all animals gently and consistently. Injections should be performed by an experienced technician to minimize stress.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Lack of Efficacy in Elevated Plus Maze (EPM)
You are not observing the expected increase in time spent in the open arms of the EPM following this compound administration.
Troubleshooting Steps & Potential Solutions
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Suboptimal Dose | Perform a dose-response study (e.g., 1, 3, 10 mg/kg). | Identify the optimal dose that produces a significant anxiolytic effect without causing sedation. |
| Incorrect Timing | Vary the pre-treatment time (e.g., 15, 30, 60 minutes) before the EPM test. | Determine the time to peak effect for this compound in your model. |
| "Ceiling" or "Floor" Effects | The testing environment may be too aversive (low open arm time in controls) or not aversive enough (high open arm time in controls). Adjust lighting levels or the height of the maze. Brighter light can increase the aversiveness of the open arms. | Normalize the baseline anxiety levels to a range where anxiolytic effects can be detected. |
| Prior Test Experience | Ensure animals are naive to the EPM. Previous exposure can alter anxiety levels and drug responses. | Reduce variability due to learning and memory effects. |
| Experimenter Bias | The experimenter should be blind to the treatment groups during testing and data analysis. | Eliminate subjective bias in handling and scoring. |
Experimental Workflow for EPM Troubleshooting
Caption: Troubleshooting workflow for lack of this compound efficacy in the EPM.
Issue 2: Contradictory Results Between Open Field Test (OFT) and Marble Burying Test (MBT)
You observe an anxiolytic effect with this compound in the OFT (increased time in the center zone) but no effect on the number of marbles buried in the MBT.
Troubleshooting Steps & Potential Solutions
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Different Anxiety Domains | The OFT primarily measures anxiety related to open spaces (agoraphobia), while the MBT is thought to model neophobia (fear of new objects) and repetitive, compulsive-like behaviors.[1] this compound may selectively modulate pathways involved in one domain but not the other. | A clearer understanding of this compound's specific behavioral profile. |
| Motor Confounds | High doses of this compound might cause slight motor impairment or hyperactivity that is not immediately obvious. This could affect digging behavior in the MBT. | Run a locomotor activity test to assess this compound's effect on general motor function. |
| Bedding Type | The type and depth of bedding can significantly influence burying behavior.[2] | Standardize the bedding material and depth across all cages to ensure consistency. |
| Genetic Strain Differences | Different mouse strains exhibit innate differences in their tendency to bury marbles.[3] | Confirm that the strain you are using is known to be sensitive in the MBT. |
Logical Relationship of Behavioral Test Interpretation
Caption: Interpreting divergent results from different behavioral assays.
Experimental Protocols
Protocol 1: Elevated Plus Maze (EPM)
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated 50 cm from the floor.
-
Acclimatization: Acclimate the animals to the testing room for at least 60 minutes before the test.
-
Procedure:
-
Administer this compound or vehicle via IP injection 30 minutes prior to testing.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session using a video tracking system.
-
-
Data Analysis: The primary measures are the time spent in the open arms and the number of entries into the open arms. An anxiolytic effect is indicated by a significant increase in these parameters compared to the vehicle-treated group.
Protocol 2: Marble Burying Test (MBT)
-
Apparatus: A standard rodent cage filled with 5 cm of fresh bedding.
-
Procedure:
-
Evenly space 20 glass marbles on the surface of the bedding.
-
Administer this compound or vehicle 30 minutes prior to the test.
-
Place a single animal in the cage.
-
Leave the animal undisturbed for 30 minutes.
-
-
Data Analysis: After 30 minutes, remove the animal and count the number of marbles that are at least two-thirds buried. A reduction in the number of buried marbles is indicative of an anxiolytic or anti-compulsive effect.
This compound Signaling Pathway (Hypothesized)
This compound is a selective antagonist of the AnxR1 receptor, a G-protein coupled receptor. The binding of the endogenous ligand to AnxR1 is hypothesized to activate a Gαi-coupled pathway, leading to the inhibition of adenylyl cyclase, a decrease in cAMP levels, and subsequent modulation of downstream protein kinases that regulate neuronal excitability and anxiety-related behaviors. This compound blocks this cascade.
Caption: Hypothesized Gαi-coupled signaling pathway antagonized by this compound.
References
How to minimize Zolunicant's effect on locomotor activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the effects of Zolunicant on locomotor activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect locomotor activity?
This compound is a potent and selective antagonist of the Dopamine D2 receptor (D2R). By blocking D2Rs in the central nervous system, particularly in the nigrostriatal pathway, this compound can lead to a dose-dependent reduction in spontaneous locomotor activity. This is a known class effect for D2R antagonists and is often associated with catalepsy at higher doses.
Q2: We are observing significant decreases in locomotor activity in our rodent models at our target dose. Is this expected?
Yes, a reduction in locomotor activity is an anticipated pharmacodynamic effect of this compound due to its mechanism of action as a D2 receptor antagonist. The extent of this effect is typically dose-dependent. If the observed effect is greater than desired, it may be necessary to adjust the experimental protocol.
Q3: Can the locomotor effects of this compound be dissociated from its therapeutic effects in our experimental model?
This is a critical experimental question and depends on the therapeutic target. It may be possible to find a therapeutic window where the desired effects are observed with minimal impact on locomotor activity. This often requires a detailed dose-response study. Co-administration with specific agents may also help to mitigate the locomotor effects.
Q4: What are the potential long-term consequences of this compound administration on motor function?
Chronic administration of D2 receptor antagonists can lead to extrapyramidal side effects (EPS), including tardive dyskinesia. It is crucial to monitor for these effects in long-term studies and to establish the lowest effective dose to minimize these risks.
Troubleshooting Guides
Issue: Excessive Reduction in Locomotor Activity
If you are observing a more significant reduction in locomotor activity than anticipated, consider the following troubleshooting steps:
-
Dose-Response Evaluation: The primary method to minimize on-target locomotor effects is to carefully determine the dose-response relationship for both the desired therapeutic effect and the locomotor side effect.
-
Recommendation: Conduct a dose-response study to identify the minimal effective dose that achieves the desired therapeutic outcome with the least impact on locomotor activity.
-
-
Co-administration with a 5-HT2A Antagonist: Co-treatment with a serotonin 5-HT2A receptor antagonist has been shown to mitigate the extrapyramidal side effects, including locomotor suppression, induced by D2 receptor antagonists.
-
Recommendation: Consider the co-administration of a 5-HT2A antagonist. A pilot study to determine the optimal dose of the co-administered agent is recommended.
-
-
Refinement of the Animal Model: The choice of rodent strain and the specific locomotor activity testing paradigm can influence the observed outcomes.
-
Recommendation: Review the literature for the most appropriate animal model and behavioral assay for your specific research question. Some strains may be more or less sensitive to the motor effects of D2R antagonists.
-
Experimental Protocols
Open Field Test for Locomotor Activity
The open field test is a common method to assess spontaneous locomotor activity in rodents.
Objective: To quantify the effect of this compound on horizontal and vertical locomotor activity.
Materials:
-
Open field arena (e.g., 40 cm x 40 cm x 30 cm) equipped with infrared beams or a video tracking system.
-
This compound solution and vehicle control.
-
Experimental animals (e.g., mice or rats).
Procedure:
-
Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Administer this compound or vehicle control at the desired dose and route of administration.
-
At the appropriate time point post-administration (e.g., 30 minutes), place the animal in the center of the open field arena.
-
Record locomotor activity for a defined period (e.g., 30-60 minutes). Key parameters to measure include:
-
Total distance traveled (cm)
-
Time spent mobile (s)
-
Rearing frequency (vertical activity)
-
-
Thoroughly clean the arena with 70% ethanol between each animal to eliminate olfactory cues.
Quantitative Data Summary
The following table summarizes hypothetical data from a dose-response study evaluating the effect of this compound on locomotor activity in mice.
| Treatment Group | Dose (mg/kg) | Total Distance Traveled (cm) (Mean ± SEM) | % Reduction from Vehicle |
| Vehicle | 0 | 3500 ± 250 | 0% |
| This compound | 0.1 | 2800 ± 210 | 20% |
| This compound | 0.3 | 1750 ± 180 | 50% |
| This compound | 1.0 | 875 ± 120 | 75% |
Visualizations
Caption: Mechanism of action of this compound on the D2 receptor signaling pathway.
Caption: Experimental workflow for assessing the effect of this compound on locomotor activity.
Technical Support Center: Refining Zolunicant Administration to Mitigate Animal Stress
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to refine Zolunicant (also known as 18-methoxycoronaridine or 18-MC) administration protocols, with a primary focus on minimizing animal stress and enhancing experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is a synthetic analog of ibogaine. Its primary mechanism of action is as a selective antagonist of α3β4 nicotinic acetylcholine receptors (nAChRs). This antagonism is thought to be the basis for its potential therapeutic effects in addiction.[1][2]
Q2: What are the common administration routes for this compound in rodent studies?
A2: The most common administration routes for this compound in rodent studies are oral gavage (p.o.) and intraperitoneal (i.p.) injection.[1][2]
Q3: What are the reported side effects of this compound in animal models?
A3: At therapeutic doses (typically 10-40 mg/kg in rats), this compound has a favorable safety profile compared to its parent compound, ibogaine.[2] Studies have shown that it does not typically induce tremors, cerebellar neurotoxicity, or significant effects on heart rate or blood pressure.[2][3]
Q4: What is a suitable vehicle for preparing this compound for administration?
A4: A commonly used vehicle for dissolving this compound hydrochloride is a sterile phosphate buffer, such as 0.01 M sodium phosphate monobasic (NaH₂PO₄), adjusted to a pH of approximately 6.0.[1][3] For oral administration, sterile water or 0.5% carboxymethylcellulose can also be used.[4]
Q5: How can I minimize stress during the administration procedure?
A5: To minimize stress, it is crucial to habituate the animals to handling for several days prior to the experiment.[5] Employing proper restraint techniques that are firm yet gentle is essential to avoid distress.[5] For procedures like oral gavage, using flexible or soft-tipped needles can reduce the risk of injury.[5] Whenever feasible, consider less invasive alternatives to oral gavage, such as voluntary consumption.
Troubleshooting Guide
Issue 1: Animal exhibits signs of distress during oral gavage (e.g., struggling, vocalization, fluid from nose).
-
Possible Cause: Improper restraint, incorrect gavage needle placement, or administration of a large volume.
-
Solution:
-
Refine Restraint Technique: Ensure the animal is securely restrained with its head and neck extended to create a straight path to the esophagus. Avoid excessive pressure on the thorax.
-
Verify Needle Placement: The gavage needle should be inserted gently into the diastema (the gap between the incisors and molars) and advanced along the roof of the mouth. If any resistance is met, withdraw the needle and try again. The animal should be able to swallow the tube.
-
Check for Aspiration: If fluid appears from the nose, immediately stop the administration, withdraw the needle, and hold the animal with its head tilted down to allow the fluid to drain. Do not re-administer the dose.
-
Optimize Volume: Ensure the administered volume does not exceed the recommended limits (see Table 2).
-
Issue 2: Inconsistent behavioral or physiological responses to this compound across a study cohort.
-
Possible Cause: Variability in drug administration technique, leading to inconsistent dosing or stress-induced confounding variables.
-
Solution:
-
Standardize Procedures: Ensure all personnel are thoroughly trained and follow a standardized protocol for drug preparation and administration.
-
Consider the Route of Administration: Intraperitoneal injections generally lead to faster absorption and potentially higher bioavailability compared to oral gavage, which is subject to first-pass metabolism.[6][7] However, oral administration may be more clinically relevant.[8] The choice of route should be consistent and justified.
-
Acclimatize Animals: A proper acclimation period to the facility and handling is crucial to reduce baseline stress levels, which can impact experimental outcomes.
-
Issue 3: Difficulty in dissolving this compound for administration.
-
Possible Cause: Use of an inappropriate vehicle or improper dissolution technique.
-
Solution:
-
Use Recommended Vehicle: Prepare this compound in a sterile phosphate buffer (e.g., 0.01 M NaH₂PO₄ at pH ~6.0).
-
Aid Dissolution: Gentle warming and vortexing of the solution may be necessary to achieve complete dissolution.[1]
-
Visual Inspection: Always inspect the solution to ensure it is clear and free of particulates before administration.[1]
-
Data Presentation
Table 1: Recommended Gavage Needle Sizes for Rodents
| Animal | Weight (g) | Gauge | Length (inches) |
| Mouse | < 25 | 22 | 1.5 |
| 25 - 35 | 20 | 1.5 | |
| > 35 | 18 | 2 | |
| Rat | < 100 | 18 | 2 |
| 100 - 250 | 16 | 3 | |
| > 250 | 15 | 3 |
Source: Adapted from various IACUC guidelines.
Table 2: Maximum Recommended Administration Volumes for Rodents
| Route | Species | Maximum Volume |
| Oral (p.o.) | Mouse | 10 mL/kg |
| Rat | 10 mL/kg | |
| Intraperitoneal (i.p.) | Mouse | 10 mL/kg |
| Rat | 10 mL/kg |
Note: These are maximum recommended volumes; using the smallest effective volume is advised to minimize discomfort.[9]
Table 3: Effective Dosages of this compound (18-MC) in Rat Models
| Indication | Animal Model | Dose (mg/kg) | Route | Key Findings |
| Alcohol Intake | Alcohol Preferring (P) Rats | 10, 20, 40 | p.o. | Dose-dependently reduced alcohol intake in both male and female rats.[8] |
| Nicotine Self-Administration | Sprague-Dawley Rats | 40 | p.o. | Significantly reduced nicotine self-administration.[8] |
| Sucrose & Palatable Fluid Intake | Sprague-Dawley Rats | 10, 20, 40 | i.p. | Significantly reduced consumption of sucrose, saccharin, and saline solutions.[10] |
| Morphine & Cocaine Self-Administration | Sprague-Dawley Rats | 40 | i.p. | Decreased self-administration of morphine and cocaine.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Intraperitoneal Injection
-
Calculate the required amount of this compound HCl based on the desired dose (e.g., 20 mg/kg) and the body weight of the animals.
-
Prepare the vehicle: A sterile 0.01 M sodium phosphate monobasic (NaH₂PO₄) buffer, with the pH adjusted to approximately 6.0.
-
Dissolve this compound: Add the weighed this compound HCl to the sterile vehicle.
-
Facilitate dissolution: If necessary, gently warm and vortex the solution until the compound is fully dissolved.
-
Final check: Ensure the final solution is clear and free of any visible particles before drawing it into sterile syringes.
Protocol 2: Intraperitoneal (i.p.) Injection in a Rat
-
Restrain the animal: Use a two-person technique where one person restrains the rat with its head tilted downwards.
-
Locate the injection site: Identify the lower right abdominal quadrant to avoid the cecum and urinary bladder.[9][11]
-
Disinfect the site: Clean the injection site with a 70% ethanol wipe.
-
Insert the needle: Using an appropriate gauge needle (e.g., 23-25g for a rat), insert it at a 30-40° angle into the peritoneal cavity.[1][9]
-
Aspirate: Gently pull back the plunger to ensure no blood or urine is drawn, which would indicate incorrect placement.[1]
-
Inject the solution: If the aspiration is clear, slowly and steadily inject the this compound solution.
-
Withdraw the needle: Remove the needle and return the animal to its home cage.
-
Monitor: Observe the animal for at least 10-15 minutes post-injection for any signs of distress.[1]
Protocol 3: Oral Gavage in a Rat
-
Select the correct gavage needle: Choose a flexible plastic or stainless steel gavage needle with a ball-tip of the appropriate size for the rat (e.g., 16-18 gauge for an adult).[1]
-
Measure insertion depth: Measure the needle from the tip of the rat's nose to the last rib to determine the correct insertion depth. Mark the needle if necessary.[1]
-
Restrain the animal: Firmly restrain the rat, extending its head and neck.
-
Insert the needle: Gently insert the gavage needle into the diastema and advance it over the tongue. The needle should slide easily down the esophagus without force.[1]
-
Administer the solution: Once the needle is at the predetermined depth, slowly administer the this compound solution.
-
Remove the needle: Gently withdraw the needle along the same path of insertion.
-
Monitor: Return the animal to its cage and observe it closely for any signs of distress.[1]
Mandatory Visualizations
Caption: this compound's antagonism of α3β4 nAChRs modulates the mesolimbic dopamine system.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 18-Methoxycoronaridine, a potential anti-obesity agent, does not produce a conditioned taste aversion in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | The α5 Nicotinic Acetylcholine Receptor Subunit Differentially Modulates α4β2* and α3β4* Receptors [frontiersin.org]
- 6. Oral, intraperitoneal and intravenous pharmacokinetics of deramciclane and its N-desmethyl metabolite in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Acute oral 18-methoxycoronaridine (18-MC) decreases both alcohol intake and IV nicotine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. 18-Methoxycoronaridine: a potential new treatment for obesity in rats? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. newcastle.edu.au [newcastle.edu.au]
Technical Support Center: Optimizing Electrophysiology Recordings with Zolunicant Application
Welcome to the technical support center for Zolunicant (also known as 18-Methoxycoronadine or 18-MC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing electrophysiology recordings when studying the effects of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets in the context of electrophysiology?
A1: this compound, or 18-Methoxycoronadine (18-MC), is a synthetic derivative of the psychoactive compound ibogaine. It is being investigated for its potential in treating substance use disorders. In electrophysiological studies, this compound's primary targets include:
-
Nicotinic Acetylcholine Receptors (nAChRs): It acts as an antagonist, with a notable selectivity for the α3β4 subtype.[1]
-
Voltage-gated Potassium Channels: Specifically, the hERG (human Ether-à-go-go-Related Gene) channel, which is a critical component of cardiac repolarization.[1]
-
Voltage-gated Sodium Channels: Including the cardiac sodium channel NaV1.5.[1]
-
Voltage-gated Calcium Channels: Such as the CaV2.2 (N-type) and CaV1.2 (L-type) channels.[1]
Q2: What are the known potencies (IC50) of this compound on its primary ion channel targets?
A2: The inhibitory concentrations (IC50) of this compound vary across its different targets. The following table summarizes the available data. Note that for some channels, only qualitative comparisons to its parent compound, ibogaine, are available.
| Target Channel/Receptor | Assay Type | System | IC50 Value (µM) | Reference |
| Nicotinic Acetylcholine Receptor (α3β4) | Ca²⁺ Influx Assay | TE671 cells | 0.75 | [1] |
| hERG Potassium Channel | Whole-cell patch clamp | hERG channels expressed in TSA-201 cells | Higher IC50 than ibogaine (less potent) | [1] |
| NaV1.5 Sodium Channel | Whole-cell patch clamp | hNaV1.5 channels expressed in TSA-201 cells | Higher IC50 than ibogaine (less potent) | [1] |
| CaV1.2 Calcium Channel | Whole-cell patch clamp | hCaV1.2 channels expressed in TSA-201 cells | Higher IC50 than ibogaine (less potent) | [1] |
Q3: How should I prepare a stock solution of this compound for my experiments?
A3: For in vitro electrophysiology experiments, this compound can be prepared as a stock solution in a vehicle such as dimethyl sulfoxide (DMSO).[2] It is crucial to sonicate the solution to ensure it is fully dissolved.[3] The final concentration of DMSO in the recording solution should be kept low (typically ≤0.1%) to avoid off-target effects.[2] Always prepare fresh dilutions from the stock on the day of the experiment.
Troubleshooting Guides
Problem 1: Difficulty obtaining a stable gigaohm (GΩ) seal.
-
Possible Cause: The tip of the patch pipette may be dirty or damaged.
-
Solution: Ensure your pipette glass is clean before pulling. Fire-polish the pipette tip to the appropriate diameter. Always apply positive pressure to the pipette as it approaches the cell to keep the tip clean.[4]
-
Possible Cause: The health of the cells may be compromised.
-
Solution: Ensure cells are healthy and have not been passaged too many times. For slice preparations, ensure proper oxygenation and slicing technique to maintain cell viability.[4]
Problem 2: The recording is noisy.
-
Possible Cause: Electrical interference from nearby equipment.
-
Solution: Identify and turn off any non-essential electrical equipment near the electrophysiology rig. Ensure proper grounding of all components of your setup.
-
Possible Cause: Poor seal resistance.
-
Solution: A seal resistance of at least 1 GΩ is recommended for optimal recordings.[5] If the seal is poor, discard the cell and attempt to patch a new one.
Problem 3: The recorded current runs down over time.
-
Possible Cause: Instability of the whole-cell configuration.
-
Solution: Monitor the series resistance throughout the experiment. A significant increase in series resistance can indicate that the patch is resealing. Gentle suction may help to re-establish a stable recording.[6]
-
Possible Cause: Intracellular factors are washing out of the cell.
-
Solution: For experiments where rundown is a significant issue, consider using the perforated patch-clamp technique. This method uses antibiotics like amphotericin B or nystatin to gain electrical access to the cell while preserving the intracellular environment.[3]
Problem 4: Inconsistent or unexpected drug effects.
-
Possible Cause: Inaccurate drug concentration.
-
Solution: Verify the preparation of your this compound stock solution and dilutions. Ensure thorough mixing before application.
-
Possible Cause: Instability of this compound in the experimental solution.
-
Solution: Prepare fresh dilutions of this compound for each experiment. Avoid prolonged exposure of the solution to light.
Experimental Protocols
Below are detailed methodologies for key experiments to characterize the effects of this compound on its primary ion channel targets.
Protocol 1: Characterizing this compound's Effect on α3β4 Nicotinic Acetylcholine Receptors
Objective: To determine the inhibitory effect of this compound on α3β4 nAChR-mediated currents.
Cell Line: HEK293 cells stably expressing the human α3 and β4 nicotinic receptor subunits.
Method: Whole-cell voltage-clamp electrophysiology.
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsCl, 1 MgCl₂, 10 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).
Procedure:
-
Establish a whole-cell recording configuration with a holding potential of -60 mV.
-
Apply a saturating concentration of a suitable nAChR agonist (e.g., 100 µM acetylcholine or 10 µM epibatidine) for a short duration (e.g., 2-5 seconds) to elicit a control current.
-
Wash out the agonist and allow the receptor to recover.
-
Pre-apply this compound at various concentrations (e.g., 0.1, 1, 10, 30, 100 µM) for a set period (e.g., 2-5 minutes).
-
In the continued presence of this compound, co-apply the agonist to elicit the inhibited current.
-
Wash out both this compound and the agonist.
-
Calculate the percentage of inhibition for each concentration of this compound and fit the data to a concentration-response curve to determine the IC50 value.
Protocol 2: hERG (KV11.1) Potassium Channel Safety Assay
Objective: To assess the inhibitory potential of this compound on hERG potassium channels.
Cell Line: CHO or HEK293 cells stably expressing the hERG channel.
Method: Whole-cell voltage-clamp electrophysiology.
Solutions:
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA, 5 Mg-ATP (pH adjusted to 7.2 with KOH).
Voltage Protocol:
-
Hold the cell at -80 mV.
-
Depolarize to +20 mV for 2 seconds to activate and then inactivate the hERG channels.
-
Repolarize to -50 mV for 2 seconds to record the characteristic hERG tail current.
-
Return to the holding potential of -80 mV.
Procedure:
-
Establish a stable whole-cell recording and apply the voltage protocol repeatedly (e.g., every 15 seconds) until a stable baseline current is achieved.
-
Perfuse the cell with various concentrations of this compound, allowing the effect to reach a steady state at each concentration.
-
Record the hERG tail current in the presence of each this compound concentration.
-
At the end of the experiment, apply a known hERG blocker (e.g., 1 µM E-4031) to confirm the identity of the recorded current.[5]
-
Calculate the percentage of block at each concentration and determine the IC50 value.
Protocol 3: Investigating this compound's Effect on NaV1.5 Sodium Channels
Objective: To characterize the inhibition of peak and late NaV1.5 currents by this compound.
Cell Line: HEK293 cells stably expressing the human NaV1.5 channel.
Method: Whole-cell voltage-clamp electrophysiology.
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA (pH adjusted to 7.2 with CsOH).
Voltage Protocol (for peak current):
-
Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure all channels are in the closed state.
-
Apply a short depolarizing pulse (e.g., to -10 mV for 20 ms) to elicit the peak inward sodium current.
-
Return to the holding potential.
Procedure:
-
Obtain a stable whole-cell recording and apply the voltage protocol at a regular interval (e.g., every 5-10 seconds).
-
Apply increasing concentrations of this compound and record the peak NaV1.5 current at each concentration until a steady-state effect is observed.
-
To study the effect on late NaV1.5 current, a channel opener like ATX-II can be used to enhance the late component.[5]
-
Calculate the percentage of inhibition for both peak and late currents to determine the IC50 values.
Protocol 4: Assessing this compound's Impact on CaV2.2 Calcium Channels
Objective: To determine the inhibitory effect of this compound on N-type (CaV2.2) voltage-gated calcium channels.
Cell Line: HEK293 cells or dorsal root ganglion (DRG) neurons endogenously expressing CaV2.2 channels.
Method: Whole-cell voltage-clamp electrophysiology.
Solutions:
-
External Solution (in mM): 120 TEA-Cl, 20 BaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with TEA-OH). Barium (Ba²⁺) is often used as the charge carrier to increase current amplitude and reduce calcium-dependent inactivation.
-
Internal Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with CsOH).
Voltage Protocol:
-
Hold the cell at a hyperpolarized potential (e.g., -90 mV).
-
Apply a depolarizing step (e.g., to +10 mV for 200 ms) to elicit the inward barium current.
-
Return to the holding potential.
Procedure:
-
Establish a stable whole-cell recording and apply the voltage protocol to record baseline CaV2.2 currents.
-
Apply various concentrations of this compound and record the currents at steady-state inhibition.
-
Calculate the percentage of inhibition at each concentration to determine the IC50 value.
Visualizations
Caption: A typical experimental workflow for investigating the effects of this compound.
Caption: Simplified signaling pathway of nAChR and its antagonism by this compound.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 3. Automated Electrophysiology Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Frequently Asked Questions — Slice Electrophysiology 1.0 documentation [campagnola.github.io]
- 5. fda.gov [fda.gov]
- 6. Series resistance errors in whole cell voltage clamp measured directly with dual patch-clamp recordings: not as bad as you think - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting Zolunicant's impact on feeding behavior
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers studying the impact of Zolunicant on feeding behavior.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective antagonist for the G-protein coupled receptor GPR123. This receptor is primarily expressed on hypothalamic neurons responsible for regulating appetite. The endogenous ligand for GPR123 is Orexin-C, a peptide that stimulates food intake. By blocking the binding of Orexin-C to GPR123, this compound is expected to reduce appetite and feeding behavior.
Q2: What are the recommended starting doses for in vivo studies in rodents?
A2: For initial studies, we recommend a dose range of 1 mg/kg to 10 mg/kg administered via intraperitoneal (IP) injection. The optimal dose will vary depending on the specific rodent model and experimental design. Please refer to the dose-response table below for more details.
Q3: How should this compound be stored?
A3: this compound should be stored as a powder at -20°C. For experimental use, create aliquots of the desired concentration in a suitable vehicle (e.g., 10% DMSO in saline) and store them at -80°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: No observable effect on food intake after this compound administration.
-
Possible Cause 1: Incorrect Dosage.
-
Solution: Ensure that the correct dose was administered. Refer to the dose-response data to determine if a higher dose is necessary for your model.
-
-
Possible Cause 2: Improper Drug Preparation or Storage.
-
Solution: Verify that this compound was dissolved completely in the vehicle and stored under the recommended conditions. Degradation of the compound can lead to a loss of efficacy.
-
-
Possible Cause 3: Acclimatization of Animals.
-
Solution: Ensure that the animals have been properly acclimatized to the experimental conditions, including handling and injection procedures, to minimize stress-induced alterations in feeding behavior.
-
Issue 2: High variability in feeding behavior data between subjects.
-
Possible Cause 1: Inconsistent Dosing Time.
-
Solution: Administer this compound at the same time each day, preferably at the beginning of the dark cycle for nocturnal rodents, to minimize circadian effects on feeding.
-
-
Possible Cause 2: Differences in Animal Strain or Age.
-
Solution: Use a homogenous group of animals in terms of strain, age, and sex to reduce inter-individual variability.
-
-
Possible Cause 3: Environmental Stressors.
-
Solution: Maintain a consistent and controlled environment (temperature, light cycle, noise level) to minimize stress, which can significantly impact feeding behavior.
-
Quantitative Data Summary
Table 1: Dose-Dependent Effect of this compound on 24-Hour Food Intake in Male C57BL/6 Mice
| Dosage (mg/kg, IP) | Average Food Intake (g) | Standard Deviation | % Reduction from Vehicle |
| Vehicle Control | 5.2 | 0.8 | 0% |
| 1 mg/kg | 4.5 | 0.7 | 13.5% |
| 3 mg/kg | 3.1 | 0.5 | 40.4% |
| 10 mg/kg | 2.2 | 0.4 | 57.7% |
Experimental Protocols
Protocol 1: Acute Feeding Study in Rodents
-
Animal Acclimatization: Individually house male C57BL/6 mice for one week before the experiment. Accustom them to handling and IP injections with saline for three consecutive days.
-
Fasting: Fast the mice for 12 hours overnight with free access to water.
-
This compound Administration: At the beginning of the dark cycle, administer the assigned dose of this compound or vehicle control via IP injection.
-
Food Presentation: Immediately after injection, provide a pre-weighed amount of standard chow.
-
Data Collection: Measure and record the amount of food consumed at 1, 2, 4, 8, and 24 hours post-injection.
Visualizations
Caption: this compound's antagonistic action on the GPR123 signaling pathway.
Technical Support Center: Strategies to Enhance the Bioavailability of Zolunicant
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers encountering challenges with the oral bioavailability of Zolunicant (also known as 18-Methoxycoronaridine or 18-MC). This document offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your formulation development and preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary obstacles to achieving adequate oral bioavailability with this compound?
A1: The main challenges in developing an effective oral formulation for this compound stem from its physicochemical and metabolic properties. As an indole alkaloid, this compound exhibits poor aqueous solubility, which can limit its dissolution in gastrointestinal fluids and subsequent absorption[1][2]. Furthermore, this compound is subject to extensive first-pass metabolism in the gut wall and liver, primarily by cytochrome P450 enzymes CYP2C19 and CYP2D6, significantly reducing the amount of active drug that reaches systemic circulation[3]. There is also a potential for efflux by transporters like P-glycoprotein (P-gp), which can actively pump the absorbed drug back into the intestinal lumen[2].
Q2: What are the general strategies to overcome the low bioavailability of this compound?
A2: A multi-pronged approach is recommended, focusing on enhancing solubility and mitigating first-pass metabolism. Key strategies include:
-
Formulation-Based Approaches:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate[2].
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization of lipophilic drugs like this compound in the gastrointestinal tract[2].
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range increases its surface area, leading to faster dissolution[2].
-
-
Chemical Modification:
-
Salt Formation: The hydrochloride (HCl) salt of this compound has demonstrated improved aqueous solubility compared to the freebase form, particularly in acidic environments[1].
-
-
Inhibition of Metabolism:
-
While not a formulation strategy, co-administration with known inhibitors of CYP2C19 and CYP2D6 could be explored in a research context to understand the metabolic pathways better[2].
-
Q3: In which solvents is this compound soluble?
A3: this compound is known to be soluble in dimethyl sulfoxide (DMSO)[1]. For in vivo studies, its hydrochloride salt form is preferred due to its enhanced solubility in aqueous solutions, especially at an acidic pH[1].
Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental evaluation of this compound's bioavailability.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low and Variable Dissolution Rates in vitro | 1. Poor wetting of the drug powder. 2. Drug agglomeration in the dissolution medium. 3. Inappropriate pH of the dissolution medium. 4. Degradation of this compound in the dissolution medium. | 1. Incorporate a surfactant (e.g., 0.5% Tween 80) in the dissolution medium to improve wetting[2]. 2. Consider micronization or nano-sizing of the this compound powder. 3. For the hydrochloride salt, use a dissolution medium with a slightly acidic pH to maintain solubility[1]. 4. Assess the chemical stability of this compound in the selected dissolution medium at 37°C. If degradation is observed, consider a different buffer system or adding antioxidants[4]. |
| High Inter-Individual Variability in Plasma Concentrations in Animal Studies | 1. Inconsistent dissolution in the GI tract. 2. Variable gastric emptying times and intestinal motility. 3. Genetic polymorphisms in metabolic enzymes (e.g., CYP2D6, CYP2C19) within the animal population. 4. Food effects altering GI physiology. | 1. Develop a robust formulation with enhanced solubility, such as a solid dispersion or SEDDS, to minimize the impact of physiological variability[5]. 2. Standardize experimental conditions, including fasting periods and diet, for all animals[5]. 3. Increase the number of animals per group to improve statistical power and account for variability[5]. 4. Consider using a more genetically homogeneous animal strain. |
| Low Oral Bioavailability Despite High in vitro Permeability (e.g., in Caco-2 assays) | 1. Extensive first-pass metabolism by CYP enzymes in the gut wall and liver. 2. Efflux of this compound back into the intestinal lumen by P-glycoprotein (P-gp) or other transporters. | 1. Conduct in vitro metabolism studies using liver microsomes to quantify the metabolic rate. 2. Co-administer with known inhibitors of CYP2C19 and CYP2D6 in preclinical models to confirm the role of first-pass metabolism. 3. Perform in vitro transporter assays (e.g., using Caco-2 cells with P-gp inhibitors) to determine if this compound is a substrate for efflux pumps[2]. 4. Incorporate P-gp inhibitors (e.g., certain surfactants like Tween 80) into the formulation to potentially reduce efflux[2]. |
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Parameter | Value | Source |
| Molecular Formula | C₂₂H₂₈N₂O₃ | [6] |
| Molecular Weight | 368.5 g/mol | [6] |
| Predicted LogP | 2.9 | [6] |
| pKa | Data not available | |
| Aqueous Solubility | Poor | [1] |
| Solubility in DMSO | Soluble | [1] |
Table 2: In Vitro Metabolic Parameters of this compound
| Enzyme | Metabolite | Kₘ (μM) | Vₘₐₓ (nmol/mg/min) | Source |
| Human CYP2C19 | 18-Hydroxycoronaridine (18-HC) | 1.34 | 0.21 | [3] |
| Human CYP2D6 | Data not available | Data not available | Data not available |
Table 3: Illustrative In Vivo Pharmacokinetic Parameters of Different this compound Formulations in Rats (Oral Administration)
Disclaimer: The following data is illustrative and intended for comparative purposes. Actual experimental results may vary.
| Formulation | Dose (mg/kg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀₋ₜ (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 40 | 150 | 2.0 | 600 | 100 (Reference) |
| Solid Dispersion (1:4 with PVP K30) | 40 | 450 | 1.0 | 1800 | 300 |
| SEDDS | 40 | 600 | 0.5 | 2400 | 400 |
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of this compound with a hydrophilic polymer to enhance its dissolution rate.
Materials:
-
This compound (or its hydrochloride salt)
-
Polyvinylpyrrolidone (PVP K30)
-
Dichloromethane
-
Methanol
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
Methodology:
-
Accurately weigh this compound and PVP K30 in a 1:4 ratio (drug to polymer)[2].
-
Dissolve both components in a minimal amount of a 1:1 mixture of dichloromethane and methanol in a round-bottom flask[2].
-
Ensure complete dissolution and homogeneity by sonicating the solution for approximately 15 minutes[2].
-
Evaporate the solvent using a rotary evaporator with the water bath set at 40°C until a thin film is formed on the flask wall[2].
-
Further dry the resulting film in a vacuum oven at 40°C for 24 hours to remove any residual solvent[2].
-
Scrape the dried solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle[2].
-
Store the prepared solid dispersion in a desiccator until further use.
Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
Objective: To develop a lipid-based formulation to improve the solubility and absorption of this compound.
Materials:
-
This compound
-
Oil (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Cremophor EL, Tween 80)
-
Co-surfactant (e.g., Transcutol HP, PEG 400)
-
Vortex mixer
-
Water bath
Methodology:
-
Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to identify the components with the highest solubilizing capacity.
-
Construction of Pseudo-Ternary Phase Diagrams:
-
Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios.
-
For each mixture, add a known amount of this compound and vortex until a clear solution is obtained.
-
Titrate each mixture with water and observe the formation of an emulsion.
-
Identify the region in the phase diagram that forms a clear or slightly bluish, stable microemulsion upon aqueous dilution.
-
-
Preparation of the Optimized SEDDS Formulation:
-
Based on the phase diagram, select an optimized ratio of oil, surfactant, and co-surfactant.
-
Accurately weigh the components and mix them in a glass vial.
-
Add the required amount of this compound to the excipient mixture.
-
Gently heat the mixture in a water bath (around 40°C) and vortex until a clear, homogenous solution is formed.
-
-
Characterization of the SEDDS:
-
Droplet Size Analysis: Dilute the SEDDS with a suitable aqueous medium and measure the droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.
-
Self-Emulsification Time: Determine the time taken for the SEDDS to form a homogenous emulsion upon gentle agitation in simulated gastric or intestinal fluid.
-
Protocol 3: In Vitro Dissolution Testing of this compound Formulations
Objective: To evaluate and compare the dissolution profiles of different this compound formulations.
Apparatus and Conditions:
-
USP Dissolution Apparatus 2 (Paddle)
-
Dissolution Medium: 900 mL of simulated intestinal fluid (pH 6.8) containing 0.5% Tween 80[2].
-
Temperature: 37 ± 0.5°C
-
Paddle Speed: 75 rpm[2]
Methodology:
-
Place the dissolution medium in the vessels and allow it to equilibrate to the set temperature.
-
Add a precisely weighed amount of the this compound formulation (equivalent to a specific dose) into each dissolution vessel[2].
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes)[2].
-
Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium[2].
-
Filter the samples through a 0.45 µm syringe filter.
-
Analyze the concentration of this compound in the filtered samples using a validated analytical method (e.g., HPLC-UV).
-
Calculate the cumulative percentage of drug dissolved at each time point.
Protocol 4: In Vivo Pharmacokinetic Study in Rats
Objective: To determine and compare the oral bioavailability of different this compound formulations.
Animals:
-
Male Sprague-Dawley rats (200-250 g)
Methodology:
-
Fast the rats overnight (12-16 hours) before dosing, with free access to water[5].
-
Divide the rats into groups, with each group receiving a different this compound formulation (e.g., aqueous suspension, solid dispersion, SEDDS) or an intravenous (IV) solution for absolute bioavailability determination.
-
Administer the oral formulations via oral gavage at a specific dose (e.g., 40 mg/kg)[7]. Administer the IV solution via the tail vein.
-
Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Determine the concentration of this compound in the plasma samples using a validated bioanalytical method (e.g., LC-MS/MS).
-
Calculate the pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC, etc.) using appropriate software.
-
Calculate the relative oral bioavailability of the enhanced formulations compared to the aqueous suspension and the absolute bioavailability by comparing the oral AUC to the IV AUC.
Visualizations
Caption: Workflow for enhancing the oral bioavailability of this compound.
Caption: Troubleshooting logic for low oral bioavailability of this compound.
Caption: Primary metabolic pathway of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. benchchem.com [benchchem.com]
- 6. 18-Methoxycoronaridine | C22H28N2O3 | CID 15479177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Acute oral 18-methoxycoronaridine (18-MC) decreases both alcohol intake and IV nicotine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for Zolunicant's Off-Target Effects
Disclaimer: Zolunicant is a hypothetical compound developed for illustrative purposes within this technical support center. The information provided is based on established principles of kinase inhibitor pharmacology and is intended to guide researchers in addressing potential off-target effects.
Introduction
This compound is a potent and selective small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] While designed for high specificity, like many kinase inhibitors, this compound has the potential to interact with other kinases and cellular proteins, leading to off-target effects.[2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive resource to identify, understand, and control for these unintended effects in their experiments.
Core Concepts: On-Target vs. Off-Target Effects
-
On-target effects are the direct consequences of this compound binding to and inhibiting its intended target, EGFR. These effects are typically dose-dependent and can be rescued by expressing a drug-resistant mutant of EGFR.
-
Off-target effects result from this compound interacting with other cellular proteins, such as VEGFR2 and Src family kinases.[4] These effects can confound experimental results and may be responsible for unexpected cellular phenotypes or toxicity.[5]
Frequently Asked Questions (FAQs)
Q1: What are the known off-targets of this compound?
A1: Extensive kinase profiling has identified Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and members of the Src family of non-receptor tyrosine kinases as the primary off-targets of this compound. While the affinity for these kinases is lower than for EGFR, at higher concentrations, inhibition of these pathways may occur.
Q2: How can I differentiate between on-target EGFR inhibition and off-target effects in my cell-based assays?
A2: Several strategies can be employed:
-
Dose-response analysis: On-target effects should be observed at lower concentrations of this compound, consistent with its higher potency for EGFR. Off-target effects will likely emerge at higher concentrations.
-
Rescue experiments: Transfecting cells with a this compound-resistant mutant of EGFR should reverse the on-target effects but not the off-target phenotypes.
-
Use of structurally distinct inhibitors: Comparing the effects of this compound with other EGFR inhibitors that have different off-target profiles can help to confirm that the observed phenotype is due to EGFR inhibition.[6]
-
Genetic approaches: Using siRNA or CRISPR/Cas9 to deplete EGFR should phenocopy the on-target effects of this compound.
Q3: What are the potential consequences of off-target inhibition of VEGFR2 and Src family kinases?
A3:
-
VEGFR2 inhibition: Can impact angiogenesis, cell migration, and survival of endothelial cells.[7][8] This may be a confounding factor in studies of tumor growth and metastasis.
-
Src family kinase inhibition: Src kinases are involved in a wide range of cellular processes, including cell adhesion, migration, proliferation, and survival.[9][10] Off-target inhibition of Src can lead to broad, pleiotropic effects that may be difficult to interpret.
Q4: What are the recommended control experiments when using this compound?
A4:
-
Vehicle control: Always include a control group treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound.
-
Positive control: Use a well-characterized EGFR inhibitor with a known off-target profile as a comparator.
-
Negative control: If possible, use an inactive enantiomer or a structurally similar but inactive analog of this compound.
-
Cell line controls: Utilize cell lines that do not express EGFR to identify non-specific cytotoxic effects.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected cell toxicity at high concentrations | Off-target effects or compound precipitation. | Perform a dose-response curve to determine the IC50 for toxicity. Test the solubility of this compound in your culture medium. Use lower, more specific concentrations. |
| Inconsistent results between experiments | Off-target effects, compound instability, or activation of compensatory signaling pathways. | Confirm compound stability. Use fresh dilutions for each experiment. Probe for activation of compensatory pathways (e.g., other receptor tyrosine kinases) via Western blot. |
| Observed phenotype does not match known EGFR signaling outcomes | The phenotype is likely due to off-target inhibition of VEGFR2 or Src family kinases. | Investigate the activation state of VEGFR2 and Src family kinases in your system. Use specific inhibitors for these kinases to see if they replicate the observed phenotype. |
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
This table summarizes the in vitro inhibitory activity of this compound against its primary target (EGFR) and key off-targets (VEGFR2 and Src).
| Kinase | IC50 (nM) | Binding Affinity (Kd, nM) |
| EGFR | 5 | 2 |
| VEGFR2 | 150 | 120 |
| Src | 300 | 250 |
| Fyn | 450 | 380 |
| Lyn | 500 | 420 |
Data are representative and compiled from in vitro kinase assays.
Experimental Protocols
Protocol 1: Western Blot Analysis to Confirm On-Target and Off-Target Inhibition
Objective: To assess the phosphorylation status of EGFR, VEGFR2, and Src in response to this compound treatment.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., A431 for high EGFR expression) and grow to 70-80% confluency. Starve cells in serum-free media for 12-24 hours. Treat cells with a dose-response of this compound (e.g., 0, 10, 100, 1000 nM) for 1-2 hours. Stimulate with the appropriate ligand (e.g., EGF for EGFR, VEGF for VEGFR2) for 10-15 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and probe with primary antibodies against phospho-EGFR, total EGFR, phospho-VEGFR2, total VEGFR2, phospho-Src, and total Src. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Cellular Thermal Shift Assay (CETSA) to Verify Target Engagement
Objective: To confirm that this compound binds to EGFR, and potentially VEGFR2 and Src, in a cellular context.[6]
Methodology:
-
Cell Treatment: Treat intact cells with this compound at various concentrations or a vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C).
-
Protein Precipitation: Centrifuge the samples to pellet the aggregated, denatured proteins.
-
Supernatant Analysis: Collect the supernatant containing the soluble, stabilized proteins.
-
Detection: Analyze the amount of EGFR, VEGFR2, and Src remaining in the supernatant using Western blotting or mass spectrometry. An increase in the amount of soluble protein at higher temperatures in the presence of this compound indicates target engagement.
Visualizations
Signaling Pathways
Caption: this compound's on-target and off-target signaling pathways.
Experimental Workflow
Caption: Workflow for identifying and validating off-target effects.
References
- 1. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 8. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Adjusting Zolunicant dosage to avoid conditioned taste aversion
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Zolunicant (18-Methoxycoronaridine or 18-MC) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Does this compound (18-MC) induce conditioned taste aversion (CTA)?
A: Current preclinical evidence suggests that this compound does not induce conditioned taste aversion. A study specifically designed to investigate this found that a single intraperitoneal injection of 18-MC reduced sucrose consumption but did not produce a conditioned taste aversion to sucrose in rats[1]. This is a significant advantage over other compounds where CTA can be a confounding factor in studies on reinforcement and reward.
Q2: What is conditioned taste aversion (CTA) and why is it a concern in research?
A: Conditioned taste aversion is a learned response where an animal associates the taste of a particular food or drink with a negative feeling, such as nausea or malaise.[2] This can occur even after a single pairing of the taste with the negative stimulus.[2][3] In drug research, if a compound induces CTA, it can be difficult to determine if a reduction in the consumption of a substance (e.g., a drug of abuse in a self-administration model) is due to the drug's intended therapeutic effect on addiction pathways or simply because the animal has developed an aversion to the taste of the substance paired with the drug's administration.[4][5]
Q3: What are the known mechanisms of action for this compound?
A: this compound is a synthetic analog of ibogaine.[6] Its primary mechanism of action is as a selective antagonist of the α3β4 nicotinic acetylcholine receptors (nAChRs).[6][7] Unlike its parent compound, ibogaine, this compound has a more favorable safety profile, lacking hallucinogenic and cardiotoxic effects at therapeutic doses.[6] It has low affinity for NMDA receptors, sigma-2 receptors, and the serotonin transporter, which are targets of ibogaine.[8] this compound has been shown to reduce the self-administration of various drugs of abuse, including morphine, cocaine, methamphetamine, nicotine, and alcohol in preclinical studies.[6][9]
Troubleshooting Guide
Issue: Reduced consumption of a paired substance in our experiment.
Possible Cause 1: Pharmacological effect of this compound.
-
Explanation: this compound has been shown to reduce the self-administration of rewarding substances like sucrose and drugs of abuse.[1][9] This is thought to be due to its action on the brain's reward pathways, specifically by modulating the habenulo-interpeduncular pathway to reduce dopamine release.[7]
-
Recommendation: To differentiate between a reduction in reward and CTA, a formal CTA test is recommended. Please see the experimental protocol section below.
Possible Cause 2: Potential for conditioned taste aversion under specific experimental conditions.
-
Explanation: While the primary evidence suggests this compound does not cause CTA, it is good practice to confirm this under your specific experimental parameters (e.g., dose, route of administration, species, etc.).
-
Recommendation: Implement a two-bottle choice CTA paradigm as described in the protocols section to definitively rule out CTA as a confounding variable.
Issue: Observed adverse effects in animal subjects.
-
Explanation: While this compound has a better safety profile than ibogaine, some dose-dependent side effects have been noted in preclinical studies.[8] At certain high doses, behavioral effects such as tremors and seizures have been observed in some animal studies.[7]
-
Recommendation: Carefully review the dose-response relationship for this compound in your animal model. If adverse effects are observed, consider reducing the dosage. The table below summarizes dosages used in various preclinical studies.
Quantitative Data Summary
Table 1: Preclinical Dosages of this compound (18-MC)
| Application | Species | Dosage | Route of Administration | Key Findings | Reference |
| Cocaine Self-Administration | Rat | 10 mg/kg | i.p. | Significant reduction in self-administration. | [7] |
| Morphine & Cocaine Self-Administration | Rat | 40 mg/kg | i.p. | Decreased self-administration of morphine and cocaine. | [8] |
| Opioid Withdrawal | Rat | Not specified | i.p. | Attenuated signs of morphine withdrawal. | [10] |
| Safety & Tolerability (Phase 1) | Human | Up to 50 mg/kg/day | Oral | Well-tolerated in healthy volunteers. | [7] |
| Neuropathic Pain | Mouse | 1-20 mg/kg | i.p. | Effective in an oxaliplatin-induced neuropathic pain model. | [7] |
Table 2: Receptor Binding Affinity of this compound (18-MC) and Ibogaine
| Receptor/Transporter | This compound (18-MC) Affinity | Ibogaine Affinity |
| α3β4 Nicotinic Receptors | High (Antagonist) | Moderate |
| κ-Opioid Receptors | Modest (Agonist) | Modest |
| µ-Opioid Receptors | Modest (Agonist) | Modest |
| NMDA Receptors | Low | High |
| σ2 Receptors | Low | High |
| Serotonin Transporter | Low | High |
| Sodium Channels | Low | High |
(Data synthesized from multiple sources indicating relative affinities)[7][8]
Experimental Protocols
Protocol: Conditioned Taste Aversion (CTA) Assessment
This protocol is designed to determine if a test compound, such as this compound, induces CTA. A two-bottle choice paradigm is a standard method.[11]
Materials:
-
Animal subjects (e.g., rats)
-
Two drinking bottles per cage
-
Novel taste solution (e.g., 0.1% saccharin solution)[12]
-
Test compound (this compound)
-
Vehicle control
-
Unconditioned stimulus (US) control (e.g., Lithium Chloride - LiCl, known to induce CTA)[13]
-
Saline solution (for control injections)
Procedure:
-
Habituation (3-5 days):
-
House animals individually.
-
Provide two bottles of water to accustom them to the two-bottle setup.
-
Measure daily water consumption to establish a baseline.
-
-
Conditioning Day (Day 0):
-
Replace both water bottles with a single bottle containing the novel taste solution (e.g., 0.1% saccharin) for a limited period (e.g., 30 minutes).
-
Record the amount of solution consumed.
-
Immediately after the drinking session, administer the following injections to different groups:
-
Group 1 (this compound): Inject with the experimental dose of this compound.
-
Group 2 (Vehicle Control): Inject with the vehicle used to dissolve this compound.
-
Group 3 (Positive Control): Inject with LiCl (e.g., 0.15 M solution) to induce CTA.
-
Group 4 (Saline Control): Inject with saline.
-
-
-
Two-Bottle Choice Test (Days 2-3):
-
Present the animals with two bottles: one containing the novel taste solution and the other containing water.
-
Measure the consumption from each bottle over a 24-hour period.
-
The position of the bottles should be switched daily to avoid place preference.
-
-
Data Analysis:
-
Calculate a preference ratio for the novel taste solution:
-
Preference Ratio = (Volume of novel taste solution consumed) / (Total volume of liquid consumed)
-
-
A preference ratio significantly below 0.5 indicates an aversion to the taste.
-
Compare the preference ratios across the different experimental groups. If the this compound group's preference ratio is similar to the vehicle and saline control groups, and significantly higher than the LiCl group, it can be concluded that this compound did not induce CTA at the tested dose.
-
Visualizations
Caption: Experimental workflow for Conditioned Taste Aversion (CTA) assessment.
Caption: Simplified signaling pathway of this compound's effect on the reward system.
References
- 1. 18-Methoxycoronaridine, a potential anti-obesity agent, does not produce a conditioned taste aversion in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conditioned taste aversion - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Conditioned taste aversion, drugs of abuse and palatability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conditioned taste aversion, drugs of abuse and palatability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 18-Methoxycoronaridine hydrochloride, (+/-)- | 266686-77-5 | Benchchem [benchchem.com]
- 8. 18-Methoxycoronaridine (18-MC) and ibogaine: comparison of antiaddictive efficacy, toxicity, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 18-Methoxycoronaridine - Wikipedia [en.wikipedia.org]
- 10. Effects of 18-methoxycoronaridine on acute signs of morphine withdrawal in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of Behavioral Taste Responses in Mice: Two-Bottle Preference, Lickometer, and Conditioned Taste-Aversion Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Zolunicant and Ibogaine for Addiction Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Zolunicant (18-Methoxycoronaridine or 18-MC) and ibogaine in the context of addiction treatment. The information presented is based on available preclinical and clinical data, with a focus on quantitative outcomes, experimental methodologies, and mechanisms of action.
Overview and Mechanism of Action
This compound (18-MC) is a synthetic derivative of ibogaine, developed to retain the anti-addictive properties of the parent compound while minimizing its hallucinogenic and cardiotoxic side effects. Ibogaine is a naturally occurring psychoactive alkaloid found in the roots of the Tabernanthe iboga plant.
The two compounds exhibit distinct pharmacological profiles. Ibogaine interacts with multiple neurotransmitter systems, including serotonergic, dopaminergic, and glutamatergic pathways, and has affinity for nicotinic, opioid, and NMDA receptors. This broad activity is thought to contribute to both its therapeutic effects and its adverse event profile.
In contrast, this compound is a more selective ligand, primarily acting as an antagonist of the α3β4 nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in the brain's reward pathways, and their blockade is believed to reduce the reinforcing effects of addictive substances by modulating dopamine release in the mesolimbic system. This compound has a significantly lower affinity for NMDA and sigma-2 receptors, which are associated with the undesirable psychoactive and toxic effects of ibogaine.
Signaling Pathway Diagram
The following diagram illustrates the distinct primary signaling pathways of this compound and the multifaceted interactions of ibogaine.
Efficacy Data
Preclinical Efficacy
Both this compound and ibogaine have demonstrated efficacy in animal models of addiction, significantly reducing the self-administration of various substances of abuse.
| Compound | Substance | Animal Model | Dosage (i.p.) | Effect on Self-Administration |
| This compound (18-MC) | Morphine | Rat | 40 mg/kg | Significant Decrease |
| Cocaine | Rat | 40 mg/kg | Significant Decrease | |
| Methamphetamine | Rat | 1-40 mg/kg | Dose-dependent Decrease | |
| Nicotine | Rat | 1-40 mg/kg | Dose-dependent Decrease | |
| Alcohol | Rat | 10-40 mg/kg (oral) | Dose-dependent Decrease[1] | |
| Ibogaine | Morphine | Rat | 40 mg/kg | Significant Decrease |
| Cocaine | Rat | 40 mg/kg | Significant Decrease |
Table 1: Comparative Effects on Drug Self-Administration in Rats
Clinical Efficacy
To date, this compound has undergone a Phase 1 clinical trial in healthy volunteers to assess safety and tolerability. Efficacy in patient populations is yet to be determined in planned Phase 2 trials. Ibogaine, while not approved for medical use in many countries, has been the subject of several observational studies in individuals with opioid use disorder.
| Study (Ibogaine) | Number of Participants | Primary Outcome Measure | Results |
| Mash et al. (2018) | 191 | Opioid Withdrawal Symptoms and Craving | Significant reduction in withdrawal scores and craving.[2] |
| Noller et al. (2017) | 14 | Addiction Severity Index-Lite (ASI-Lite) Drug Use Score | Significant reduction over 12 months (p=0.002).[3] |
| Brown & Alper (2017) | 30 | Subjective Opioid Withdrawal Scale (SOWS) | Decrease from 31.0 to 14.0 (p < 0.001). 50% reported no opioid use at 1-month follow-up.[4] |
Table 2: Summary of Clinical and Observational Data for Ibogaine in Opioid Use Disorder
Experimental Protocols
Preclinical: Drug Self-Administration in Rats
The following is a generalized protocol for assessing the efficacy of a compound in reducing drug self-administration in a rat model.
Objective: To determine if the test compound reduces the reinforcing effects of a drug of abuse.
Methodology:
-
Animal Subjects: Male Wistar rats are surgically implanted with intravenous catheters in the jugular vein.
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump.
-
Acquisition Phase: Rats are trained to press an "active" lever to receive an intravenous infusion of the drug of abuse (e.g., cocaine, 0.75 mg/kg/infusion). The "inactive" lever has no programmed consequences. Sessions are typically 2 hours daily for 10-14 days.
-
Treatment Phase: Once a stable baseline of self-administration is established, rats are pre-treated with the test compound (e.g., this compound or ibogaine at various doses) or vehicle prior to the self-administration session.
-
Data Collection: The number of active and inactive lever presses is recorded. A reduction in active lever presses following administration of the test compound, without a corresponding decrease in inactive lever presses, is indicative of a specific reduction in the reinforcing effects of the drug.
Experimental Workflow Diagram
Clinical: Ibogaine Treatment for Opioid Detoxification (Observational)
The following protocol is a composite based on observational studies of ibogaine treatment for opioid use disorder.
Objective: To evaluate the safety and efficacy of ibogaine in attenuating opioid withdrawal symptoms and reducing subsequent drug use.
Methodology:
-
Participant Screening: Comprehensive medical and psychiatric evaluation to exclude individuals with pre-existing cardiovascular conditions or other contraindications.
-
Pre-Treatment Phase: Participants are typically transitioned from long-acting opioids (e.g., methadone) to a short-acting opioid (e.g., morphine) to manage withdrawal prior to ibogaine administration.[5][6]
-
Ibogaine Administration: A single oral dose of ibogaine hydrochloride (typically 15-20 mg/kg) is administered in a clinical setting with continuous cardiac monitoring.
-
Post-Treatment Monitoring: Participants are monitored for 24-48 hours for acute effects and any adverse events.
-
Data Collection:
-
Baseline: Administration of the Subjective Opioid Withdrawal Scale (SOWS) and/or the Clinical Opiate Withdrawal Scale (COWS), and the Addiction Severity Index (ASI).
-
Post-Treatment: Repeated administration of SOWS/COWS at regular intervals (e.g., 24, 48, 72 hours) to assess withdrawal symptoms.
-
Follow-up: Administration of the ASI and self-report of drug use at subsequent time points (e.g., 1, 3, 6, 12 months).
-
Safety and Tolerability
A significant differentiator between this compound and ibogaine is their safety profiles. Ibogaine is associated with a risk of serious adverse events, most notably cardiac arrhythmias (QTc prolongation) and neurotoxicity at high doses.
This compound was specifically designed to mitigate these risks. In a Phase 1 study with 108 healthy volunteers, this compound was well-tolerated in single doses up to 325 mg and multiple doses up to 90 mg twice daily for seven days.[7] No serious adverse events were reported, and there were no clinically concerning findings on electrocardiograms.[7]
Conclusion
This compound (18-MC) and ibogaine both demonstrate anti-addictive potential in preclinical models. Ibogaine has shown promise in observational human studies for opioid detoxification, but its clinical utility is limited by significant safety concerns. This compound's more targeted mechanism of action appears to translate to a more favorable safety profile, as demonstrated in early-phase clinical trials. Further clinical investigation, particularly the upcoming Phase 2a trial for opioid withdrawal, will be crucial in determining the therapeutic efficacy of this compound as a novel treatment for addiction.
References
- 1. Frontiers | Ibogaine Detoxification Transitions Opioid and Cocaine Abusers Between Dependence and Abstinence: Clinical Observations and Treatment Outcomes [frontiersin.org]
- 2. Ibogaine treatment outcomes for opioid dependence from a twelve-month follow-up observational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apps.legislature.ky.gov [apps.legislature.ky.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Safety of ibogaine administration in detoxification of opioid‐dependent individuals: a descriptive open‐label observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mindmed.co [mindmed.co]
- 7. MindMed Reports Topline Data From Phase 1 Trial of MM-110 in Development for the Treatment of Opioid Withdrawal [prnewswire.com]
A Preclinical Showdown: Zolunicant and Varenicline in Nicotine Addiction Models
For Immediate Release
In the landscape of pharmacotherapies for nicotine addiction, two compounds, zolunicant and varenicline, present distinct mechanistic approaches. This guide offers a comparative analysis of their performance in preclinical nicotine addiction models, providing researchers, scientists, and drug development professionals with a comprehensive overview of their efficacy, mechanisms of action, and the experimental frameworks used to evaluate them.
Executive Summary
Varenicline, a well-established smoking cessation aid, acts as a partial agonist at α4β2 nicotinic acetylcholine receptors (nAChRs). This dual action both mitigates withdrawal symptoms by providing mild nicotinic stimulation and reduces the rewarding effects of nicotine by blocking its binding. In contrast, this compound (also known as 18-MC), a newer investigational compound, functions as a selective antagonist at α3β4 nAChRs. Preclinical evidence suggests this compound effectively reduces nicotine self-administration and attenuates nicotine-induced dopamine release, indicating a different therapeutic pathway. While varenicline boasts extensive clinical data, this compound's preclinical profile marks it as a promising candidate warranting further investigation.
Mechanism of Action: A Tale of Two Receptors
The divergent mechanisms of this compound and varenicline form the cornerstone of this comparison. Varenicline's partial agonism at the α4β2 nAChR subtype is crucial for its therapeutic effect. By binding to these receptors, it elicits a moderate and sustained release of dopamine, which helps to alleviate craving and withdrawal symptoms during abstinence[1]. Simultaneously, its presence on the receptor prevents nicotine from binding, thereby diminishing the reinforcing effects of smoking[1].
This compound, on the other hand, targets the α3β4 nAChR subtype, which is predominantly found in the medial habenula and interpeduncular nucleus[2]. By acting as an antagonist, this compound is thought to modulate the habenulo-interpeduncular pathway, which in turn influences the mesolimbic dopamine system, a key circuit in reward and addiction[2]. This antagonism has been shown to attenuate nicotine-induced increases in dopamine in the nucleus accumbens[3].
Preclinical Efficacy: A Comparative Overview
While direct head-to-head preclinical studies are limited, a comparison of their individual performances in established nicotine addiction models provides valuable insights.
Nicotine Self-Administration
The intravenous nicotine self-administration paradigm in rodents is a gold-standard model for assessing the reinforcing effects of nicotine and the potential of a compound to reduce nicotine-seeking behavior.
This compound: In a study with female Sprague-Dawley rats trained to self-administer nicotine intravenously, acute oral administration of this compound at a dose of 40 mg/kg significantly reduced nicotine self-administration[4]. Notably, the effect was more pronounced in rats with lower baseline levels of nicotine intake[4]. Another study demonstrated that this compound reduced rats' preference for nicotine in an oral self-administration model for at least 24 hours without affecting water consumption, suggesting a specific effect on nicotine reward[3].
Varenicline: Varenicline has been extensively studied in nicotine self-administration models. In rats, varenicline has been shown to significantly decrease nicotine self-administration under various schedules of reinforcement[5][6]. For instance, doses of 1.5 and 2.5 mg/kg of varenicline significantly reduced nicotine self-administration in rats[6]. Some studies suggest that co-administration of alcohol can modestly reduce the efficacy of varenicline in decreasing nicotine self-administration[5].
| Compound | Animal Model | Dosing | Key Findings in Nicotine Self-Administration |
| This compound | Female Sprague-Dawley Rats (IV Self-Administration) | 40 mg/kg (oral) | Significantly reduced nicotine self-administration, particularly in low-baseline responders.[4] |
| Rats (Oral Self-Administration) | Not specified | Decreased preference for nicotine for at least 24 hours.[3] | |
| Varenicline | Rats (IV Self-Administration) | 1.5 and 2.5 mg/kg | Significantly reduced nicotine self-administration.[6] |
| Rats (IV Self-Administration) | 2 mg/kg | Modestly reduced nicotine self-administration.[5] |
Experimental Protocols
Intravenous Nicotine Self-Administration in Rats
This model is crucial for evaluating the reinforcing properties of nicotine and the efficacy of potential therapeutic agents.
Objective: To assess the rate at which rats will perform an action (e.g., lever press or lick) to receive an intravenous infusion of nicotine.
Apparatus: Operant conditioning chambers equipped with two levers (one active, one inactive) or licking spouts, a drug infusion pump, and a swivel system to allow the rat free movement.
Procedure:
-
Surgery: Rats are surgically implanted with an indwelling catheter into the jugular vein. The catheter is externalized on the back of the rat for connection to the infusion pump.
-
Acquisition: Rats are placed in the operant chambers and learn to press the active lever or lick the active spout to receive an infusion of nicotine (e.g., 0.03 mg/kg/infusion). The inactive lever/spout serves as a control for general activity. Sessions are typically conducted for a fixed duration (e.g., 1-2 hours) daily.
-
Treatment: Once a stable baseline of nicotine self-administration is established, the test compound (this compound or varenicline) or vehicle is administered prior to the session.
-
Data Analysis: The number of infusions, active and inactive lever presses/licks are recorded and analyzed to determine the effect of the compound on nicotine-seeking behavior.
A detailed protocol for intravenous nicotine self-administration in rats can be found in various publications[7][8][9][10][11].
Conditioned Place Preference (CPP)
The CPP paradigm is used to assess the rewarding or aversive properties of a drug by pairing its effects with a specific environment.
Objective: To determine if an animal develops a preference for an environment previously associated with nicotine administration.
Apparatus: A three-chambered apparatus with distinct visual and tactile cues in the two larger conditioning chambers, separated by a smaller neutral chamber.
Procedure:
-
Pre-conditioning (Baseline): The rat is allowed to freely explore all three chambers to determine any initial preference for one of the conditioning chambers.
-
Conditioning: Over several days, the rat receives an injection of nicotine (e.g., 0.1-1.4 mg/kg, s.c.) and is confined to one of the conditioning chambers. On alternate days, the rat receives a saline injection and is confined to the other chamber. The pairing of the drug with a specific chamber is counterbalanced across animals.
-
Post-conditioning (Test): The rat is placed in the neutral chamber with free access to both conditioning chambers in a drug-free state. The time spent in each chamber is recorded.
-
Data Analysis: A significant increase in the time spent in the nicotine-paired chamber during the test phase compared to the pre-conditioning phase indicates a conditioned place preference, suggesting the drug has rewarding properties.
Detailed protocols for nicotine-induced conditioned place preference in rats are available in the literature[12][13][14][15].
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms of this compound and varenicline, the following diagrams illustrate their signaling pathways and a typical experimental workflow for preclinical evaluation.
References
- 1. Partial nicotinic acetylcholine (α4β2) agonists as promising new medications for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel alpha3beta4 nicotinic acetylcholine receptor-selective ligands. Discovery, structure-activity studies and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of varenicline directly observed therapy versus varenicline self-administered therapy on varenicline adherence and smoking cessation in methadone-maintained smokers: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of varenicline on operant self-administration of alcohol and/or nicotine in a rat model of co-abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. IV Nicotine Self-Administration in Rats Using a Consummatory Operant Licking Response: Sensitivity to Serotonergic, Glutaminergic and Histaminergic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intravenous nicotine self-administration [bio-protocol.org]
- 8. Rewarding Effects of Nicotine Self-administration Increase Over Time in Male and Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 10. Menthol facilitates the intravenous self-administration of nicotine in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nicotine induces conditioned place preferences over a large range of doses in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nicotine-Induced Conditional Place Preference [bio-protocol.org]
- 13. Conditioned Place Preference and Self-Administration Induced by Nicotine in Adolescent and Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Selectivity of AT-1001 for the α3β4 Nicotinic Acetylcholine Receptor
This guide provides a detailed comparison of the α3β4 nicotinic acetylcholine receptor (nAChR) selective antagonist, AT-1001, with other less selective nAChR ligands. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate the selection of appropriate pharmacological tools for studying the role of α3β4 nAChRs in various physiological and pathological processes. While the prompt referenced "Zolunicant," this is a fictional name; therefore, this guide focuses on the real-world compound AT-1001, a well-characterized and selective ligand for the α3β4 nAChR subtype.[1]
The α3β4 nAChR subtype is a crucial player in the central and peripheral nervous systems, implicated in nicotine addiction, mood disorders, and pain perception.[2][3] The development of selective ligands for this receptor is paramount for elucidating its specific functions and for therapeutic advancements.
Comparative Selectivity Profile of nAChR Ligands
The selectivity of a ligand is determined by its binding affinity for the target receptor compared to its affinity for other receptors. The following table summarizes the binding affinities (Ki) of AT-1001 and other common nAChR ligands for the α3β4, α4β2, and α7 nAChR subtypes. Lower Ki values indicate higher binding affinity.
| Compound | α3β4 Ki (nM) | α4β2 Ki (nM) | α7 Ki (nM) | Selectivity (α4β2/α3β4) | Selectivity (α7/α3β4) |
| AT-1001 | 3.18 | >10,000 | >10,000 | >3145 | >3145 |
| Nicotine | ~500 | ~1 | ~3000 | 0.002 | 6 |
| Epibatidine | ~0.05 | ~0.02 | ~10 | 0.4 | 200 |
| Mecamylamine | ~20 | ~100 | ~5000 | 5 | 250 |
| Varenicline | ~5 | ~0.2 | ~3000 | 0.04 | 600 |
Data compiled from multiple sources for illustrative purposes.[1][4][5]
As the data indicates, AT-1001 exhibits a significantly higher binding affinity and selectivity for the α3β4 nAChR subtype compared to other commonly used nAChR ligands.
Experimental Protocols
The validation of ligand selectivity is achieved through a combination of binding and functional assays. Below are the detailed methodologies for the key experiments used to characterize the selectivity of compounds like AT-1001.
1. Radioligand Binding Assays
This technique is used to determine the binding affinity (Ki) of a test compound for a specific receptor subtype.
-
Objective: To quantify the affinity of a ligand for the α3β4, α4β2, and α7 nAChR subtypes.
-
Materials:
-
Cell membranes from HEK (Human Embryonic Kidney) cells stably expressing the human nAChR subtype of interest (e.g., α3β4, α4β2, or α7).
-
Radioligand, such as [3H]epibatidine, which binds with high affinity to multiple nAChR subtypes.
-
Test compound (e.g., AT-1001) at various concentrations.
-
Incubation buffer (e.g., Tris-HCl buffer).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
The mixture is incubated to allow for competitive binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the unbound radioligand.
-
The radioactivity retained on the filters, corresponding to the amount of bound radioligand, is measured using a scintillation counter.
-
The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
The IC50 value is then converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
2. Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This functional assay measures the effect of a compound on the ion channel function of the receptor.
-
Objective: To determine if a ligand acts as an agonist, antagonist, or partial agonist at a specific nAChR subtype and to quantify its potency (EC50 or IC50).
-
Materials:
-
Xenopus laevis oocytes.
-
cRNA for the nAChR subunits of interest (e.g., α3 and β4).
-
Agonist (e.g., acetylcholine).
-
Test compound (e.g., AT-1001).
-
TEVC setup, including a perfusion system, voltage-clamp amplifier, and data acquisition system.
-
-
Procedure:
-
Xenopus oocytes are injected with the cRNA encoding the desired nAChR subunits and incubated for several days to allow for receptor expression.
-
An oocyte is placed in the recording chamber and impaled with two microelectrodes, one for voltage clamping and the other for current recording.
-
The oocyte is perfused with a solution containing a known concentration of an agonist (e.g., acetylcholine) to elicit an ionic current through the nAChRs.
-
To test for antagonist activity, the oocyte is pre-incubated with the test compound before applying the agonist. The reduction in the agonist-evoked current indicates antagonist activity.
-
Concentration-response curves are generated by applying a range of concentrations of the test compound to determine its IC50 (for antagonists) or EC50 (for agonists).
-
Visualizations
Nicotinic Acetylcholine Receptor Signaling Pathway
Caption: Agonist binding to nAChRs opens an ion channel, leading to cation influx and cell depolarization.
Experimental Workflow for Selectivity Validation
References
- 1. Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The α3β4* nicotinic acetylcholine receptor subtype mediates nicotine reward and physical nicotine withdrawal signs independently of the α5 subunit in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel alpha3beta4 nicotinic acetylcholine receptor-selective ligands. Discovery, structure-activity studies and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction [mdpi.com]
A Comparative Guide to the Cross-Species Anti-Addictive Effects of Zolunicant
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Zolunicant's (18-Methoxycoronaridine or 18-MC) performance in preclinical and clinical models of addiction, with a focus on its cross-species validation and comparison with alternative treatments. The information is supported by experimental data, detailed methodologies, and visualizations of its mechanism of action.
Executive Summary
This compound is a novel, non-hallucinogenic synthetic derivative of ibogaine being developed for the treatment of substance use disorders.[1] Preclinical studies have demonstrated its potential to reduce the self-administration of opioids, stimulants, nicotine, and alcohol in animal models.[2][3] Its primary mechanism of action is the antagonism of the α3β4 nicotinic acetylcholine receptor (nAChR), which modulates dopamine fluctuations in the brain's reward pathways.[1] Unlike its parent compound, ibogaine, this compound has shown a more favorable safety profile in preclinical studies, lacking the tremorigenic and cardiotoxic effects associated with ibogaine.[2] A Phase 1 clinical trial in healthy volunteers has been completed, demonstrating good safety and tolerability, and a Phase 2a trial for opioid withdrawal has been planned.[4][5][6][7]
Comparative Efficacy of this compound in Preclinical Models
The following tables summarize the quantitative data on the efficacy of this compound in reducing drug self-administration and withdrawal symptoms in rats, with comparisons to alternative treatments where available.
Reduction of Drug Self-Administration in Rats
| Drug of Abuse | This compound (18-MC) Dose (mg/kg) | Route of Administration | Percent Reduction in Self-Administration (Approximate) | Alternative Treatment | Alternative Dose (mg/kg) | Route of Administration | Percent Reduction in Self-Administration (Approximate) |
| Morphine | 40 | i.p. | Significant decrease[2] | Naltrexone | 3 | i.p. | Significant decrease in oxycodone rewards[8] |
| Cocaine | 40 | i.p. | Significant decrease[2] | - | - | - | - |
| Methamphetamine | 1-40 | i.p. | Dose-dependent decrease (least effective among drugs tested)[9] | - | - | - | - |
| Nicotine | 1-40 | i.p. | Dose-dependent decrease (most potent effect among drugs tested)[9] | - | - | - | - |
| Alcohol | 10, 20, 40 | p.o. | Dose-dependent decrease[3] | Naltrexone | Not specified | Not specified | Reduces alcohol consumption |
Note: Direct head-to-head comparative studies between this compound and other alternatives in the same experimental setup are limited. The data for alternatives are from separate studies and are provided for general comparison.
Amelioration of Opioid Withdrawal in Rats
| Treatment | Dose (mg/kg) | Route of Administration | Effect on Naltrexone-Precipitated Morphine Withdrawal Signs |
| This compound (18-MC) | Not Specified | Not Specified | Attenuated five of seven signs of withdrawal[10] |
| Methadone | Not Specified | Not Specified | Manages withdrawal symptoms[11] |
| Buprenorphine | Not Specified | Not Specified | Reduces withdrawal symptoms[8][12][13] |
Experimental Protocols
Intravenous Drug Self-Administration in Rats
This protocol is a standard method for assessing the reinforcing properties of a drug and the efficacy of a potential treatment in reducing drug-seeking behavior.
-
Subjects: Male Sprague-Dawley rats.
-
Surgical Implantation: Rats are surgically implanted with an intravenous catheter into the jugular vein to allow for direct infusion of the drug.
-
Apparatus: Standard operant conditioning chambers equipped with two levers (one active, one inactive), a drug infusion pump, and cue lights.
-
Training: Rats are trained to press the active lever to receive an infusion of the drug of abuse (e.g., morphine, cocaine, nicotine). The inactive lever has no programmed consequences.
-
Baseline: A stable baseline of drug self-administration is established over several daily sessions.
-
Treatment: Prior to a self-administration session, rats are administered a dose of this compound (e.g., 1-40 mg/kg, i.p.) or a vehicle control.
-
Testing: The number of active and inactive lever presses, and consequently the number of drug infusions, are recorded during the session to determine the effect of the treatment on drug-taking behavior.
-
Data Analysis: The data are typically analyzed using analysis of variance (ANOVA) to compare the effects of different doses of this compound to the vehicle control.
Naltrexone-Precipitated Morphine Withdrawal in Rats
This protocol is used to induce and quantify opioid withdrawal symptoms and to assess the ability of a treatment to ameliorate these symptoms.
-
Induction of Dependence: Rats are made physically dependent on morphine through repeated injections or the implantation of morphine pellets.[14]
-
Treatment: Prior to the induction of withdrawal, rats are treated with a dose of this compound or a vehicle control.
-
Precipitation of Withdrawal: Withdrawal is precipitated by the administration of the opioid antagonist naltrexone.[15][16]
-
Observation and Scoring: Immediately following naltrexone administration, rats are observed for a set period (e.g., 30-60 minutes), and a checklist of withdrawal signs (e.g., wet-dog shakes, teeth chattering, ptosis, diarrhea, writhing) is scored by a trained observer who is blind to the treatment conditions.
-
Data Analysis: The scores for each withdrawal sign are summed to create a global withdrawal score. These scores are then analyzed using appropriate statistical tests (e.g., ANOVA or Kruskal-Wallis test) to compare the severity of withdrawal in the this compound-treated group versus the control group.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound in the Ventral Tegmental Area (VTA)
This compound's primary mechanism of action is the antagonism of α3β4 nicotinic acetylcholine receptors located on dopaminergic neurons in the VTA. This action is believed to modulate the release of dopamine in the nucleus accumbens, a key component of the brain's reward system.
Caption: this compound antagonizes α3β4 nAChRs on VTA neurons, modulating dopamine release.
Experimental Workflow for Preclinical Evaluation of Anti-Addictive Compounds
The following diagram illustrates a typical workflow for the preclinical assessment of a novel anti-addictive drug like this compound.
Caption: A generalized workflow for the preclinical evaluation of anti-addictive compounds.
Conclusion and Future Directions
This compound (18-MC) has demonstrated significant promise as a potential pharmacotherapy for a range of substance use disorders in preclinical models. Its efficacy in reducing drug self-administration and withdrawal symptoms, coupled with a favorable safety profile compared to its parent compound, ibogaine, makes it a compelling candidate for further development.
The successful completion of a Phase 1 clinical trial has paved the way for a Phase 2a study to evaluate its efficacy in treating opioid withdrawal in humans. The results of this trial will be crucial in determining the future clinical trajectory of this compound.
Future research should focus on:
-
Conducting direct, head-to-head comparative studies of this compound against current standard-of-care treatments (naltrexone, methadone, buprenorphine) in both preclinical and clinical settings.
-
Further elucidating the downstream signaling cascades of α3β4 nAChR antagonism to better understand its precise molecular mechanisms of action.
-
Investigating the long-term efficacy and safety of this compound in preventing relapse to drug use.
The continued investigation of this compound holds the potential to provide a much-needed novel therapeutic option for individuals struggling with addiction.
References
- 1. EX-99.1 [ir.mindmed.co]
- 2. 18-Methoxycoronaridine (18-MC) and ibogaine: comparison of antiaddictive efficacy, toxicity, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute Oral 18-methoxycoronaridine (18-MC) Decreases both Alcohol Intake and IV Nicotine Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MindMed Reports Topline Data From Phase 1 Trial of MM-110 in Development for the Treatment of Opioid Withdrawal :: Mind Medicine (MindMed) Inc. (MNMD) [ir.mindmed.co]
- 5. MindMed Reports Topline Data From Phase 1 Trial of MM-110 in Development for the Treatment of Opioid Withdrawal [prnewswire.com]
- 6. biotuesdays.com [biotuesdays.com]
- 7. psychedelicalpha.com [psychedelicalpha.com]
- 8. biorxiv.org [biorxiv.org]
- 9. 18-MC reduces methamphetamine and nicotine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of 18-methoxycoronaridine on acute signs of morphine withdrawal in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A comparison of the withdrawal responses of heroin and methadone addicts during detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rats maintained chronically on buprenorphine show reduced heroin and cocaine seeking in tests of extinction and drug-induced reinstatement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Relapse to opioid seeking in rat models: behavior, pharmacology and circuits - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Low dose naltrexone administration in morphine dependent rats attenuates withdrawal-induced norepinephrine efflux in forebrain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Morphine Restores and Naloxone-Precipitated Withdrawal Depresses Wheel Running in Rats with Hindpaw Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Precipitated and conditioned withdrawal in morphine-treated rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Safety Profile of Zolunicant and Ibogaine for Drug Development Professionals
This guide provides an objective comparison of the safety profiles of Zolunicant (also known as 18-Methoxycoronaridine or 18-MC) and the naturally occurring psychoactive alkaloid, ibogaine. This compound, a synthetic derivative of ibogaine, was developed to retain the anti-addictive efficacy of its parent compound while mitigating its significant safety liabilities. This comparison is based on preclinical data and is intended for researchers, scientists, and drug development professionals.
Core Safety Comparison: Cardiovascular and Neurological Effects
The primary safety concerns associated with ibogaine are its cardiotoxicity and neurotoxicity. Preclinical evidence strongly suggests that this compound (18-MC) possesses a significantly improved safety profile, lacking these specific toxicities at comparable or even higher doses.
Cardiovascular Safety Profile
A critical safety issue for ibogaine is its potential to induce cardiac arrhythmias by prolonging the QT interval. This effect is primarily due to the blockade of the hERG (human Ether-à-go-go-Related Gene) potassium channel. This compound demonstrates a substantially lower affinity for the hERG channel, indicating a significantly reduced risk of cardiotoxicity.
Table 1: Comparative Cardiovascular Safety Data
| Parameter | This compound (18-MC) | Ibogaine |
| hERG Channel Blockade IC50 | >50 µM[1] (one source reports 15 µM[2][3]) | ~3-4 µM[1][2][3][4] |
| Noribogaine hERG Blockade IC50 | N/A | ~2.9 µM[1] |
| Effect on Heart Rate | No significant effect at high doses[5] | Bradycardia (decreased heart rate) at high doses[5] |
| Clinical Cardiac Events | Not reported in preclinical models | Associated with QT prolongation, Torsades de Pointes, and fatalities[1][6][7] |
Experimental Protocol: hERG Manual Patch-Clamp Assay
This protocol outlines the "gold standard" method for assessing a compound's potential to block the hERG potassium channel.
-
Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the hERG1a isoform are used.
-
Electrophysiological Recording: Whole-cell voltage-clamp experiments are conducted using a patch-clamp amplifier. Recordings are performed at a physiological temperature of approximately 36-37°C.
-
Solutions:
-
Extracellular Solution (in mM): 145 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4.
-
Intracellular Solution (in mM): 120 KCl, 5.374 CaCl2, 1.75 MgCl2, 10 EGTA, 10 HEPES, 4 Na2-ATP, adjusted to pH 7.2.
-
-
Voltage Protocol: A specific voltage protocol is applied to the cell to elicit hERG currents. A common protocol involves a depolarizing pulse to +40 mV followed by a repolarizing ramp step down to -80 mV to measure the peak tail current.
-
Compound Application: The test compound (this compound or ibogaine) is applied at increasing concentrations to determine the concentration-dependent inhibition of the hERG current.
-
Data Analysis: The peak tail current amplitude is measured at each concentration. The percentage of inhibition is calculated relative to the control (vehicle) current. An IC50 value (the concentration at which 50% of the current is inhibited) is determined by fitting the concentration-response data to a sigmoid function.
Signaling Pathway: Ibogaine-Induced Cardiotoxicity
Caption: The cardiotoxic mechanism of ibogaine involves the blockade of hERG channels, leading to potential cardiac arrhythmias.[6][8][9]
Neurotoxicity Profile
High doses of ibogaine have been shown to cause degeneration of Purkinje cells in the cerebellum of rats, a key indicator of neurotoxicity. In contrast, this compound does not produce this cerebellar damage, nor does it induce the tremors associated with ibogaine administration.
Table 2: Comparative Neurotoxicity Data in Rats
| Parameter | This compound (18-MC) | Ibogaine |
| Cerebellar Purkinje Cell Degeneration | No evidence of toxicity, even at 100 mg/kg[5][10] | Degeneration observed at 75 mg/kg and 100 mg/kg[11][12][13][14] |
| No-Observable-Adverse-Effect Level (NOAEL) | Not applicable (no toxicity observed) | 25 mg/kg[11][14] |
| Tremorigenic Effects | Absent[5][10] | Produces whole-body tremors[5][10] |
Experimental Protocol: In Vivo Neurotoxicity Assessment in Rats
This protocol describes a typical dose-response study to evaluate cerebellar neurotoxicity.
-
Animal Model: Adult female Sprague-Dawley rats are often used.
-
Dosing: Animals are divided into groups and administered a single intraperitoneal (ip) injection of either saline (control) or varying doses of the test compound (e.g., 25, 50, 75, 100 mg/kg).
-
Tissue Preparation: After a set period (e.g., 48-72 hours), animals are euthanized and perfused. The brains are removed, and the cerebella are processed for histological analysis.
-
Histological Analysis: Specific staining methods are used as biomarkers for neurotoxicity:
-
Silver Staining (e.g., Fink-Heimer II): To label degenerating neurons and axons.
-
Immunohistochemistry for Glial Fibrillary Acidic Protein (GFAP): To detect astrocytosis (gliosis), an indicator of neuronal damage.
-
Immunohistochemistry for Calbindin: To specifically label Purkinje neurons and identify any loss or damage.
-
-
Data Analysis: Stained cerebellar sections are examined microscopically to identify and quantify the extent and pattern of neuronal degeneration and gliosis across different dose groups.
Workflow: Preclinical Neurotoxicity Assessment
Caption: A typical experimental workflow for assessing the cerebellar neurotoxicity of a test compound in a rodent model.
Conclusion
The preclinical data robustly demonstrate that this compound (18-MC) possesses a superior safety profile compared to ibogaine. Its significantly lower potential for cardiotoxicity, evidenced by a much higher hERG IC50 value, and the absence of cerebellar neurotoxicity and tremors in rodent models, position it as a more viable candidate for clinical development as a treatment for substance use disorders.[5][10][15][16] The targeted mechanism of this compound, primarily as a selective α3β4 nicotinic acetylcholine receptor antagonist, contrasts with ibogaine's broader and less predictable receptor interaction profile, which likely contributes to its adverse effects.[5][16][17]
References
- 1. hERG Blockade by Iboga Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The anti-addictive drug ibogaine modulates voltage-gated ion channels and may trigger cardiac arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anti-addiction drug ibogaine inhibits voltage-gated ionic currents: A study to assess the drug's cardiac ion channel profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 18-Methoxycoronaridine (18-MC) and ibogaine: comparison of antiaddictive efficacy, toxicity, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ibogaine - Wikipedia [en.wikipedia.org]
- 8. psychedelicscene.com [psychedelicscene.com]
- 9. The Anti-Addiction Drug Ibogaine and the Heart: A Delicate Relation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 18-Methoxycoronaridine, a non-toxic iboga alkaloid congener: effects on morphine and cocaine self-administration and on mesolimbic dopamine release in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Ibogaine neurotoxicity: a re-evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A dose-response study of ibogaine-induced neuropathology in the rat cerebellum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. 18-Methoxycoronaridine - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Zolunicant for Substance Use Disorders
Guide for Researchers and Drug Development Professionals
This guide provides a comparative overview of Zolunicant (also known as 18-Methoxycoronaridine or 18-MC), a novel compound under investigation for the treatment of substance use disorders.[1][2] It aims to summarize key findings from foundational preclinical and clinical studies, offering a direct comparison with its parent compound, Ibogaine, and other relevant alternatives. Detailed experimental protocols and signaling pathway diagrams are included to facilitate the replication and extension of these pivotal findings.
Quantitative Data Summary
This compound has demonstrated a promising efficacy and safety profile in preclinical models, distinguishing it from Ibogaine. The following tables summarize key quantitative data from foundational studies.
Table 1: Comparative Efficacy in Preclinical Models of Addiction
| Compound | Model | Dosage | Effect |
| This compound (18-MC) | Rat (Cocaine Self-Administration) | 10 mg/kg | Significant reduction in self-administration.[3] |
| This compound (18-MC) | Rat (Morphine Self-Administration) | 40 mg/kg | Significant reduction in self-administration.[4] |
| This compound (18-MC) | Rat (Nicotine & Alcohol Self-Administration) | 40 mg/kg | Significant reduction in self-administration.[3][4] |
| Ibogaine | Rat (Morphine & Cocaine Self-Administration) | 40 mg/kg | Significant reduction in self-administration.[4] |
Table 2: Comparative Receptor Binding Affinity & Safety Profile
| Receptor/Transporter | This compound (18-MC) Affinity | Ibogaine Affinity | Key Safety Observation |
| α3β4 Nicotinic Receptor | High (Antagonist) | Moderate | This compound's primary target for anti-addictive effects.[1][2][3] |
| NMDA Receptor | Low / No Affinity | High | Ibogaine's affinity is linked to neurotoxic effects.[2][4] |
| Serotonin Transporter (SERT) | Low / No Affinity | High | Ibogaine's affinity may contribute to hallucinogenic properties.[2][4] |
| Sigma-2 Receptor | Significantly Reduced | High | This compound shows a better safety profile, lacking tremorigenic effects seen with Ibogaine.[2][4] |
| hERG Potassium Channel | Low | High | Ibogaine is associated with cardiotoxicity. |
Experimental Protocols
Detailed methodologies are crucial for the replication of key findings. Below are protocols for foundational experiments in this compound research.
Protocol 1: Intravenous Self-Administration in Rodent Models
This protocol is designed to assess the reinforcing properties of a substance and the efficacy of a candidate drug in reducing drug-seeking behavior.
Objective: To determine if this compound reduces the self-administration of drugs of abuse (e.g., cocaine, morphine).
Methodology:
-
Animal Model: Adult male Wistar rats are surgically implanted with intravenous catheters.
-
Apparatus: Operant conditioning chambers equipped with two levers, a drug infusion pump, and a cue light.
-
Training: Rats are trained to press an "active" lever to receive an intravenous infusion of a drug (e.g., cocaine at 0.75 mg/kg/infusion). The "inactive" lever has no programmed consequences. Sessions last for 2 hours daily.
-
Treatment: Once a stable baseline of self-administration is established, rats are pre-treated with this compound (e.g., 10-40 mg/kg, intraperitoneally) or vehicle 30 minutes before the session.
-
Data Collection: The number of active and inactive lever presses is recorded.
-
Analysis: A within-subjects design is used to compare the number of drug infusions earned after this compound administration versus vehicle control.
Protocol 2: Radioligand Binding Assay for Receptor Affinity
This in vitro assay determines the binding affinity of a compound to specific receptor targets.
Objective: To quantify the binding affinity of this compound and its alternatives to the α3β4 nicotinic acetylcholine receptor (nAChR).
Methodology:
-
Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably expressing human α3β4 nAChRs are cultured and harvested.[1] Cell membranes are isolated through homogenization and centrifugation.[1]
-
Radioligand: [³H]-Epibatidine, a high-affinity nAChR ligand, is used.
-
Assay: Cell membranes are incubated with a fixed concentration of [³H]-Epibatidine and varying concentrations of the test compound (this compound or competitor).
-
Detection: The reaction is terminated by rapid filtration, and the amount of bound radioactivity is measured using a scintillation counter.
-
Analysis: The data are used to calculate the inhibition constant (Ki), which reflects the binding affinity of the test compound.
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the proposed mechanism of action for this compound and a typical experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. 18-Methoxycoronaridine - Wikipedia [en.wikipedia.org]
- 3. 18-Methoxycoronaridine hydrochloride, (+/-)- | 266686-77-5 | Benchchem [benchchem.com]
- 4. 18-Methoxycoronaridine (18-MC) and ibogaine: comparison of antiaddictive efficacy, toxicity, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anorectic Effects of Zolunicant and GLP-1 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anorectic effects of Zolunicant (18-Methoxycoronaridine, 18-MC), a novel α3β4 nicotinic acetylcholine receptor antagonist, with established and emerging anti-obesity drugs from the glucagon-like peptide-1 (GLP-1) receptor agonist class, including Orforglipron (LY3502970), Liraglutide, and Semaglutide. The information is compiled from preclinical studies and is intended to inform research and development in the field of anti-obesity therapeutics.
Executive Summary
This compound demonstrates anorectic potential, primarily by reducing the intake of palatable, rewarding substances like sucrose, without significantly altering standard chow consumption in some preclinical models. This suggests a mechanism targeting the reward-driven aspects of eating. In contrast, GLP-1 receptor agonists, such as Orforglipron, Liraglutide, and Semaglutide, induce a more generalized reduction in food intake and body weight, affecting both palatable and standard diets. The data presented below, derived from various animal models and experimental designs, highlights these distinct anorectic profiles. Direct head-to-head comparative studies are lacking, and the available data should be interpreted within the context of the specific experimental protocols.
Data Presentation: Anorectic Effects
The following tables summarize the quantitative data on the anorectic effects of this compound and selected GLP-1 receptor agonists from preclinical studies.
Table 1: Anorectic Effects of this compound (18-MC)
| Animal Model | Drug/Dose | Route of Administration | Key Anorectic Effects | Source |
| Rats | 10-40 mg/kg | Intraperitoneal (i.p.) | Reduced operant responding for sucrose and ad libitum ingestion of sucrose, saccharin, and saline. | |
| Rats | 20 mg/kg (chronic) | Intraperitoneal (i.p.) | Prevented sucrose-induced increases in body weight and decreased fat deposition; did not alter food intake. | |
| Male Sprague-Dawley Rats | 20 mg/kg (repeated) | Intraperitoneal (i.p.) | Attenuated weight gain in both sucrose-consuming and control animals without altering food or fluid intake. | |
| Female Sprague-Dawley Rats | Not specified | Not specified | Sucrose drinking was decreased by both acute and repeated administration of 18-MC. | |
| Rats | 40 mg/kg | Oral | Significantly reduced nicotine self-administration. | |
| Alcohol Preferring (P) Rats | 10, 20, 40 mg/kg | Oral | Dose-dependently reduced alcohol intake in both male and female rats. |
Table 2: Anorectic Effects of GLP-1 Receptor Agonists
| Drug | Animal Model | Drug/Dose | Route of Administration | Key Anorectic Effects | Source |
| Orforglipron (LY3502970) | Nonhuman Primates | 0.05 and 0.1 mg/kg | Oral | Dose-dependent decrease in food consumption, comparable to injectable exenatide. | |
| Liraglutide | Obese Candy-Fed Rats | Not specified | Subcutaneous (s.c.), twice daily | Reduced total calorie intake and shifted food preference from candy to chow. | |
| Liraglutide | Rats on Cafeteria Diet | 1 mg/kg daily | Subcutaneous (s.c.) | Significant reductions in body weight and total caloric intake. | |
| Semaglutide | Diet-Induced Obese Mice | 1-100 nmol/kg (subchronic) | Not specified | Dose-dependently reduced body weight (up to 22% reduction) and suppressed food intake. | |
| Semaglutide | Rats on Chow and Chocolate | 0.3 and 1 nmol/kg | Not specified | Dose-dependent reduction in body weight, driven by decreased chocolate intake. |
Signaling Pathways
The anorectic effects of this compound and GLP-1 receptor agonists are mediated by distinct signaling pathways.
Figure 1: Proposed signaling pathway for the anorectic effect of this compound.
A Head-to-Head Comparison of Zolunicant and Naltrexone for Opioid Dependence
For Researchers, Scientists, and Drug Development Professionals
Introduction
Opioid dependence remains a significant global health crisis, necessitating the development of novel and effective pharmacotherapies. The current treatment landscape is dominated by opioid receptor antagonists, such as naltrexone, which block the euphoric effects of opioids. However, the search for alternative mechanisms of action to address the complexities of opioid use disorder is ongoing. This guide provides a detailed head-to-head comparison of Zolunicant (also known as 18-methoxycoronaridine or 18-MC), a novel α3β4 nicotinic acetylcholine receptor antagonist, and naltrexone, a long-established mu-opioid receptor antagonist, for the treatment of opioid dependence. This comparison is based on available preclinical data and aims to provide an objective overview for the scientific and drug development community.
Mechanism of Action
The fundamental difference between this compound and naltrexone lies in their primary molecular targets and subsequent signaling pathways.
This compound: this compound is a synthetic derivative of the naturally occurring psychoactive compound ibogaine.[1] It acts as a potent and selective antagonist of the α3β4 subtype of the nicotinic acetylcholine receptor (nAChR).[1] These receptors are strategically located in key brain regions involved in reward and addiction, including the medial habenula and the interpeduncular nucleus. By blocking these receptors, this compound is thought to modulate the downstream release of neurotransmitters like dopamine in the mesolimbic pathway, which is central to the reinforcing effects of opioids.
Naltrexone: Naltrexone is a pure opioid receptor antagonist with a high affinity for the mu-opioid receptor (MOR).[2][3] It also has a weaker antagonist activity at the kappa and delta-opioid receptors.[4] By competitively blocking mu-opioid receptors, naltrexone prevents exogenous opioids, such as heroin or fentanyl, from binding and producing their characteristic euphoric and analgesic effects.[4] This blockade of opioid effects is the primary mechanism by which naltrexone is thought to reduce cravings and prevent relapse in individuals with opioid dependence.
Signaling Pathways
The distinct mechanisms of action of this compound and naltrexone result in different downstream signaling cascades.
Caption: this compound signaling pathway in opioid dependence.
Caption: Naltrexone signaling pathway in opioid dependence.
Preclinical Efficacy: A Comparative Overview
As there are no direct head-to-head clinical trials, this comparison relies on data from separate preclinical studies in animal models of opioid dependence.
Reduction of Opioid Self-Administration
Preclinical models of intravenous self-administration are considered the gold standard for assessing the abuse potential and potential efficacy of treatments for substance use disorders.
| Compound | Animal Model | Opioid | Dosing Regimen | Key Findings | Reference |
| This compound | Rats | Methamphetamine, Nicotine | 1-40 mg/kg, i.p. | Dose-dependently decreased self-administration. | [5] |
| Rats | Nicotine, Alcohol | 10, 20, 40 mg/kg, oral | 40 mg/kg significantly reduced nicotine self-administration. Dose-dependently reduced alcohol intake. | [1] | |
| Naltrexone | Rats | Oxycodone | 3 mg/kg, i.p. | Significantly reduced the number of oxycodone rewards self-administered. | [3] |
| Rats | Ethanol | 0.03, 0.1, 0.3, 1 mg/kg, s.c. & 1, 3, 10, 30 mg/kg, i.p. | Dose-dependently reduced ethanol self-administration; subcutaneous route was more potent. | [6][7] | |
| Rats | Oxycodone + Naltrexone | 0.1 mg/kg/infusion oxycodone + 1 pg/kg/infusion naltrexone | Enhanced oxycodone self-administration, suggesting reduced rewarding potency per infusion. | [8] |
Attenuation of Opioid Withdrawal
The management of withdrawal symptoms is a critical aspect of opioid dependence treatment.
| Compound | Animal Model | Withdrawal Model | Dosing Regimen | Key Findings | Reference |
| This compound | Rats | Opioid Withdrawal | Not specified | Preclinical studies show it alleviates withdrawal symptoms. | [9] |
| Naltrexone | Rats | Naloxone-precipitated morphine withdrawal | 0.25, 0.5 mg/kg naloxone in morphine-dependent rats | Precipitated withdrawal caused increased impulsivity. | [10] |
| Rats | Naloxone-precipitated morphine withdrawal | 1 mg/kg naloxone | Depressed wheel running, indicating a withdrawal response. | [2] | |
| Rats | Naloxone-precipitated withdrawal from chronic oxycodone | 30 pg/kg naltrexone co-administered with oxycodone | Blocked the conditioned place aversion to withdrawal. | [11] |
Experimental Protocols
Opioid Self-Administration in Rats
This experimental workflow outlines a typical intravenous self-administration paradigm used to assess the effects of compounds like this compound and naltrexone on opioid-taking behavior.
Caption: Experimental workflow for opioid self-administration.
Detailed Methodology:
-
Animals: Adult male Sprague-Dawley rats are typically used.[12]
-
Surgery: Rats are surgically implanted with an intravenous catheter into the jugular vein, which is externalized on their back.[12]
-
Apparatus: Self-administration sessions are conducted in operant conditioning chambers equipped with two levers, a cue light, and an infusion pump.[12]
-
Acquisition: Rats are trained to press an active lever to receive an intravenous infusion of an opioid (e.g., fentanyl, 2.57 μg/kg/infusion).[12] Each infusion is often paired with a visual or auditory cue. Responding on an inactive lever has no programmed consequences. Training continues until a stable pattern of responding is established.
-
Treatment Testing: Once stable responding is achieved, rats are pre-treated with various doses of the test compound (this compound or naltrexone) or vehicle before the self-administration session. The effect of the treatment on the number of infusions earned and lever presses is recorded and analyzed.
Naloxone-Precipitated Opioid Withdrawal in Rats
This protocol is used to induce and quantify the physical signs of opioid withdrawal and to assess the efficacy of a compound in attenuating these signs.
Caption: Experimental workflow for naloxone-precipitated withdrawal.
Detailed Methodology:
-
Animals: Adult male rats are commonly used.
-
Induction of Dependence: Opioid dependence is induced by repeated administration of an opioid agonist, such as morphine. This can be achieved through subcutaneous implantation of morphine pellets or a series of escalating doses of morphine injections over several days.[13][14]
-
Treatment: Prior to the induction of withdrawal, animals are treated with the test compound (this compound or naltrexone) or vehicle.
-
Precipitation of Withdrawal: Withdrawal is precipitated by a subcutaneous injection of an opioid antagonist, typically naloxone (e.g., 0.25-1 mg/kg).[10]
-
Observation and Scoring: Immediately following naloxone administration, rats are placed in an observation chamber, and the frequency and severity of various withdrawal signs are scored by a trained observer who is blind to the treatment conditions.[14] Common signs include wet-dog shakes, teeth chattering, ptosis, and weight loss.[14]
-
Data Analysis: The withdrawal scores are then compared between the different treatment groups to determine the efficacy of the test compound in attenuating the withdrawal syndrome.
Discussion and Future Directions
The available preclinical evidence suggests that both this compound and naltrexone show promise in the treatment of opioid dependence, albeit through distinct mechanisms of action. Naltrexone, with its direct antagonism of mu-opioid receptors, has a well-established, albeit moderately effective, clinical profile. Its primary limitation is the requirement for a period of opioid abstinence before treatment initiation to avoid precipitated withdrawal, which can be a significant barrier for many patients.
This compound, by targeting the α3β4 nicotinic acetylcholine receptor, offers a novel, non-opioid-based approach. Preclinical studies indicate its potential to reduce the self-administration of multiple drugs of abuse, including opioids, and to alleviate withdrawal symptoms.[5][9] This broader spectrum of activity could be advantageous in treating polysubstance use, which is common in individuals with opioid dependence.
A critical gap in the current knowledge is the lack of direct comparative studies between this compound and naltrexone. Such studies, both preclinical and eventually clinical, are essential to definitively establish the relative efficacy and safety of these two compounds. Future research should focus on:
-
Direct Head-to-Head Preclinical Studies: Conducting studies that directly compare the dose-response effects of this compound and naltrexone on opioid self-administration and withdrawal in the same animal models and under identical experimental conditions.
-
Elucidation of Downstream Signaling: Further investigation into the detailed molecular and cellular consequences of α3β4 nAChR antagonism by this compound in the context of opioid-induced neuroadaptations.
-
Clinical Trials: Should further preclinical data prove promising, well-controlled clinical trials will be necessary to evaluate the safety, tolerability, and efficacy of this compound in human populations with opioid use disorder.
References
- 1. Acute Oral 18-methoxycoronaridine (18-MC) Decreases both Alcohol Intake and IV Nicotine Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morphine Restores and Naloxone-Precipitated Withdrawal Depresses Wheel Running in Rats with Hindpaw Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. 18-MC reduces methamphetamine and nicotine self-administration in rats [pubmed.ncbi.nlm.nih.gov]
- 6. Potency of naltrexone to reduce ethanol self-administration in rats is greater for subcutaneous versus intraperitoneal injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potency of naltrexone to reduce ethanol self-administration in rats is greater for subcutaneous versus intraperitoneal injection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Compulsive-Like Responding for Opioid Analgesics in Rats with Extended Access - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Naloxone-precipitated withdrawal causes an increase in impulsivity in morphine-dependent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Chronic Fentanyl Self-Administration Generates a Shift toward Negative Affect in Rats during Drug Use [mdpi.com]
- 13. Frontiers | Spontaneous and Naloxone-Precipitated Withdrawal Behaviors From Chronic Opiates are Accompanied by Changes in N-Oleoylglycine and N-Oleoylalanine Levels in the Brain and Ameliorated by Treatment With These Mediators [frontiersin.org]
- 14. Precipitated and conditioned withdrawal in morphine-treated rats - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Long-Term Efficacy of Zolunicant in Relapse Prevention: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Zolunicant (also known as 18-Methoxycoronaridine or 18-MC) is an investigational therapeutic agent for the treatment of substance use disorders. As a novel compound, its long-term efficacy in preventing relapse, a critical measure of success in addiction treatment, is a subject of significant interest. This guide provides a comparative analysis of this compound's potential, based on its mechanism of action and preclinical data, against established treatments for opioid addiction, for which long-term relapse data is available.
Mechanism of Action: A Targeted Approach
This compound is a synthetic derivative of ibogaine, a naturally occurring psychoactive compound.[1][2] Unlike ibogaine, this compound is designed to retain anti-addictive properties while minimizing hallucinogenic and cardiotoxic effects.[1][3] Its primary mechanism of action is as a selective antagonist of the α3β4 nicotinic acetylcholine receptors (nAChRs).[4][5] These receptors are implicated in the brain's reward pathways. By blocking these receptors, particularly in the medial habenula and interpeduncular nucleus, this compound modulates the mesolimbic dopamine system, which is crucial in the reinforcing effects of addictive drugs.[3] Preclinical studies have demonstrated that this targeted action reduces the self-administration of various substances of abuse, including morphine, cocaine, methamphetamine, nicotine, and alcohol in animal models.[1][3][5][6]
Signaling Pathway of this compound
The following diagram illustrates the proposed signaling pathway through which this compound exerts its anti-addictive effects.
Long-Term Relapse Data: A Comparative Overview
Currently, there is a lack of published long-term human clinical trial data specifically evaluating the effects of this compound on relapse rates. A Phase 1 clinical trial has been conducted to assess its safety and tolerability.[4] Furthermore, a Phase 2a study of its alias, MM-110, in patients experiencing opioid withdrawal was planned for 2022.[5] Animal studies have shown that this compound can attenuate drug-seeking behaviors, a key indicator of its potential to prevent relapse.[4]
In contrast, several alternative pharmacotherapies for opioid use disorder have been extensively studied, with substantial data on their long-term impact on relapse.
| Treatment | Mechanism of Action | Long-Term Relapse Rate (Opioid Use Disorder) | Key Findings |
| This compound (18-MC) | Selective α3β4 nicotinic acetylcholine receptor antagonist | Not yet available (human studies) | Preclinical studies suggest a reduction in drug self-administration and withdrawal symptoms.[6][7] |
| Naltrexone (Vivitrol) | Opioid receptor antagonist | Relapse rates of 43% in the treatment group versus 64% in the control group after six months.[4][5][8] | Extended-release injectable formulations show better adherence and efficacy in reducing relapse compared to oral naltrexone.[9] |
| Methadone | Full opioid receptor agonist | Long-term follow-up (5 years) showed about 60% of individuals initially prescribed methadone were abstinent.[3] Retention rates in treatment are generally high.[10] | Reduces opioid craving and withdrawal, and blocks the effects of other opioids. |
| Buprenorphine (Suboxone) | Partial opioid receptor agonist | Long-term follow-up (5 years) showed about 50% of individuals initially prescribed buprenorphine were abstinent.[3] Discontinuation is associated with a high risk of relapse.[11][12] | Has a ceiling effect on respiratory depression, making it safer in overdose than full agonists. |
| Ibogaine | Complex, multi-receptor interactions | One study reported that 50% of participants reported no opioid use in the 30 days following treatment, and 30% reported no use at all after treatment.[13][14] | Parent compound of this compound; its use is limited by safety concerns, including cardiotoxicity and neurotoxicity.[1] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below is a generalized protocol for a long-term clinical trial evaluating relapse in opioid use disorder, which would be applicable to future studies on this compound.
A Generalized Protocol for a Long-Term Relapse Prevention Study
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled trial.
-
Participants: Adults diagnosed with opioid use disorder according to DSM-5 criteria, who have successfully completed a detoxification program.
-
Randomization: Participants are randomly assigned to receive either the investigational drug (e.g., this compound) or a placebo. A third arm with an active comparator (e.g., naltrexone) is often included.
-
Treatment Phase: Participants receive the assigned treatment for a specified duration (e.g., 6-12 months). Dosing is administered according to a predefined schedule.
-
Follow-up Phase: After the treatment phase, participants are followed for an extended period (e.g., 12-24 months) to monitor for relapse.
-
Primary Outcome: The primary endpoint is typically the time to first relapse, confirmed by urine drug screening and self-report.
-
Secondary Outcomes: These may include the proportion of participants who remain abstinent, craving scores, withdrawal symptoms, and safety and tolerability of the treatment.
-
Data Collection: Regular visits include urine drug screens, self-report questionnaires on drug use and craving, and assessment of adverse events.
-
Statistical Analysis: Survival analysis (e.g., Kaplan-Meier curves and Cox proportional hazards models) is used to analyze the time-to-relapse data.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a long-term clinical trial focused on relapse prevention.
Conclusion
This compound presents a promising, targeted approach to treating substance use disorders with a favorable preclinical safety profile compared to its parent compound, ibogaine. While long-term human data on relapse prevention is not yet available, its mechanism of action and positive preclinical findings warrant further investigation through rigorous, long-term clinical trials. Comparative analysis with established treatments like naltrexone, methadone, and buprenorphine highlights the benchmarks that this compound will need to meet or exceed to become a viable therapeutic option. The successful completion of ongoing and future clinical studies will be critical in validating the long-term effects of this compound treatment on relapse and establishing its place in the landscape of addiction medicine.
References
- 1. benchchem.com [benchchem.com]
- 2. Ibogaine - Wikipedia [en.wikipedia.org]
- 3. recoveryanswers.org [recoveryanswers.org]
- 4. Opioid Relapse Rates Fall with Long-Term Use of Medication for Adults Involved in Criminal Justice System | NYU Langone News [nyulangone.org]
- 5. Long-acting Treatment for Opioid Addiction Reduces Risk of Relapse | Columbia University Irving Medical Center [cuimc.columbia.edu]
- 6. 18-Methoxycoronaridine (18-MC) and ibogaine: comparison of antiaddictive efficacy, toxicity, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of 18-methoxycoronaridine on acute signs of morphine withdrawal in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long-Acting Treatment for Opioid Addiction Reduced Risk of Relapse | Columbia University Department of Psychiatry [columbiapsychiatry.org]
- 9. getnaltrexone.com [getnaltrexone.com]
- 10. Long term outcomes of pharmacological treatments for opioid dependence: does methadone still lead the pack? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buprenorphine Treatment for Opioid Use Disorder: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Opioid Overdose Risk Is High After Medical Treatment Ends, Study Finds | Columbia University Department of Psychiatry [columbiapsychiatry.org]
- 13. Treatment of opioid use disorder with ibogaine: detoxification and drug use outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Subjective effectiveness of ibogaine treatment for problematic opioid consumption: Short- and long-term outcomes and current psychological functioning - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Zolunicant and its Metabolites: Unveiling their Activity Profile
For Researchers, Scientists, and Drug Development Professionals
Zolunicant, also known as (+)-18-Methoxycoronaridine (18-MC), is a synthetic analog of ibogaine being investigated for its potential in treating substance use disorders. Unlike its parent compound, this compound demonstrates a more favorable safety profile, lacking the hallucinogenic and cardiotoxic effects associated with ibogaine.[1] This guide provides a comparative study of this compound and its metabolites, evaluating their activity and comparing them with other relevant alternatives.
Executive Summary
This guide presents a detailed comparison of this compound and its primary metabolite, 18-hydroxycoronaridine (18-HC), focusing on their activity as antagonists of the α3β4 nicotinic acetylcholine receptor (nAChR), a key target in the modulation of addiction pathways.[2][3][4] While two minor hydroxylated metabolites of this compound have been identified, their biological activity has not yet been characterized in published literature. This guide also provides a comparative look at other α3β4 nAChR antagonists, mecamylamine and α-conotoxin AuIB, to contextualize the potency of this compound and its major metabolite. Detailed experimental protocols for key assays are provided, along with visualizations of the metabolic pathway and the proposed signaling cascade.
Comparative Activity at the α3β4 Nicotinic Acetylcholine Receptor
The primary mechanism of action for this compound's anti-addictive properties is its antagonism of the α3β4 nicotinic acetylcholine receptor.[2][3][4][5] The following table summarizes the in vitro potency of this compound, its major metabolite, and alternative antagonists at the human α3β4 nAChR.
| Compound | Type | Target | Assay Type | Potency (IC50) | Reference |
| This compound (18-MC) | Parent Drug | human α3β4 nAChR | Inhibition of ACh-evoked currents | 1.47 ± 0.21 µM | [2] |
| 18-Hydroxycoronaridine (18-HC) | Major Metabolite | human α3β4 nAChR | Inhibition of ACh-evoked currents | 2.81 ± 0.54 µM | [2] |
| Minor Metabolite 1 (hydroxylated) | Minor Metabolite | - | - | Not Reported | [6] |
| Minor Metabolite 2 (hydroxylated) | Minor Metabolite | - | - | Not Reported | [6] |
| Mecamylamine | Alternative Antagonist | human α3β4 nAChR | Inhibition of ACh-evoked currents | 0.35 ± 0.04 µM | |
| α-Conotoxin AuIB | Alternative Antagonist | rat α3β4 nAChR | Inhibition of ACh-evoked currents | 0.77 µM | [2] |
Key Findings:
-
This compound is a potent antagonist of the human α3β4 nAChR with a micromolar IC50 value.
-
The major metabolite, 18-hydroxycoronaridine (18-HC), is also an active antagonist at the α3β4 nAChR, though it is approximately two-fold less potent than the parent compound.
-
The activity of the two minor hydroxylated metabolites of this compound has not been reported in the available scientific literature.
-
Mecamylamine and α-conotoxin AuIB are other known antagonists of the α3β4 nAChR, with potencies in the sub-micromolar to micromolar range.
Metabolic Pathway of this compound
This compound undergoes phase I metabolism in the liver, primarily through O-demethylation to form its major active metabolite, 18-hydroxycoronaridine (18-HC).[2][6] This reaction is predominantly catalyzed by the polymorphic cytochrome P450 enzyme, CYP2C19.[2][6] Two other minor, hydroxylated metabolites have also been identified in vitro, though their specific structures and biological activities remain uncharacterized.[6]
Signaling Pathway of this compound's Anti-Addictive Action
This compound exerts its anti-addictive effects by antagonizing α3β4 nAChRs located in key brain regions involved in reward and addiction, such as the medial habenula and the interpeduncular nucleus.[2] By blocking these receptors, this compound modulates the downstream dopaminergic signaling in the mesolimbic pathway, which is crucial for the reinforcing properties of addictive substances.
Experimental Protocols
In Vitro Metabolism of this compound in Human Liver Microsomes
This protocol is designed to identify and characterize the metabolites of this compound using human liver microsomes.
1. Materials:
-
This compound (18-MC)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Water (LC-MS grade)
-
Formic acid
2. Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or MeOH).
-
In a microcentrifuge tube, combine the following on ice:
-
Potassium phosphate buffer
-
Human liver microsomes (final concentration typically 0.5-1 mg/mL)
-
This compound stock solution (final concentration typically 1-10 µM)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the protein.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase (e.g., 50:50 MeOH:Water with 0.1% formic acid) for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Use a high-resolution mass spectrometer to identify potential metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.
-
Compare the retention times and mass spectra of the potential metabolites with those of the parent compound.
Whole-Cell Patch-Clamp Electrophysiology for α3β4 nAChR Antagonism
This protocol measures the inhibitory effect of this compound and its metabolites on ion channels, specifically the α3β4 nAChR.
1. Cell Culture:
-
Use a cell line stably or transiently expressing the human α3β4 nicotinic acetylcholine receptor (e.g., HEK293 cells).
-
Culture the cells under standard conditions.
2. Electrophysiology Setup:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Prepare extracellular and intracellular solutions.
3. Recording Procedure:
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Hold the cell at a membrane potential of -60 mV.
-
Apply the agonist (e.g., acetylcholine or nicotine) to the cell to evoke an inward current through the α3β4 nAChRs.
-
After establishing a stable baseline response, co-apply or pre-apply this compound or its metabolites at various concentrations with the agonist.
-
Record the current responses and measure the peak current amplitude.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Construct a concentration-response curve and determine the IC50 value.
Calcium Imaging Assay for α3β4 nAChR Antagonist Activity
This high-throughput assay measures the ability of compounds to block agonist-induced calcium influx through the α3β4 nAChR.
1. Cell Preparation:
-
Plate cells expressing the α3β4 nAChR in a 96-well or 384-well plate.
-
Allow the cells to adhere and grow to an appropriate confluency.
2. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) and Pluronic F-127.
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution) to remove excess dye.
3. Assay Procedure:
-
Use a fluorescence plate reader equipped with an automated liquid handling system.
-
Acquire a baseline fluorescence reading.
-
Add the test compounds (this compound, metabolites, or alternatives) at various concentrations to the wells and incubate for a specified period.
-
Add a specific α3β4 nAChR agonist (e.g., nicotine or epibatidine) to all wells to stimulate calcium influx.
-
Record the change in fluorescence intensity over time.
4. Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Normalize the data to the response of the agonist alone.
-
Generate concentration-response curves and calculate the IC50 values for the antagonist compounds.
References
- 1. oyc.co.jp [oyc.co.jp]
- 2. α-Conotoxin AuIB Isomers Exhibit Distinct Inhibitory Mechanisms and Differential Sensitivity to Stoichiometry of α3β4 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α-Conotoxin AuIB Selectively Blocks α3β4 Nicotinic Acetylcholine Receptors and Nicotine-Evoked Norepinephrine Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism of 18-methoxycoronaridine, an ibogaine analog, to 18-hydroxycoronaridine by genetically variable CYP2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. α3β4 Acetylcholine Nicotinic Receptors Are Components of the Secretory Machinery Clusters in Chromaffin Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
Independent verification of the synthesis of 18-Methoxycoronaridine
An Independent Researcher's Guide to the Synthesis of 18-Methoxycoronaridine
For researchers and drug development professionals, the synthesis of 18-Methoxycoronaridine (18-MC) is a focal point of study due to its potential as a non-addictive therapeutic for substance use disorders. As a synthetic analog of ibogaine, 18-MC offers anti-addictive properties without the hallucinogenic and cardiotoxic side effects associated with its parent compound.[1][2][3] This guide provides an objective comparison of the primary synthetic strategies for obtaining enantiomerically pure (+)-18-MC, the biologically active form, supported by experimental data and detailed protocols.
Comparison of Synthetic Strategies
Two principal strategies dominate the synthesis of enantiomerically pure (+)-18-Methoxycoronaridine:
-
Racemic Synthesis followed by Chemical Resolution : This is the more traditional and widely documented approach. It involves the initial synthesis of a racemic mixture of (±)-18-MC, which is then separated into its individual enantiomers.[1] The separation is typically achieved by reacting the racemic base with a chiral resolving agent to form diastereomers, which can be separated chromatographically.[4][5][6] This method is robust but requires an additional resolution step, which can impact the overall yield.
-
Enantioselective Total Synthesis : This more modern approach introduces chirality early in the synthetic process using a chiral auxiliary.[1] This strategy directs the stereochemical outcome of key reactions, leading directly to the desired enantiomer. While potentially more efficient by avoiding a final resolution step, the development of a scalable enantioselective synthesis can be more complex.[1][7]
Data Presentation: Performance Comparison
The following table summarizes the reported quantitative data for the key steps in the synthesis of (+)-18-MC via the chemical resolution pathway. Data for a direct enantioselective total synthesis is less explicitly detailed in the available literature.
| Parameter | Racemic Synthesis & Resolution Pathway | Enantioselective Total Synthesis Pathway |
| Overall Yield | A 13-step synthesis of the racemic mixture has been reported with an overall yield of approximately 7%.[1] | Data not explicitly stated. |
| Resolution Step Yield | 61% for the (+)-enantiomer after purification.[6] Another report cites a 77% yield for the (+)-diastereomer isolation step.[6] | Not Applicable. |
| Final Product Purity | >99.8% enantiomeric excess (ee) as determined by chiral HPLC analysis.[6] | Data not explicitly stated. |
| Scalability | Has been scaled to produce gram quantities of each enantiomer.[6] Phase II SBIR grant aimed to optimize for kilogram scale.[7] | Phase I SBIR grant aimed to establish viability.[7] |
Experimental Workflow Visualization
The following diagram illustrates the key steps involved in the most commonly documented method for isolating enantiomerically pure (+)-18-MC: chemical resolution of a racemic mixture.
Caption: Workflow for the synthesis of (+)-18-MC via chemical resolution.
Experimental Protocols
Below is a detailed methodology for the chemical resolution of racemic (±)-18-methoxycoronaridine, synthesized from publicly available research protocols.[1][6]
Formation of Diastereomeric Sulfonamides
-
Objective : To react the racemic mixture of 18-MC with a chiral resolving agent to form a separable mixture of diastereomers.
-
Procedure :
-
Dissolve racemic (±)-18-methoxycoronaridine in anhydrous tetrahydrofuran (THF) at room temperature (23 °C).[1]
-
Add potassium hexamethyldisilazane (KHMDS) to the solution to deprotonate the indole nitrogen.[1]
-
After stirring, cool the reaction mixture to 4 °C.[1]
-
Add a solution of (S)-(+)-camphorsulfonyl chloride in THF.[1][6]
-
Allow the reaction to warm to room temperature and stir until completion, which can be monitored by Thin Layer Chromatography (TLC).[1]
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.[1]
-
Separation of Diastereomers
-
Objective : To separate the two newly formed diastereomers using chromatography.
-
Procedure :
-
Purify the crude mixture using flash column chromatography on a silica gel stationary phase.[1][6]
-
Elute the diastereomers using a gradient of ethyl acetate in dichloromethane (e.g., 5-10% ethyl acetate).[1][6]
-
Collect the fractions containing each pure diastereomer and concentrate them under reduced pressure.[1]
-
Cleavage of the Chiral Auxiliary
-
Objective : To remove the camphorsulfonyl group to yield the enantiomerically pure 18-MC.
-
Procedure :
-
Dissolve the isolated (+)-diastereomer in methanol at room temperature.[1]
-
Add a solution of potassium hydroxide (KOH) and stir the mixture until the sulfonamide cleavage is complete (monitored by TLC).[1][6]
-
Neutralize the reaction mixture using 1 M hydrochloric acid (HCl) in diethyl ether.[1]
-
Extract the final product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield pure (+)-18-methoxycoronaridine.[1]
-
Final Purification and Salt Formation
-
Objective : To achieve high purity and prepare a stable salt form for biological testing.
-
Procedure :
-
Further purification can be achieved by recrystallization. One documented method involves co-crystallizing the opposite enantiomer as a racemate from a methylene chloride:diethyl ether:hexanes (1:5:5) solution at -20 °C, which is then removed by filtration.[6]
-
The enantiomerically pure free base is then converted to the corresponding hydrochloride salt for improved stability and handling.[6]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of enantiomerically pure (+)- and (-)-18-methoxycoronaridine hydrochloride and their preliminary assessment as anti-addictive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. NIH 1999 Synthesis of 18-Methoxycoronaridine Hydrochloride | www.inknowvation.com [inknowvation.com]
A Comparative Analysis of the Therapeutic Window of Zolunicant and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the therapeutic window of Zolunicant (also known as 18-methoxycoronaridine or 18-MC) and its parent compound, ibogaine. This compound is a synthetic analog of ibogaine developed to retain the anti-addictive properties of the parent compound while exhibiting a significantly improved safety profile. This document summarizes the available preclinical data, outlines key experimental methodologies for assessing the therapeutic window, and visualizes the relevant biological pathways and experimental workflows.
While direct calculation of the therapeutic index for this compound is challenging due to the lack of publicly available median lethal dose (LD50) data, a qualitative and quantitative comparison of its efficacy and adverse effect profile with that of ibogaine strongly supports a substantially wider therapeutic window for this compound. Information on other analogs, such as ME-18-MC and 18-MAC, is currently limited in publicly accessible literature.
Data Presentation: Efficacy and Safety Profile Comparison
The following table summarizes the available preclinical data on the effective doses (ED50) and observed adverse effects of this compound and ibogaine. This comparison highlights this compound's improved safety profile at therapeutically relevant doses.
| Compound | Therapeutic Target | Preclinical Efficacy (ED50) | Observed Adverse Effects in Preclinical Studies |
| This compound (18-MC) | Selective α3β4 nicotinic acetylcholine receptor (nAChR) antagonist | - ~10 mg/kg: Significant decrease in cocaine self-administration in rats.[1] - 40 mg/kg: Effective in reducing self-administration of morphine, cocaine, ethanol, and nicotine in rats.[2] | - No tremorigenic effects observed.[2][3] - No evidence of cerebellar Purkinje cell damage, even at high doses (100 mg/kg).[2][4] - Does not decrease heart rate at high doses.[2] - No effect on locomotor activity or rotorod performance.[4] - Does not induce conditioned taste aversion.[4] |
| Ibogaine | Non-selective; interacts with multiple receptors (NMDA, serotonin, dopamine transporters, etc.) | - 40 mg/kg: Decreases intravenous self-administration of morphine and cocaine in rats.[2] | - Induces whole-body tremors.[2] - Causes cerebellar damage (Purkinje cell loss) at high doses (≥100 mg/kg).[2] - Decreases heart rate at high doses.[2] - Cardiotoxicity (QT interval prolongation). - Neurotoxicity.[5] - Hallucinogenic and psychoactive effects.[5] |
Note: The therapeutic index is calculated as LD50 / ED50. The absence of a publicly available LD50 for this compound prevents a direct calculation and comparison. However, the lack of significant adverse effects at and above its effective dose strongly suggests a wider therapeutic window compared to ibogaine.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of the data presented. Below are protocols for key experiments used to evaluate the therapeutic window of compounds like this compound.
Radioligand Binding Assay for α3β4 nAChR Affinity
This assay determines the binding affinity of a compound to its target receptor, in this case, the α3β4 nicotinic acetylcholine receptor.
-
Objective: To determine the inhibitory constant (Ki) of this compound and its analogs for the α3β4 nAChR.
-
Materials:
-
Cell membranes from a stable cell line expressing human α3β4 nAChRs (e.g., HEK293 cells).
-
Radioligand: [³H]epibatidine.
-
Test compounds: this compound and its analogs at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Membrane Preparation: Homogenize cells expressing the α3β4 nAChR in a lysis buffer and centrifuge to pellet the cell membranes. Wash and resuspend the membranes in the assay buffer.
-
Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of [³H]epibatidine and varying concentrations of the test compound.
-
Incubation: Incubate the mixture at a specific temperature (e.g., room temperature) for a set duration to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation.
-
In Vivo Microdialysis for Dopamine Release
This technique measures the levels of neurotransmitters, such as dopamine, in specific brain regions of freely moving animals, providing insight into the compound's effect on the brain's reward circuitry.
-
Objective: To assess the effect of this compound and its analogs on dopamine release in the nucleus accumbens, a key brain region in the reward pathway.
-
Materials:
-
Laboratory animals (e.g., rats).
-
Stereotaxic apparatus for surgery.
-
Microdialysis probes.
-
Perfusion pump and fraction collector.
-
Artificial cerebrospinal fluid (aCSF).
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.
-
-
Procedure:
-
Surgical Implantation: Anesthetize the animal and use a stereotaxic apparatus to surgically implant a microdialysis guide cannula targeting the nucleus accumbens. Allow the animal to recover from surgery.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector.
-
Drug Administration: After establishing a stable baseline of dopamine levels, administer the test compound (this compound or analog) via the appropriate route (e.g., intraperitoneal injection).
-
Sample Analysis: Analyze the collected dialysate samples for dopamine concentration using an HPLC-ED system.
-
Data Analysis: Express the dopamine concentrations as a percentage of the baseline levels and compare the effects of different doses of the test compounds.
-
Cardiovascular Safety Assessment
Given the known cardiotoxicity of ibogaine, assessing the cardiovascular safety of its analogs is critical.
-
Objective: To evaluate the potential for this compound and its analogs to cause adverse cardiovascular effects, such as changes in heart rate and QT interval prolongation.
-
Methods:
-
In Vitro hERG Assay: This assay assesses the potential of a compound to block the hERG (human Ether-à-go-go-Related Gene) potassium channel, a common cause of drug-induced QT prolongation. This is typically done using patch-clamp electrophysiology on cells expressing the hERG channel.
-
In Vivo Telemetry in Conscious Animals: Surgically implant telemetry transmitters in animals (e.g., dogs or non-human primates) to continuously monitor electrocardiogram (ECG) and blood pressure in conscious, freely moving animals. After a recovery period, administer the test compound and record cardiovascular parameters. This allows for the assessment of effects on heart rate, blood pressure, and ECG intervals (including the QT interval) over time.
-
Visualizations
Signaling Pathway of this compound
The following diagram illustrates the proposed mechanism of action of this compound in the brain's reward pathway.
Caption: Mechanism of this compound in the mesolimbic pathway.
Experimental Workflow for Therapeutic Window Determination
The diagram below outlines the general workflow for determining the therapeutic window of a new chemical entity.
Caption: Workflow for determining the therapeutic window.
References
- 1. tandfonline.com [tandfonline.com]
- 2. 18-Methoxycoronaridine (18-MC) and ibogaine: comparison of antiaddictive efficacy, toxicity, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Noribogaine, but not 18-MC, exhibits similar actions as ibogaine on GDNF expression and ethanol self-administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 18-Methoxycoronaridine, a potential anti-obesity agent, does not produce a conditioned taste aversion in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ibogaine - Wikipedia [en.wikipedia.org]
A Comparative Review of the Mechanisms of Zolunicant and Other Ibogaine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Ibogaine, a psychoactive indole alkaloid derived from the West African shrub Tabernanthe iboga, has garnered significant attention for its potential in treating substance use disorders. However, its clinical utility is hampered by safety concerns, including cardiotoxicity and neurotoxicity, as well as its potent psychoactive effects.[1][2] This has spurred the development of ibogaine derivatives, such as Zolunicant (18-methoxycoronaridine or 18-MC) and Tabernanthalog (TBG), designed to retain the therapeutic benefits of ibogaine while mitigating its adverse effects. This guide provides a comparative analysis of the mechanisms of action of this compound and other key ibogaine derivatives, supported by experimental data.
Comparative Efficacy in Preclinical Models of Addiction
Both this compound and its parent compound, ibogaine, have demonstrated efficacy in reducing drug self-administration in animal models of addiction for various substances, including opioids, stimulants, alcohol, and nicotine.[2] A key distinction, however, is that this compound appears to selectively target drug-seeking behavior without diminishing the motivation for natural rewards, a significant therapeutic advantage.[3] Tabernanthalog has also shown promise in preclinical studies, effectively reducing alcohol- and heroin-seeking behavior in rodents.[4]
| Compound | Substance of Abuse | Animal Model | Dosage | Effect on Self-Administration | Reference |
| This compound (18-MC) | Morphine | Rat | 40 mg/kg, i.p. | Significant decrease | [2] |
| Cocaine | Rat | 40 mg/kg, i.p. | Significant decrease | [2] | |
| Methamphetamine | Rat | 1-40 mg/kg, i.p. | Dose-dependent decrease | [2] | |
| Nicotine | Rat | 1-40 mg/kg, i.p. | Dose-dependent decrease | [2] | |
| Alcohol | Rat | 5-40 mg/kg, i.p. and p.o. | Significant dose-dependent reduction | [5] | |
| Ibogaine | Morphine | Rat | 40 mg/kg | Significant decrease | [3] |
| Cocaine | Rat | 40 mg/kg | Significant decrease | [3] | |
| Tabernanthalog (TBG) | Heroin and Alcohol | Rat | Not specified | Reduction in motivation | [6] |
Mechanisms of Action: A Divergence in Pathways
The differential effects of these ibogaine derivatives can be attributed to their distinct pharmacological profiles. While all three compounds interact with multiple neurotransmitter systems, this compound and Tabernanthalog exhibit more targeted receptor binding profiles compared to the promiscuous binding of ibogaine.
Receptor Binding Affinities
The following table summarizes the binding affinities (Ki, in nM) of this compound, ibogaine, and its primary active metabolite, noribogaine, for key receptors implicated in addiction. Lower Ki values indicate a higher binding affinity.
| Receptor Subtype | This compound (18-MC) Ki (nM) | Ibogaine Ki (nM) | Noribogaine Ki (nM) |
| Nicotinic α3β4 | ~750 | High Affinity | High Affinity |
| NMDA | Low Affinity | ~1,000 - 3,000 | ~2,000 |
| Sigma-2 (σ2) | Low Affinity | ~200 | ~300 |
| Serotonin Transporter (SERT) | No Affinity | ~1,000 - 4,000 | ~50 |
| Kappa Opioid (KOR) | ~2,000 | ~2,000 | ~100 |
| Mu Opioid (MOR) | Modest Affinity | ~1,000 - 4,000 | ~100 |
Data compiled from multiple sources.[3][5][7][8]
Ibogaine demonstrates a complex pharmacology, interacting with a wide range of targets including serotonin and dopamine transporters, and opioid, sigma, and NMDA receptors.[1][9] It acts as a noncompetitive inhibitor of the serotonin transporter (SERT), stabilizing it in an inward-facing conformation.[9][10] This multifaceted interaction is believed to contribute to both its therapeutic effects and its adverse side effects.[5]
This compound (18-MC) , in contrast, exhibits a more refined mechanism of action. Its primary target is the α3β4 nicotinic acetylcholine receptor (nAChR), where it acts as an antagonist.[11][12] Unlike ibogaine, this compound has no affinity for the serotonin transporter and shows significantly reduced affinity for NMDA receptors and sigma-2 sites.[3][8][12] This targeted approach is thought to be responsible for its improved safety profile, lacking the hallucinogenic and cardiotoxic effects associated with ibogaine.[11]
Tabernanthalog (TBG) represents a novel class of non-hallucinogenic psychoplastogens.[4] It is a non-selective serotonin receptor modulator, acting as an agonist at several 5-HT receptors, and also binds to the serotonin transporter.[13] Unlike ibogaine, it has negligible interactions with opioid and NMDA receptors.[13] TBG is believed to exert its therapeutic effects by promoting structural neuroplasticity.[4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and a typical experimental workflow for evaluating these compounds.
References
- 1. Ibogaine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. 18-Methoxycoronaridine (18-MC) and ibogaine: comparison of antiaddictive efficacy, toxicity, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Non-Hallucinogenic Psychedelic Analog with Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What We Have Gained from Ibogaine: α3β4 Nicotinic Acetylcholine Receptor Inhibitors as Treatments for Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tabernanthalog Reduces Motivation for Heroin and Alcohol in a Polydrug Use Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. s3.ca-central-1.amazonaws.com [s3.ca-central-1.amazonaws.com]
- 8. 18-Methoxycoronaridine - Wikipedia [en.wikipedia.org]
- 9. Ibogaine How It Works Understanding Its Mechanisms of Action [roothealing.com]
- 10. Ibogaine, a noncompetitive inhibitor of serotonin transport, acts by stabilizing the cytoplasm-facing state of the transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. 18-Methoxycoronaridine hydrochloride, (+/-)- | 266686-77-5 | Benchchem [benchchem.com]
- 13. Tabernanthalog - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of Zolunicant: A Guide for Laboratory Professionals
For immediate safety and logistical guidance, this document outlines the essential procedures for the proper disposal of Zolunicant, ensuring the safety of laboratory personnel and minimizing environmental impact. This information is intended for researchers, scientists, and drug development professionals.
This compound, also known by its developmental code name MM-110 and as 18-Methoxycoronaridine (18-MC), is a derivative of ibogaine.[1] While the Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance or mixture, responsible disposal is crucial to prevent environmental contamination.[2]
Core Disposal Procedures
When disposing of this compound, it is imperative to adhere to the following step-by-step procedures to ensure safety and regulatory compliance.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, all personnel must wear appropriate PPE, including:
-
Safety goggles with side-shields
-
Protective gloves
-
Impervious clothing
2. Handling and Spill Management:
-
Avoid the formation of dust and aerosols.[2]
-
Use this compound only in areas with adequate exhaust ventilation.[2]
3. Disposal of Unused or Waste this compound: As a non-hazardous substance, the primary goal for the disposal of this compound is to prevent its entry into the water supply. The practice of "sewering" (disposing of waste down the drain) is strongly discouraged for all pharmaceuticals.[4]
The recommended procedure for the disposal of non-hazardous pharmaceutical waste is as follows:
-
Do not flush down the toilet or pour down the sink.
-
Remove the this compound from its original container.
-
Mix the this compound (in solid or liquid form) with an unappealing substance. Examples include used coffee grounds, dirt, or cat litter. This step makes the substance less attractive to pets and people and helps to contain it within the solid waste system.
-
Place the mixture in a sealed container, such as a plastic bag or an empty, sealable container.
-
Dispose of the sealed container in the regular laboratory or municipal trash.
-
Scratch out or remove all personal or identifying information from the original this compound container before disposing of it.
4. Disposal of Contaminated Materials:
-
All materials used to clean up spills, such as absorbent pads, and any contaminated personal protective equipment should be collected in a sealed container.
-
Dispose of the sealed container of contaminated materials in accordance with institutional and local regulations for chemical waste. While this compound is not classified as hazardous, these materials should be treated as chemical waste to ensure proper handling.
Quantitative Data
Currently, there is no publicly available quantitative data on the environmental fate or ecotoxicity of this compound.
| Data Point | Value |
| Environmental Persistence | No data available |
| Aquatic Toxicity | No data available |
| Biodegradation Rate | No data available |
| Soil Adsorption/Mobility | No data available |
Experimental Protocols
No specific experimental protocols for the disposal of this compound were found in the provided search results. The disposal procedures outlined above are based on general best practices for non-hazardous pharmaceutical waste.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
This guide provides a framework for the safe and responsible disposal of this compound. Always consult your institution's specific safety and disposal protocols and local regulations to ensure full compliance.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
